molecular formula C9H13N5O6 B8691981 Creatine orotate

Creatine orotate

货号: B8691981
分子量: 287.23 g/mol
InChI 键: ROOICMQQLCQCBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Creatine orotate is a chemical salt composed of creatine and orotic acid in a specific molecular ratio. The compound is supplied as a white to off-white crystalline powder . Its primary research value lies in the synergistic potential of its two components for studying cellular bioenergetics and nucleotide synthesis. Creatine is well-established in scientific literature for its crucial role in cellular energy metabolism, particularly in the regeneration of adenosine triphosphate (ATP) within muscle and nerve tissues . Orotic acid, sometimes referred to as vitamin B13, is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are the building blocks of RNA and DNA . Researchers utilize this compound to investigate the intersection of these metabolic pathways, exploring how enhanced cellular energy availability might support nucleotide synthesis and related anabolic processes. The compound's mechanism of action is theorized to involve increasing levels of uridine monophosphate and ribose-5-phosphate-1-pyrophosphate, potentially leading to increased glycogen storage in muscle and affecting energy production . This makes it a compound of interest for studies focused on muscle cell metabolism, energy regulation, and the biochemical mechanisms supporting high-energy demand states. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for human consumption.

属性

分子式

C9H13N5O6

分子量

287.23 g/mol

IUPAC 名称

2-[carbamimidoyl(methyl)amino]acetic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O4.C4H9N3O2/c8-3-1-2(4(9)10)6-5(11)7-3;1-7(4(5)6)2-3(8)9/h1H,(H,9,10)(H2,6,7,8,11);2H2,1H3,(H3,5,6)(H,8,9)

InChI 键

ROOICMQQLCQCBE-UHFFFAOYSA-N

规范 SMILES

CN(CC(=O)O)C(=N)N.C1=C(NC(=O)NC1=O)C(=O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Creatine Orotate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of creatine (B1669601) orotate (B1227488), a compound of interest for various research applications. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of relevant biochemical pathways and experimental workflows to support researchers in the fields of drug development, nutritional science, and metabolic studies.

Introduction

Creatine orotate is a salt formed from creatine, a nitrogenous organic acid crucial for energy metabolism in muscle and brain tissue, and orotic acid, an intermediate in the biosynthesis of pyrimidines. The combination of these two molecules is hypothesized to offer synergistic benefits, leveraging the ergogenic and neuroprotective properties of creatine with the role of orotic acid in nucleotide synthesis. This guide outlines the chemical synthesis and purification strategies necessary to produce high-purity this compound for research purposes.

Synthesis of this compound

The synthesis of this compound involves the reaction of creatine monohydrate with orotic acid. The reaction can be carried out in various solvents and at different molar ratios to yield mono-, di-, or trithis compound. The following protocols are based on established patent literature.[1]

Synthesis of Monothis compound

A common method for the synthesis of monothis compound involves the direct reaction of equimolar amounts of creatine monohydrate and orotic acid in an alcohol solvent or water.[1]

Experimental Protocol:

  • Suspend 149 grams of creatine monohydrate in 1.5 liters of ethanol (B145695) in a reaction vessel equipped with a stirrer.

  • Agitate the mixture for 30 minutes at room temperature.

  • Slowly add 156 grams of orotic acid to the suspension while continuing to stir.

  • Maintain the reaction at room temperature with continuous stirring for 4 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the collected solid with ethanol to remove any unreacted starting materials.

  • Dry the product to obtain this compound.[1]

A similar procedure can be followed using water as the solvent.[1]

Synthesis of Dicreatine and Trithis compound

By adjusting the molar ratio of creatine monohydrate to orotic acid, it is possible to synthesize dicreatine and trithis compound.[1]

Experimental Protocol (Dithis compound):

  • Suspend 298 grams of creatine monohydrate in 2.5 liters of ethanol and stir for 30 minutes at room temperature.[1]

  • Slowly add 156 grams of orotic acid and continue stirring for 4 hours at room temperature.[1]

  • Isolate the product by filtration, wash with ethanol, and dry.[1]

Experimental Protocol (Trithis compound):

  • Suspend 447 grams of creatine monohydrate in 3.5 liters of ethanol and stir for 30 minutes at room temperature.[1]

  • Slowly add 156 grams of orotic acid and maintain the reaction with stirring for 4 hours at room temperature.[1]

  • Collect the product by filtration, wash with alcohol, and dry.[1]

Quantitative Data Summary
ProductMolar Ratio (Creatine:Orotic Acid)Creatine Monohydrate (g)Orotic Acid (g)SolventSolvent Volume (L)Reaction Time (h)Yield (g)
This compound1:1149156Ethanol1.54272[1]
This compound1:1149156Water2.04270[1]
Dithis compound2:1298156Ethanol2.54410[1]
Trithis compound3:1447156Ethanol3.54555[1]

Purification of this compound for Research Applications

For research applications, a high degree of purity is essential. The crude product obtained from the synthesis can be further purified using one or a combination of the following methods.

Recrystallization

Recrystallization is a standard technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Experimental Protocol (General):

  • Select an appropriate solvent or solvent system. For creatine and its salts, water or ethanol-water mixtures are common, though the low solubility of creatine can make recrystallization from water challenging.[2]

  • Dissolve the crude this compound in a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge. This technique can be effective in removing charged impurities.

Experimental Protocol (General):

  • Select an appropriate ion-exchange resin (anion or cation exchange) based on the isoelectric point of this compound and the charge of the impurities to be removed.

  • Equilibrate the chromatography column with a starting buffer at a specific pH.

  • Dissolve the crude this compound in the starting buffer and load it onto the column.

  • Wash the column with the starting buffer to remove unbound impurities.

  • Elute the bound this compound using a gradient of increasing salt concentration or by changing the pH of the buffer.

  • Collect fractions and analyze for the presence of the desired product.

  • Combine the pure fractions and remove the solvent to isolate the purified this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and quantifying any impurities.

Suggested HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A common mobile phase for creatine analysis is a phosphate (B84403) buffer. For this compound, a gradient elution with a mixture of an aqueous buffer (e.g., potassium phosphate monobasic, pH 4) and a polar organic solvent like acetonitrile (B52724) may be effective.

  • Detection: UV detection at a wavelength around 210-220 nm is suitable for both creatine and orotic acid.

  • Standard: A reference standard of this compound would be ideal. If unavailable, standards of creatine and orotic acid can be used to identify the respective peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for both the creatine and orotate moieties. For the creatine portion, signals corresponding to the N-methyl group and the methylene (B1212753) protons are expected. The orotate portion will exhibit signals for the vinyl proton and the exchangeable N-H protons.

  • ¹³C NMR: The carbon NMR spectrum will provide further confirmation of the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information.

  • Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar molecules like this compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (287.23 g/mol ).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching vibrations from the amine and amide groups.

  • C=O stretching vibrations from the carboxylic acid and amide groups.

  • C-N stretching vibrations.

  • O-H stretching from the carboxylic acid.

Signaling Pathways and Experimental Workflows

Orotic Acid and Pyrimidine (B1678525) Biosynthesis

Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA.[4] The pathway involves the conversion of carbamoyl (B1232498) phosphate and aspartate to orotate, which is then converted to uridine (B1682114) monophosphate (UMP).

Pyrimidine_Biosynthesis CP Carbamoyl Phosphate CAA Carbamoyl Aspartate CP->CAA Asp Aspartate Asp->CAA DHOA Dihydroorotate CAA->DHOA OA Orotic Acid DHOA->OA OMP Orotidine 5'-Monophosphate OA->OMP PRPP PRPP PRPP->OMP UMP Uridine Monophosphate OMP->UMP

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of orotic acid.

Experimental Workflow for Synthesis and Purification

The overall process for producing research-grade this compound can be summarized in the following workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Creatine Monohydrate + Orotic Acid Reaction Reaction in Solvent (e.g., Ethanol) Reactants->Reaction Filtration1 Filtration & Washing Reaction->Filtration1 Crude Crude this compound Filtration1->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Ion-Exchange Chromatography Crude->Chromatography Purified Purified this compound Recrystallization->Purified Chromatography->Purified HPLC HPLC Purified->HPLC NMR NMR Purified->NMR MS Mass Spectrometry Purified->MS FTIR FTIR Purified->FTIR

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis, purification, and analytical characterization of this compound for research purposes. The detailed protocols and methodologies outlined herein are intended to enable researchers to produce and validate high-purity this compound for their investigations into its potential biological and therapeutic effects. Adherence to rigorous purification and analytical practices is paramount to ensure the reliability and reproducibility of subsequent research findings.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Creatine Orotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) orotate (B1227488) is a salt formed from creatine, a well-established ergogenic aid, and orotic acid, an intermediate in pyrimidine (B1678525) nucleotide biosynthesis.[1] This compound is of interest to the scientific community for its potential to leverage the physiological roles of both its constituent molecules, theoretically offering enhanced bioavailability and synergistic effects compared to creatine monohydrate.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of creatine orotate, detailed experimental protocols for its analysis, and a review of its physiological mechanism of action, including relevant signaling pathways. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and sports nutrition.

Chemical and Physical Properties

This compound is a white, odorless, and chalky-tasting solid.[2] It is hygroscopic and should be stored in a tightly sealed container in a cool, well-ventilated area.[2] The compound is stable under normal conditions but is reactive with oxidizing agents and acids.[2] It is available in different stoichiometric ratios, with tri-creatine orotate being a common form where three creatine molecules are bound to one orotic acid molecule.[3]

Quantitative Data

The following tables summarize the key quantitative chemical and physical properties of this compound and its common form, tri-creatine orotate.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃N₅O₆[4]
Molecular Weight 287.23 g/mol [4]
CAS Number 768386-56-7[4]
IUPAC Name 2-[carbamimidoyl(methyl)amino]acetic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid[4]

Table 2: Physical Properties of Tri-Creatine Orotate

PropertyValueSource
Appearance White, powdered solid[2]
Odor Odorless[2]
Taste Chalky[2]
Melting Point 218-225°C[2]
Solubility in Water Very slightly soluble in cold water[2]
Solubility in Alcohol Insoluble[2]
Solubility in Acid Soluble in dilute acid[2]
Stability Stable, hygroscopic[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and characterization of this compound. The following sections provide protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is adapted for the simultaneous determination of creatine and its related substances.[5][6]

  • Objective: To determine the purity of a this compound sample and quantify the amounts of creatine, orotic acid, and potential impurities like creatinine (B1669602).

  • Instrumentation:

    • HPLC system with a UV detector

    • Hypersil BDS C18 column (250 × 4.6 mm, 5 μm) or equivalent[5]

  • Reagents:

    • Acetonitrile (HPLC grade)[5]

    • Tetrabutylammonium hydroxide (B78521) (TAH)[5]

    • Monopotassium phosphate (B84403) (KH₂PO₄)[5]

    • Orthophosphoric acid[5]

    • Creatine, orotic acid, and creatinine reference standards

  • Mobile Phase Preparation:

    • Prepare an aqueous solution containing 0.2% (w/v) TAH and 0.2% (w/v) KH₂PO₄.[5]

    • Adjust the pH to 6.6 with orthophosphoric acid.[5]

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

    • Dissolve the sample in the mobile phase, using sonication if necessary, and dilute to the mark. This yields a stock solution of 1 mg/mL.

    • For the analysis of this compound, further dilute 1 mL of the stock solution to 10 mL with the mobile phase to obtain a concentration of 100 µg/mL.[5]

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μm)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection Wavelength: 210 nm[5]

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the prepared standard solutions of creatine, orotic acid, and creatinine to determine their retention times and generate calibration curves.

    • Inject the prepared sample solution.

    • Identify and quantify the peaks in the sample chromatogram by comparing them with the standards.

  • Data Analysis: Calculate the purity of the this compound sample and the concentration of any impurities based on the peak areas and the calibration curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound.

  • Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structural integrity of this compound.

  • Instrumentation:

    • NMR spectrometer (e.g., 500 MHz or higher)

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Acquisition Parameters (¹H NMR):

    • Solvent: D₂O

    • Temperature: 25°C

    • Pulse Program: Standard 1D proton experiment

    • Number of Scans: 16-64 (adjust for signal-to-noise)

    • Relaxation Delay: 1-2 seconds

  • Acquisition Parameters (¹³C NMR):

    • Solvent: D₂O

    • Temperature: 25°C

    • Pulse Program: Standard 1D carbon experiment with proton decoupling

    • Number of Scans: 1024 or more (adjust for signal-to-noise)

    • Relaxation Delay: 2-5 seconds

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Assign the peaks in the ¹H and ¹³C spectra to the corresponding protons and carbons in the creatine and orotate moieties. Expected ¹H NMR chemical shifts for creatine in D₂O are around 3.03 ppm (methyl group) and 3.92 ppm (methylene group).[7]

Synthesis of this compound

The following is a general procedure for the synthesis of this compound, based on a patented method.[8]

  • Objective: To synthesize this compound from creatine monohydrate and orotic acid.

  • Materials:

    • Creatine monohydrate

    • Orotic acid

    • Ethanol (B145695)

    • Reaction vessel with stirring capability

    • Filtration apparatus

  • Procedure:

    • Under room temperature, slowly add 149 grams of creatine monohydrate to 1.5 liters of ethanol in a reaction vessel with continuous agitation and stirring for 30 minutes.[8]

    • Slowly add 156 grams of orotic acid to the mixture while maintaining continuous stirring for 4 hours at room temperature.[8]

    • After the reaction is complete, filter the mixture to separate the solid product from the solvent.

    • Wash the collected solid residue with ethanol to remove any unreacted starting materials.

    • Dry the final product to obtain this compound. The expected yield is approximately 272 grams.[8]

Signaling Pathways and Mechanism of Action

The physiological effects of this compound are attributed to the combined actions of its creatine and orotic acid components.[1]

The Role of Creatine: The Phosphocreatine (B42189) Energy Shuttle

The primary function of creatine is to serve as a temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[9][10]

  • Uptake: Creatine is transported into the cell via the creatine transporter (SLC6A8).[1]

  • Phosphorylation: Inside the cell, particularly in the mitochondria, creatine is phosphorylated by creatine kinase (CK) to form phosphocreatine (PCr), using ATP generated from oxidative phosphorylation.[9][10]

  • Energy Shuttle: PCr diffuses from the mitochondria to sites of high energy consumption in the cytosol.

  • ATP Regeneration: At these sites, cytosolic creatine kinase catalyzes the transfer of the phosphate group from PCr to ADP, rapidly regenerating ATP.[1][9] This process is crucial for maintaining ATP levels during intense exercise or high neuronal activity.[1]

The Role of Orotic Acid: Pyrimidine Biosynthesis

Orotic acid is a precursor in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of DNA, RNA, and other important molecules.[1] It is hypothesized that by providing a source of orotic acid, this compound may support cellular energy metabolism and nucleotide synthesis, potentially offering benefits beyond those of creatine alone, though this is not yet definitively proven.[1]

Potential Influence on Anabolic Signaling: The Akt/mTOR Pathway

Creatine supplementation has been shown to influence anabolic signaling pathways, such as the Akt/mTOR pathway, which is a key regulator of muscle protein synthesis and hypertrophy.[11][12]

  • Activation: Resistance exercise and growth factors like IGF-1 can activate this pathway.[11]

  • Creatine's Influence: Creatine supplementation may enhance the activation of the Akt/mTOR pathway, potentially by upregulating IGF-1 expression.[11]

  • Downstream Effects: Activated Akt phosphorylates and activates mTOR, which in turn phosphorylates downstream targets like p70S6K, leading to an increase in muscle protein synthesis.[11][12]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Chemical structures of creatine and orotic acid, the components of this compound.

Phosphocreatine_Shuttle Phosphocreatine Energy Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_gen ATP Generation (Oxidative Phosphorylation) mtCK Mitochondrial Creatine Kinase (mtCK) ATP_gen->mtCK ATP PCr_cyto Phosphocreatine (PCr) mtCK->PCr_cyto PCr shuttle Cr_cyto Creatine (Cr) Cr_cyto->mtCK Cr uptake cCK Cytosolic Creatine Kinase (cCK) PCr_cyto->cCK cCK->Cr_cyto ATP_cyto ATP cCK->ATP_cyto ADP_cyto ADP ADP_cyto->cCK Energy_use Energy Utilization (e.g., Muscle Contraction) ATP_cyto->Energy_use Energy_use->ADP_cyto Energy Consumption

Caption: The phosphocreatine shuttle for rapid ATP regeneration.

Creatine_Biosynthesis Endogenous Creatine Biosynthesis cluster_kidney Kidney cluster_liver Liver Arginine Arginine AGAT AGAT (Arginine:Glycine Amidinotransferase) Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) AGAT->GAA GAMT GAMT (Guanidinoacetate N-methyltransferase) GAA->GAMT Transported via blood SAM S-adenosyl methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-adenosyl homocysteine (SAH) GAMT->SAH by-product

Caption: The two-step enzymatic pathway of endogenous creatine biosynthesis.

Akt_mTOR_Pathway Potential Influence of Creatine on the Akt/mTOR Pathway Creatine Creatine Supplementation IGF1 IGF-1 Creatine->IGF1 May upregulate Akt Akt IGF1->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes

Caption: Postulated mechanism of creatine's influence on the Akt/mTOR signaling pathway.

HPLC_Workflow HPLC Analysis Workflow for this compound start Start prep_mobile_phase Prepare Mobile Phase (0.2% TAH, 0.2% KH2PO4, pH 6.6) start->prep_mobile_phase prep_sample Prepare Sample (100 µg/mL in mobile phase) prep_mobile_phase->prep_sample prep_standards Prepare Standards (Creatine, Orotic Acid, Creatinine) prep_mobile_phase->prep_standards equilibrate Equilibrate HPLC Column prep_sample->equilibrate prep_standards->equilibrate inject_standards Inject Standards & Generate Calibration Curves equilibrate->inject_standards inject_sample Inject Sample inject_standards->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data analyze Analyze Data (Identify and Quantify Peaks) acquire_data->analyze report Report Results (Purity, Impurity Profile) analyze->report end End report->end

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound start Start mix_creatine Mix Creatine Monohydrate with Ethanol and Stir start->mix_creatine add_orotic_acid Slowly Add Orotic Acid mix_creatine->add_orotic_acid react React for 4 Hours at Room Temperature add_orotic_acid->react filter_product Filter the Reaction Mixture react->filter_product wash_product Wash the Solid Product with Ethanol filter_product->wash_product dry_product Dry the Final Product wash_product->dry_product final_product This compound dry_product->final_product end End final_product->end

Caption: A simplified workflow for the laboratory synthesis of this compound.

Conclusion

This compound presents an interesting molecule for the fields of sports nutrition and pharmaceutical development. Its chemical and physical properties are reasonably well-defined, although much of the scientific literature extrapolates its benefits from studies on creatine monohydrate.[1] The experimental protocols provided herein offer a starting point for the robust analysis of this compound. Further research is warranted to fully elucidate the unique pharmacokinetic profile and potential synergistic benefits of this compound in vivo. Specifically, direct comparative studies against creatine monohydrate are needed to substantiate claims of superior bioavailability and efficacy.[1]

References

In Vitro Stability of Creatine Orotate in Biological Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatine (B1669601) orotate (B1227488), a salt formed from creatine and orotic acid, is a nutritional supplement marketed with the premise of enhanced bioavailability and additional metabolic benefits attributed to the orotate moiety. While the ergogenic and neuroprotective effects of creatine are well-documented, the stability of creatine orotate in solution, particularly in biological buffers relevant to in vitro research, is not well-established in publicly available literature. This technical guide provides a comprehensive overview of the theoretical stability of this compound, outlines detailed experimental protocols for its in vitro stability assessment, and discusses the relevant signaling pathways of its constituent components. Due to the lack of published quantitative stability data for this compound, this guide presents templates for data presentation, enabling researchers to systematically record and evaluate their findings. The primary degradation product of the creatine moiety is creatinine (B1669602), formed via intramolecular cyclization, a reaction known to be accelerated by acidic pH and elevated temperatures. The stability of the orotate component under physiological conditions is also a consideration for understanding the complete degradation profile of this compound. This document serves as a foundational resource for researchers aiming to design and conduct rigorous in vitro studies involving this compound.

Physicochemical Properties of this compound

This compound is a salt comprised of creatine and orotic acid. Understanding the individual properties of these components is crucial for predicting the behavior of the salt in solution.

PropertyCreatineOrotic AcidThis compound (Tri-Creatine Orotate)
Molecular Formula C₄H₉N₃O₂C₅H₄N₂O₄C₁₇H₂₅N₉O₁₀
Molecular Weight 131.13 g/mol 156.10 g/mol 549 g/mol
Appearance White crystalline powderWhite crystalline powderWhite powdered solid
Solubility in Water Slightly soluble, increases with temperatureSolubleVery slightly soluble in cold water
pKa ~2.7, ~10.5~2.4, ~9.45Not available
Melting Point ~303 °C (decomposes)345-346 °C218-225 °C

Note: The data for this compound is based on available information for tri-creatine orotate.

Predicted Stability Profile

Based on the known instability of creatine in aqueous solutions, it is anticipated that this compound will also be susceptible to degradation, primarily influenced by pH and temperature. The creatine moiety is expected to degrade into creatinine through a non-enzymatic cyclization reaction. This process is catalyzed by acidic conditions. The orotic acid component is generally more stable but can undergo decarboxylation at very high temperatures. Under physiological conditions, the stability of the orotate ring is a factor to be considered.

Experimental Protocols for In Vitro Stability Assessment

The following protocols are designed to provide a robust framework for determining the in vitro stability of this compound in common biological buffers.

Preparation of Stock Solutions

Due to the limited solubility of this compound, careful preparation of stock solutions is essential.

Materials:

  • This compound powder

  • Sterile, deionized water or Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

  • Water bath (optional)

  • Sterile 0.22 µm syringe filters

Procedure:

  • In a sterile environment, weigh the desired amount of this compound powder.

  • Add the powder to a sterile conical tube.

  • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration.

  • Vortex the solution vigorously for 2-3 minutes.

  • If necessary, gently warm the solution in a water bath at 37-40°C to aid dissolution. Avoid excessive heat to prevent degradation.

  • Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Prepare fresh stock solutions for each experiment to ensure consistency.

In Vitro Stability Study in Biological Buffers

This protocol outlines a time-course experiment to assess the stability of this compound in different biological buffers at physiological temperature.

Materials:

  • This compound stock solution (e.g., 100 mM)

  • Biological buffers:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Tris-HCl buffer (50 mM), pH 7.4

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes

  • Incubator set at 37°C

  • HPLC system with UV detector

  • Analytical standards for creatine, creatinine, and orotic acid

Procedure:

  • Prepare working solutions of this compound (e.g., 1 mM) by diluting the stock solution in each of the pre-warmed (37°C) biological buffers.

  • Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Incubate the tubes at 37°C.

  • At each designated time point, remove one aliquot from each buffer condition and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., with acetonitrile) for samples in cell culture media.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the concentrations of creatine, creatinine, and orotic acid.

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is suitable for the simultaneous quantification of creatine, creatinine, and orotic acid.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a buffer such as 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm for creatine and creatinine, and 280 nm for orotic acid (a diode array detector is ideal).

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Data Presentation (Templates)

As no quantitative stability data for this compound is currently available in the literature, the following tables are provided as templates for researchers to record their experimental findings.

Table 1: Stability of this compound (Creatine Moiety) in Biological Buffers at 37°C

Time (hours)Concentration of Creatine (mM) in PBS (pH 7.4)Concentration of Creatine (mM) in Tris-HCl (pH 7.4)Concentration of Creatine (mM) in DMEM + 10% FBS
0
1
2
4
8
24
48
72

Table 2: Formation of Creatinine from this compound in Biological Buffers at 37°C

Time (hours)Concentration of Creatinine (mM) in PBS (pH 7.4)Concentration of Creatinine (mM) in Tris-HCl (pH 7.4)Concentration of Creatinine (mM) in DMEM + 10% FBS
0
1
2
4
8
24
48
72

Table 3: Stability of this compound (Orotate Moiety) in Biological Buffers at 37°C

Time (hours)Concentration of Orotic Acid (mM) in PBS (pH 7.4)Concentration of Orotic Acid (mM) in Tris-HCl (pH 7.4)Concentration of Orotic Acid (mM) in DMEM + 10% FBS
0
1
2
4
8
24
48
72

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for the in vitro stability assessment of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock_prep Prepare Creatine Orotate Stock Solution work_prep Prepare Working Solutions in Biological Buffers stock_prep->work_prep incubate Incubate at 37°C work_prep->incubate time_points Collect Samples at Various Time Points incubate->time_points sample_prep Sample Preparation (e.g., Protein Precipitation) time_points->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis and Quantification hplc->data_analysis

Caption: Workflow for in vitro stability testing of this compound.

Signaling Pathways

The biological effects of this compound are likely a combination of the actions of creatine and orotic acid.

Creatine Signaling: Creatine is known to influence the Akt/mTOR pathway, which is a key regulator of muscle protein synthesis and cell growth.

creatine_pathway creatine Creatine akt Akt (PKB) creatine->akt Activates mtor mTOR akt->mtor Activates protein_synthesis Muscle Protein Synthesis and Cell Growth mtor->protein_synthesis Promotes

Caption: Simplified signaling pathway of creatine via Akt/mTOR.

Orotic Acid Signaling: Orotic acid has been shown to activate the mTORC1 pathway through the negative regulation of AMP-activated protein kinase (AMPK), which can promote cell proliferation.

orotic_acid_pathway orotic_acid Orotic Acid ampk AMPK orotic_acid->ampk Inhibits mtorc1 mTORC1 ampk->mtorc1 Inhibits cell_proliferation Cell Proliferation mtorc1->cell_proliferation Promotes

Caption: Simplified signaling pathway of orotic acid via AMPK/mTORC1.

Conclusion

This technical guide provides a framework for the systematic evaluation of the in vitro stability of this compound in biological buffers. While published data on this specific salt is scarce, the provided protocols and data presentation templates offer a robust starting point for researchers. The stability-indicating HPLC method is critical for accurately quantifying the degradation of this compound and the formation of its byproducts. Understanding the stability of this compound is paramount for the design of reliable in vitro experiments and for the interpretation of their outcomes. The distinct signaling pathways of creatine and orotic acid suggest that the biological effects of this compound may be multifaceted and warrant further investigation.

Creatine Orotate: A Preclinical-Level Technical Guide to its Hypothesized Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide synthesizes the preclinical neuroprotective evidence for creatine (B1669601) and orotic acid as individual compounds. To date, no preclinical or clinical studies have been published that specifically investigate creatine orotate (B1227488) as a singular entity for neuroprotection. The potential benefits, mechanisms, and experimental data presented herein are therefore hypothetical, based on the known properties of its constituent parts. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

The prospect of neuroprotection in the context of progressive neurodegenerative diseases and acute neurological insults remains a significant challenge in modern medicine. Creatine orotate, a salt combining the well-researched ergogenic and neuroprotective agent creatine with orotic acid, a precursor in pyrimidine (B1678525) nucleotide synthesis, presents a compelling, albeit untested, therapeutic concept. This guide provides an in-depth analysis of the preclinical data for each component, offering a foundation for hypothesizing the potential neuroprotective efficacy of this compound. We will delve into the distinct and potentially synergistic mechanisms of action, summarize quantitative preclinical outcomes in established disease models, provide detailed experimental protocols, and visualize the key signaling pathways.

Hypothesized Mechanism of Action

The neuroprotective potential of this compound is predicated on the complementary actions of its two components: the bioenergetic and anti-apoptotic properties of creatine, and the role of orotic acid in nucleic acid synthesis and cellular repair.

Creatine: The Bioenergetic Guardian

Creatine is a cornerstone of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as the brain and skeletal muscle.[1][2] Its primary role is to maintain adenosine (B11128) triphosphate (ATP) levels via the phosphocreatine (B42189) (PCr) shuttle.[[“]] In neurodegenerative conditions, which are often characterized by mitochondrial dysfunction and energy deficits, creatine supplementation has been shown to be beneficial in preclinical models.[4]

The key neuroprotective mechanisms of creatine include:

  • Maintenance of Cellular ATP Pools: By providing a readily available phosphate (B84403) group to regenerate ATP from ADP, creatine helps to buffer cellular energy levels, which is critical for neuronal survival under metabolic stress.[[“]]

  • Mitochondrial Protection: Creatine has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade, thereby reducing the release of pro-apoptotic factors like cytochrome c.[[“]]

  • Activation of Pro-Survival Signaling: Creatine can stimulate pro-survival signaling pathways, notably the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[5]

  • Antioxidant Properties: Creatine exhibits direct and indirect antioxidant effects, helping to mitigate the oxidative stress that is a common feature of neurodegenerative diseases.[[“]]

Orotic Acid: The Building Block for Repair

Orotic acid is a critical intermediate in the de novo synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential components of RNA and DNA.[6][7][8] In the context of neuronal injury, the demand for nucleic acid precursors is heightened to support cellular repair and regeneration.

The proposed neuroprotective mechanism of orotic acid centers on:

  • Replenishing Pyrimidine Pools: By providing a direct precursor for pyrimidine synthesis, orotic acid may facilitate the repair of damaged neurons and support the synthesis of essential molecules for cell survival.[7] This is particularly relevant in conditions like ischemia where nucleotide levels are depleted.

The this compound Synergy Hypothesis

The combination of creatine and orotic acid in a single salt could offer a dual-pronged approach to neuroprotection:

  • Enhanced Bioavailability: It is hypothesized that the orotate salt may improve the bioavailability of creatine, although this has not been experimentally verified.

  • Complementary Mechanisms: Creatine would address the immediate energy crisis in damaged neurons, while orotic acid would provide the necessary building blocks for subsequent cellular repair and recovery.

Preclinical Evidence

The following tables summarize quantitative data from preclinical studies on creatine and orotic acid in various models of neurodegeneration and neuronal injury.

Preclinical Efficacy of Creatine
ModelAnimalTreatment ProtocolKey Quantitative OutcomesReference
Huntington's Disease R6/2 Transgenic Mouse1% and 2% creatine in dietSurvival: Increased mean survival from 97.6 days to 106.6 days (1%) and 114.6 days (2%). Motor Performance: Significant improvement on rotarod test. Neuropathology: Delayed brain atrophy and striatal neuron shrinkage.[9][10]
Parkinson's Disease MPTP-induced Mouse ModelOral supplementation with 1% creatine or 1% cyclocreatine (B13531)Neurochemical: Significant protection against MPTP-induced dopamine (B1211576) depletion. Histological: Protection against loss of tyrosine hydroxylase immunostained neurons in the substantia nigra.[11]
Amyotrophic Lateral Sclerosis (ALS) SOD1-G93A Transgenic Mouse1% and 2% creatine in dietSurvival: Dose-dependent extension of survival. Motor Performance: Dose-dependent improvement in motor performance. Neuropathology: Protection from loss of motor neurons.[12][13][14][15]
Ischemic Stroke MCAO Mouse Model2% creatine in diet for 1 month prior to MCAOInfarct Volume: 40% reduction in infarct volume after 45 minutes of MCAO. Bioenergetics: Buffered ischemia-mediated cerebral ATP depletion by ~56.3%. Apoptosis: Significantly reduced post-ischemic caspase-3 activation and cytochrome c release.[16][17][18][19][20]
Preclinical Efficacy of Orotic Acid
ModelAnimalTreatment ProtocolKey Quantitative OutcomesReference
Global Cerebral Ischemia Mongolian Gerbil100, 200, or 300 mg/kg i.p. 2h before ischemiaNeuronal Survival: Significantly reduced delayed neuronal death of hippocampal CA1 neurons.[21]
Global Cerebral Ischemia Mongolian Gerbil300 mg/kg i.p. 24h after ischemiaNeuronal Survival: Suppressed CA1 neuronal damage.[21]

Experimental Protocols

This section provides detailed methodologies for the key preclinical models cited in this guide.

Parkinson's Disease Model: MPTP-induced Neurotoxicity

Objective: To model the loss of dopaminergic neurons characteristic of Parkinson's disease.

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.[22]

Procedure:

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • MPTP Preparation: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-HCl is dissolved in sterile 0.9% saline to the desired concentration (e.g., 3 mg/mL) and prepared fresh daily.[23]

  • Administration: MPTP is administered via intraperitoneal (i.p.) injection. A common acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.[22]

  • Endpoint: Animals are typically euthanized 7 to 21 days after the final MPTP injection.

  • Outcome Measures:

    • Neurochemical: Striatal dopamine and its metabolites (DOPAC, HVA) are quantified using high-performance liquid chromatography (HPLC).

    • Histological: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) is determined via immunohistochemistry and stereological counting.

    • Behavioral: Motor deficits are assessed using tests such as the rotarod and pole test.

G

Caption: Workflow for the MPTP mouse model of Parkinson's disease.

Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

Objective: To model focal ischemic stroke in rodents.

Animal Model: Mice (e.g., C57BL/6) are commonly used.

Procedure:

  • Anesthesia: The mouse is anesthetized with isoflurane (B1672236) (4-5% for induction, 1-2% for maintenance).[24]

  • Surgical Preparation: A midline ventral neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[25][26]

  • Occlusion: A silicone rubber-coated monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[25][27] Occlusion is confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

  • Duration: The filament is left in place for a defined period (e.g., 30-90 minutes) for transient MCAO, or permanently.[28]

  • Reperfusion (for transient MCAO): The filament is withdrawn to allow reperfusion.

  • Endpoint: Animals are typically assessed 24 hours after MCAO.

  • Outcome Measures:

    • Infarct Volume: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct unstained (white).[28]

    • Neurological Deficit Score: A graded scoring system is used to assess motor and neurological deficits.

    • Histological Analysis: Neuronal death and apoptosis can be assessed using techniques like Nissl staining and TUNEL assays.

G

Caption: Workflow for the MCAO mouse model of ischemic stroke.

Amyotrophic Lateral Sclerosis (ALS) Model: SOD1-G93A Transgenic Mouse

Objective: To model the progressive motor neuron degeneration of ALS.

Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation. The B6SJL hybrid background is commonly used.[29][30]

Procedure:

  • Genotyping: Pups are genotyped to confirm the presence of the SOD1-G93A transgene.

  • Monitoring: Animals are monitored regularly for disease onset and progression. This includes weekly body weight measurements and motor function testing.

  • Disease Onset: Onset is often defined as the peak of the body weight curve or the first sign of motor impairment (e.g., tremor, hindlimb weakness).

  • Motor Function Testing:

    • Rotarod: Assesses motor coordination and balance.

    • Grip Strength: Measures forelimb and hindlimb muscle strength.

  • Endpoint: The study endpoint can be a predefined time point, a specific stage of disease progression, or humane endpoints based on the severity of paralysis.

  • Outcome Measures:

    • Survival: The lifespan of the animals is recorded.

    • Motor Performance: Changes in rotarod performance and grip strength over time are analyzed.

    • Histological: The number of motor neurons in the spinal cord is quantified.

G

Caption: Workflow for the SOD1-G93A transgenic mouse model of ALS.

Signaling Pathways

Creatine's Neuroprotective Signaling

Creatine's neuroprotective effects are mediated through several interconnected pathways, with the maintenance of energy homeostasis and activation of pro-survival signals being central.

G

Caption: Key signaling pathways in creatine-mediated neuroprotection.

Orotic Acid's Role in Pyrimidine Biosynthesis

Orotic acid is a key intermediate in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.

G

Caption: The role of orotic acid in the pyrimidine biosynthesis pathway.

Future Directions and Conclusion

While the preclinical data for creatine and orotic acid individually are promising, the neuroprotective potential of this compound remains a compelling but unproven hypothesis. The synergistic potential of combining a bioenergetic agent with a precursor for nucleic acid synthesis warrants direct investigation.

Future preclinical studies should focus on:

  • Direct Comparison: Evaluating this compound against creatine monohydrate and sodium orotate in established neurodegeneration models to determine if the salt form offers superior efficacy or bioavailability.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to understand its delivery to the central nervous system.

  • Dose-Response Studies: Establishing the optimal therapeutic dose of this compound for neuroprotection.

  • Chronic Treatment Models: Assessing the long-term safety and efficacy of this compound in models of chronic neurodegenerative diseases.

References

The Cognitive Enhancing Potential of Creatine Orotate: A Mechanistic and Experimental Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an in-depth technical guide on the hypothesized cognitive enhancing effects of creatine (B1669601) orotate (B1227488). It is important to note that direct research on creatine orotate's impact on cognition is currently limited. The information presented herein is a synthesis of the well-established roles of creatine and the emerging neuroprotective potential of orotic acid, forming a theoretical framework for future investigation.

Executive Summary

Creatine has emerged as a promising agent for cognitive enhancement and neuroprotection, primarily through its role in cellular energy metabolism. This compound, a salt of creatine and orotic acid, presents a novel compound of interest, theoretically combining the bioenergetic advantages of creatine with the potential neuroprotective and metabolic benefits of orotic acid. This whitepaper explores the distinct and potentially synergistic mechanisms of these two moieties, outlines hypothetical experimental protocols for investigating their combined cognitive effects, and presents a framework for future research and development in the field of nootropics and neurotherapeutics. While robust clinical data on this compound is nascent, the foundational science of its components suggests a compelling case for its investigation as a cognitive enhancer.

Introduction

The brain is an organ with exceptionally high energy demands, consuming approximately 20% of the body's total energy at rest. This metabolic activity is crucial for maintaining neuronal integrity, synaptic transmission, and cognitive functions. Consequently, strategies to enhance brain energy metabolism have been a focal point of research for improving cognitive performance and mitigating neurodegenerative processes. Creatine, an endogenous compound pivotal to cellular adenosine (B11128) triphosphate (ATP) recycling, has been extensively studied for its ergogenic effects in muscle tissue and, more recently, for its nootropic and neuroprotective properties.

This compound is a unique formulation that binds creatine with orotic acid, a precursor in the biosynthesis of pyrimidines. This combination is hypothesized to offer advantages beyond those of traditional creatine supplements, such as creatine monohydrate. Orotic acid's role in nucleotide synthesis and cellular metabolism suggests potential synergistic effects that could enhance the overall cognitive benefits. This document aims to provide a comprehensive technical overview of the theoretical underpinnings of this compound's cognitive enhancing effects, based on the current understanding of its individual components.

Proposed Mechanisms of Action

The cognitive enhancing effects of this compound are likely multifaceted, stemming from the independent and potentially synergistic actions of creatine and orotic acid.

The Role of Creatine in Brain Bioenergetics

Creatine plays a critical role in maintaining cellular energy homeostasis through the creatine kinase (CK)/phosphocreatine (B42189) (PCr) system. In the brain, this system acts as a temporal and spatial energy buffer, rapidly replenishing ATP during periods of high metabolic demand, such as those associated with intense cognitive tasks. The primary mechanisms include:

  • ATP Buffering: Creatine kinase catalyzes the reversible transfer of a phosphate (B84403) group from phosphocreatine to ADP, regenerating ATP. This is crucial for maintaining the high ATP/ADP ratio required for neuronal function and survival.

  • Mitochondrial Protection: Creatine is thought to stabilize mitochondrial membranes and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptotic cell death.[1]

  • Reduction of Oxidative Stress: By maintaining energy levels, creatine helps to mitigate the production of reactive oxygen species (ROS) that can occur when cellular energy metabolism is compromised.[1]

  • Neuromodulation: Emerging evidence suggests that creatine may also act as a neuromodulator, influencing neurotransmitter systems such as the GABAergic and glutamatergic pathways.[2]

The Neuroprotective Potential of Orotic Acid

Orotic acid is an intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for a wide range of cellular functions, including DNA and RNA synthesis, and phospholipid metabolism.[1] Its potential neuroprotective mechanisms are thought to involve:

  • Support of Nucleic Acid Synthesis: Adequate availability of pyrimidines is critical for neuronal repair and maintenance.

  • Phospholipid Metabolism: Orotic acid may support the synthesis of phospholipids, which are essential components of neuronal membranes and myelin sheaths.[1]

  • Neuroprotection in Ischemia: Preclinical studies have suggested that orotic acid may have neuroprotective effects in models of cerebral ischemia by supporting pyrimidine nucleotide levels and preventing delayed neuronal death.[1]

Synergistic Potential of this compound

The combination of creatine and orotic acid in a single compound could offer synergistic benefits for cognitive enhancement. It is hypothesized that orotic acid may enhance the bioavailability and uptake of creatine into cells, although this has not yet been demonstrated experimentally. Furthermore, by providing both a key energy buffer (creatine) and a precursor for essential building blocks (orotic acid), this compound may offer a more comprehensive approach to supporting neuronal health and cognitive function.

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the proposed mechanisms of action for creatine and orotic acid.

Creatine_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ATP ATP CK_mito Mitochondrial Creatine Kinase ATP->CK_mito ADP ADP PCr_mito Phosphocreatine PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Shuttle Cr_mito Creatine Cr_mito->CK_mito CK_mito->ADP CK_mito->PCr_mito CK_cyto Cytosolic Creatine Kinase PCr_cyto->CK_cyto Cr_cyto Creatine Cr_cyto->Cr_mito Shuttle ATP_use ATP Utilization (e.g., Ion Pumps, Neurotransmission) ADP_cyto ADP ATP_use->ADP_cyto ADP_cyto->CK_cyto ATP_cyto ATP ATP_cyto->ATP_use CK_cyto->Cr_cyto CK_cyto->ATP_cyto caption Creatine-Phosphocreatine Energy Shuttle. Orotic_Acid_Pathway Orotic_Acid Orotic Acid OMP Orotidine 5'-monophosphate (OMP) Orotic_Acid->OMP PRPP PRPP PRPP->OMP UMP_Synthase UMP Synthase UMP_Synthase->OMP UMP Uridine 5'-monophosphate (UMP) UMP_Synthase->UMP OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA_Synthesis RNA Synthesis UTP->RNA_Synthesis Phospholipid_Synthesis Phospholipid Synthesis CTP->Phospholipid_Synthesis caption Orotic Acid in Pyrimidine Synthesis. Preclinical_Workflow cluster_Behavior Behavioral Assays Start Animal Acclimatization Grouping Randomization into Treatment Groups Start->Grouping Dosing Daily Oral Gavage (4 weeks) Grouping->Dosing Behavior Behavioral Testing (Weeks 3-4) Dosing->Behavior Sacrifice Euthanasia and Tissue Collection Behavior->Sacrifice MWM Morris Water Maze Behavior->MWM NOR Novel Object Recognition Behavior->NOR Analysis Biochemical and Neurochemical Analysis Sacrifice->Analysis Data Data Analysis and Interpretation Analysis->Data caption Preclinical Experimental Workflow.

References

Preliminary Research on Creatine Orotate and Muscle Hypertrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is a synthesis of available scientific literature. Creatine (B1669601) orotate (B1227488) is a compound for which there is a notable lack of direct scientific investigation regarding its effects on muscle hypertrophy. The following guide provides a detailed analysis of its constituent components, creatine and orotic acid, and offers a theoretical perspective on their potential combined effects.

Introduction

Muscle hypertrophy, the growth of muscle cells, is a complex biological process central to exercise physiology and clinical medicine. The pursuit of safe and effective compounds to augment muscle mass has led to the exploration of various nutritional supplements. Creatine, in its monohydrate form, is one of the most extensively researched and validated ergogenic aids for increasing muscle mass and strength.[1] Orotic acid, an intermediate in pyrimidine (B1678525) nucleotide biosynthesis, has also been suggested to play a role in anabolic processes.[2]

Creatine orotate is a salt formed from creatine and orotic acid. It is marketed with the premise that it combines the established benefits of creatine with the purported anabolic effects of orotic acid, potentially offering superior bioavailability or synergistic action. However, a thorough review of the scientific literature reveals a significant gap in direct evidence supporting these claims for the combined compound.

This technical guide provides a preliminary research framework on this compound by dissecting the known and proposed mechanisms of its individual components. It summarizes quantitative data from relevant studies, details established experimental protocols, and visualizes the key signaling pathways. This document aims to serve as a foundational resource for stimulating and guiding future research into the potential efficacy and safety of this compound as a modulator of muscle hypertrophy.

Creatine and Muscle Hypertrophy

Creatine's role in promoting muscle hypertrophy is multifaceted, extending beyond its primary function in energy metabolism. While the immediate provision of adenosine (B11128) triphosphate (ATP) via the phosphocreatine (B42189) system is crucial for performance, several downstream signaling pathways are modulated by creatine supplementation, leading to enhanced muscle protein synthesis and growth.[1]

Mechanisms of Action
  • Activation of the Akt/mTOR Signaling Pathway: The Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of muscle protein synthesis.[1][3] Creatine supplementation has been shown to enhance the phosphorylation of key proteins in this cascade, including Akt and the downstream effector p70S6K, suggesting an upregulation of anabolic signaling.[1][3]

  • Increased Insulin-like Growth Factor-1 (IGF-1) Expression: IGF-1 is a potent anabolic hormone that stimulates muscle growth.[4] Studies have demonstrated that creatine supplementation, particularly when combined with resistance training, can increase the intramuscular concentration and mRNA expression of IGF-1.[5][6][7] This increase in local IGF-1 may further amplify the activation of the Akt/mTOR pathway.[1]

  • Cell Volumization: Creatine is an osmotically active substance that draws water into muscle cells, a phenomenon known as cell volumization.[8][9] This cellular swelling is not merely a transient increase in size but is considered an anabolic stimulus that can trigger signaling cascades promoting protein synthesis and inhibiting protein breakdown.[8][10][11]

Signaling Pathways

Caption: Creatine-mediated signaling pathways leading to muscle hypertrophy.

Quantitative Data Presentation

The following table summarizes the results from a meta-analysis of randomized controlled trials investigating the effect of creatine supplementation combined with resistance training on muscle hypertrophy.

Study ParameterPopulationDurationCreatine Monohydrate DosageOutcome MeasureMean Effect Size (vs. Placebo)Reference
Regional Muscle HypertrophyHealthy Adults6-52 weeksLoading: 20 g/day for 5-7 days; Maintenance: 3-6 g/day or 0.1-0.15 g/kg/dayMuscle Thickness (cm)Upper Body: 0.10 - 0.16 cmLower Body: 0.10 - 0.16 cm[8][12]
Lean Body MassHealthy Adults4-12 weeks2-10 g/day or 0.03-0.22 g/kg/dayStrength (kg)Upper Body: +4.43 kgLower Body: +11.35 kg[5]
Lean Body MassHealthy Young Adults12 weeks5 g/day Lean Body Mass (kg)No significant difference compared to placebo (+2 kg in both groups)[13][14]

Note: One recent study found no additional benefit of creatine on muscle mass gain compared to resistance training alone, suggesting the effects might be overestimated in some contexts.[13][14]

Experimental Protocols

Objective: To assess the effect of creatine monohydrate supplementation on muscle hypertrophy in conjunction with a structured resistance training program.

Methodology:

  • Participant Recruitment: Recruit healthy, untrained or recreationally trained adults. Screen for contraindications to exercise and creatine supplementation.

  • Randomization: Employ a double-blind, placebo-controlled design. Randomly assign participants to either a creatine group or a placebo group.

  • Supplementation Protocol:

    • Loading Phase: The creatine group ingests 20 g/day of creatine monohydrate (four doses of 5 g) for 7 days. The placebo group receives an equivalent dose of a visually identical, inert substance (e.g., maltodextrin).

    • Maintenance Phase: The creatine group ingests 5 g/day of creatine monohydrate for the remainder of the study (e.g., 11 weeks). The placebo group continues with the placebo.

  • Resistance Training Program: All participants engage in a supervised, whole-body resistance training program 3 times per week for 12 weeks. Training intensity and volume are progressively increased.

  • Data Collection (Pre- and Post-Intervention):

    • Muscle Hypertrophy: Measure muscle thickness of specific muscle groups (e.g., biceps, triceps, quadriceps) using B-mode ultrasound.

    • Body Composition: Assess lean body mass and fat mass using dual-energy X-ray absorptiometry (DXA).

    • Strength: Determine one-repetition maximum (1-RM) for key exercises (e.g., bench press, leg press).

    • Muscle Biopsy (Optional): Obtain a muscle biopsy from the vastus lateralis for molecular analysis (see Protocols 2.4.2 and 2.4.3).

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare changes between the creatine and placebo groups.

protocol1_workflow cluster_pre Pre-Intervention (Baseline) cluster_intervention Intervention (12 Weeks) cluster_post Post-Intervention pre_screening Screening & Recruitment pre_measurements Baseline Measurements (Ultrasound, DXA, 1-RM, Biopsy) pre_screening->pre_measurements randomization Randomization (Creatine vs. Placebo) pre_measurements->randomization supplementation Supplementation Protocol (Loading & Maintenance) randomization->supplementation training Supervised Resistance Training (3x/week) randomization->training post_measurements Post-Intervention Measurements (Ultrasound, DXA, 1-RM, Biopsy) supplementation->post_measurements training->post_measurements analysis Statistical Analysis post_measurements->analysis

Caption: Experimental workflow for a human clinical trial on creatine.

Objective: To quantify the phosphorylation status of Akt and p70S6K in muscle biopsy samples.

Methodology:

  • Sample Preparation:

    • Homogenize frozen muscle tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a BCA protein assay.

  • Gel Electrophoresis:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by molecular weight.

  • Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-p70S6K (Thr389), and total p70S6K.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal.

protocol2_workflow start Muscle Biopsy Sample lysis Homogenization & Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE (Gel Electrophoresis) quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, Akt, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis

Caption: Workflow for Western blot analysis of muscle signaling proteins.

Orotic Acid and Muscle Hypertrophy

Orotic acid is a metabolic intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other key biomolecules.[15] Its role in muscle hypertrophy is not well-established and the available evidence is limited and conflicting.

Proposed Mechanisms of Action

The primary proposed mechanism by which orotic acid could influence muscle hypertrophy is through its role as a precursor for uridine (B1682114) monophosphate (UMP), a key pyrimidine nucleotide.[16] An increased availability of pyrimidines could theoretically support the elevated rates of RNA synthesis required for muscle protein synthesis and cellular growth. However, this link is largely speculative in the context of muscle hypertrophy.

Contradictory evidence exists from in-vitro studies, where orotic acid was found to inhibit protein synthesis and decrease the proliferation of L6 myoblasts.[11] Conversely, a study in broiler chickens reported that dietary orotic acid increased breast muscle mass.[17] These conflicting results highlight the need for further research to elucidate the true effect of orotic acid on muscle tissue in mammals.

Signaling Pathways

Orotic_Acid_Pathway stimulus Orotic Acid ump UMP Synthesis stimulus->ump Precursor for pathway_component pathway_component outcome outcome speculative speculative rna Increased RNA (mRNA, rRNA, tRNA) Synthesis ump->rna Required for outcome_ps Increased Muscle Protein Synthesis rna->outcome_ps Supports Translation outcome_hypertrophy Muscle Hypertrophy outcome_ps->outcome_hypertrophy Leads to contradiction In-vitro evidence shows inhibition of protein synthesis in myoblasts outcome_ps->contradiction disclaimer Note: This pathway is theoretical and not experimentally validated for muscle hypertrophy.

Caption: Theoretical pathway of orotic acid's influence on protein synthesis.

Quantitative Data Presentation

The following table presents data from a study on the effect of dietary orotic acid in broiler chickens. This data's applicability to mammals is uncertain.

Animal ModelDurationOrotic Acid DosageOutcome MeasureResult (vs. Control)Reference
Broiler Chickens28 days0.6% of dietLeft Breast Muscle Mass+1-1.5% increase[17]
Broiler Chickens28 days1.0% of dietLeft Breast Muscle MassLess effective than 0.6% dose[17]
Rat L6 Myoblasts24 hours0.001 - 0.1 mMProtein SynthesisSignificant inhibition[11]
Rat L6 Myoblasts24 hours0.001 - 0.1 mMCell ProliferationDecreased[11]
Experimental Protocols

Objective: To determine the effect of dietary orotic acid supplementation on growth performance and muscle mass in broiler chickens.

Methodology:

  • Animal Model: Use one-day-old male broiler chicks (e.g., Ross 308).

  • Experimental Design: Randomly allocate chicks to different dietary groups (e.g., Control, 0.6% Orotic Acid, 1.0% Orotic Acid). House birds in pens with controlled environmental conditions.

  • Diets: Provide a standard basal diet to the control group. For the experimental groups, mix orotic acid into the basal diet at the specified concentrations. Ensure ad libitum access to feed and water.

  • Data Collection (e.g., Day 1 to 42):

    • Growth Performance: Measure body weight and feed intake weekly to calculate body weight gain (BWG) and feed conversion ratio (FCR).

    • Carcass Analysis: At the end of the trial, euthanize a subset of birds from each group. Dissect and weigh the breast and leg muscles.

  • Statistical Analysis: Use ANOVA to compare growth performance and muscle mass between the dietary groups.

protocol3_workflow cluster_groups Dietary Groups start 1-Day-Old Broiler Chicks randomization Random Allocation to Dietary Groups start->randomization control Control Diet randomization->control oa1 0.6% Orotic Acid randomization->oa1 oa2 1.0% Orotic Acid randomization->oa2 feeding Experimental Feeding (e.g., 42 days) weekly_monitoring Weekly Monitoring (Body Weight, Feed Intake) feeding->weekly_monitoring final_analysis Final Analysis (Carcass & Muscle Mass) feeding->final_analysis control->feeding oa1->feeding oa2->feeding stats Statistical Analysis weekly_monitoring->stats final_analysis->stats

Caption: Workflow for an animal study on orotic acid and muscle growth.

This compound: A Theoretical Perspective

Given the absence of direct research, the effects of this compound on muscle hypertrophy can only be hypothesized based on the known actions of its components.

Hypothesized Synergy

Theoretically, this compound could provide a dual-action benefit for muscle growth. The creatine moiety would function through its established mechanisms: enhancing the phosphocreatine energy system and stimulating anabolic signaling via the Akt/mTOR and IGF-1 pathways. Concurrently, the orotate moiety could potentially support the increased demand for RNA synthesis necessary for muscle protein accretion by providing a direct precursor for pyrimidine synthesis. This could, in theory, create a more robust anabolic environment than creatine alone. However, this remains a purely speculative hypothesis.

Bioavailability and Safety

There is no publicly available data on the bioavailability of this compound in humans. It is unknown if the salt form enhances the absorption of creatine compared to creatine monohydrate. Furthermore, the safety of long-term orotic acid supplementation is a concern. The European Food Safety Authority (EFSA) has expressed concerns about the potential carcinogenic effects of orotic acid, and high doses in animal models have been linked to adverse renal effects.[18]

Caption: Hypothetical synergistic action of this compound.

Conclusion

This technical guide has synthesized the available preliminary research relevant to this compound and its potential effects on muscle hypertrophy. The analysis reveals a stark contrast between its two components. Creatine, primarily as monohydrate, is supported by a large body of evidence demonstrating its efficacy in promoting muscle growth through well-defined molecular pathways. In contrast, the role of orotic acid in muscle hypertrophy is ambiguous, with limited and conflicting data, and its proposed mechanism remains theoretical.

Consequently, the potential of this compound as a superior ergogenic aid for muscle hypertrophy is entirely speculative at this time. There is a critical need for direct scientific inquiry to establish the bioavailability, efficacy, and safety of this compound. Future research should prioritize pharmacokinetic studies, followed by well-controlled clinical trials that directly compare this compound to creatine monohydrate. Without such data, any claims regarding the superiority of this compound are unsubstantiated. Researchers and drug development professionals should proceed with caution and recognize the significant knowledge gaps that exist for this compound.

References

Exploring the Impact of Creatine Orotate on Gene Expression in Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) is a well-established ergogenic aid known to enhance muscle mass and performance. While creatine monohydrate is the most studied form, other salts such as creatine orotate (B1227488) have been developed with purported advantages in solubility and bioavailability. This technical guide delves into the molecular impact of creatine orotate on gene expression in muscle cells. Due to a scarcity of direct research on this compound, this paper synthesizes findings on creatine monohydrate and orotic acid to build a comprehensive picture of its potential mechanisms of action. This guide provides an in-depth analysis of the signaling pathways affected, quantitative data on gene expression changes, and detailed experimental protocols for researchers in the field.

Introduction

Creatine is a naturally occurring compound synthesized from the amino acids arginine, glycine, and methionine. It plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain[[“]]. The primary mechanism of action for creatine involves the phosphocreatine (B42189) system, which facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP)[[“]]. Beyond its bioenergetic role, creatine supplementation has been shown to modulate gene expression, influencing pathways related to muscle growth, repair, and metabolism[[“]][2].

This compound is a salt formed by the combination of creatine and orotic acid. Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, is theorized to enhance the bioavailability of creatine and may exert its own independent effects on cellular metabolism[3][4]. This guide explores the potential impact of this compound on gene expression in muscle cells by examining the known effects of both of its constituent components.

Putative Mechanisms of Action

The effects of this compound on muscle cell gene expression can be attributed to the actions of both creatine and orotic acid.

The Creatine Component

The creatine molecule influences gene expression through several proposed mechanisms:

  • Cell Swelling and Osmosensing: Creatine uptake into muscle cells leads to cell swelling, which acts as an anabolic stimulus, triggering signaling pathways that promote protein synthesis and inhibit protein breakdown[5][6].

  • Modulation of Signaling Pathways: Creatine supplementation has been shown to influence key signaling pathways involved in muscle protein synthesis, such as the Akt/mTOR pathway[7][8][9].

  • Myogenic Regulatory Factors: Creatine may alter the expression and secretion of myokines and myogenic regulatory factors, such as myostatin and insulin-like growth factor-1 (IGF-1), which are critical for satellite cell activation and muscle hypertrophy[5][10].

The Orotic Acid Component

Orotic acid, as a precursor in nucleotide synthesis, may contribute to the overall effect of this compound through:

  • Nucleotide Synthesis: By providing a substrate for pyrimidine biosynthesis, orotic acid can support the synthesis of DNA and RNA, which is essential for cell growth and proliferation[4][11].

  • Modulation of Inflammatory and Metabolic Gene Expression: Studies in C2C12 myotubes have shown that orotic acid can diminish the contraction-provoked expression of inflammatory transcripts and modulate metabolic gene expression[2].

  • Influence on Cellular Growth: Research in L6 myoblasts suggests that orotic acid can inhibit cell growth stimulated by growth factors, potentially by interfering with the polyamine pathway[12].

Impact on Gene Expression in Muscle Cells

Creatine supplementation has been demonstrated to alter the expression of a wide range of genes in skeletal muscle. The following tables summarize the quantitative data from various studies.

Table 1: Upregulated Genes Following Creatine Supplementation
GeneFold/Percent ChangeExperimental ModelReference(s)
Insulin-like Growth Factor-1 (IGF-1)mRNA IncreasedHuman Skeletal Muscle[13]
Collagen 1 (alpha(1))250% Increase at RestHuman Skeletal Muscle[14]
Glucose Transporter-4 (GLUT-4)45% Increase at RestHuman Skeletal Muscle[14]
Myosin Heavy Chain I80% Increase at RestHuman Skeletal Muscle[14]
Myosin Heavy Chain IIA70% Increase Post-ExerciseHuman Skeletal Muscle[14]
Myogenic Transcription Factors (MEF2 isoforms)UpregulatedRat Skeletal Muscle[[“]]
MyoD1, CAPN1, PAX3, MRF4, MYOG, MEF2A, MEF2DIncreased ExpressionFish Muscle[[“]]
Creatine Transporter (CreaT)UpregulatedPoultry Muscle[[“]]
Focal Adhesion Kinase (FAK)Increased ExpressionRat EDL Muscle[10]
mTORIncreased ExpressionRat EDL Muscle (Hindlimb Suspension)[10]
Atrogin-1Increased ExpressionRat EDL Muscle (Hindlimb Suspension)[10]
MuRF1Increased ExpressionRat Soleus Muscle (Hindlimb Suspension)[10]
Table 2: Downregulated Genes Following Creatine/Orotic Acid Supplementation

| Gene | Fold/Percent Change | Supplement | Experimental Model | Reference(s) | | :--- | :--- | :--- | :--- | | Myostatin | Decreased Expression | Human Skeletal Muscle |[10] | | LKB1/AMPK Pathway Genes | Downregulated | Poultry Muscle |[[“]][15] | | Interleukin 6 (Il6) | Diminished Expression | Orotic Acid | C2C12 Myotubes |[2] | | Chemokine (C-X-C Motif) Ligand 5 (Cxcl5) | Diminished Expression | Orotic Acid | C2C12 Myotubes |[2] | | Nuclear Receptor Subfamily 4 Group A Member 3 (Nr4A3) | Attenuated Transcript Levels | Orotic Acid | C2C12 Myotubes |[2] | | Early Growth Response 1 (Egr1) | Attenuated Transcript Levels | Orotic Acid | C2C12 Myotubes |[2] | | Activating Transcription Factor 3 (Atf3) | Attenuated Transcript Levels | Orotic Acid | C2C12 Myotubes |[2] | | Myosin Heavy Chain IIA (Myh2) | Attenuated Transcript Levels | Orotic Acid | C2C12 Myotubes |[2] | | Mechanically-induced Growth Factor (MGF) | Decreased Expression | Creatine | Rat EDL Muscle |[10] |

Key Signaling Pathways

The impact of creatine and orotic acid on gene expression is mediated by several key intracellular signaling pathways.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a central regulator of muscle protein synthesis and hypertrophy[9]. Creatine supplementation can influence this pathway, leading to enhanced translation initiation and protein synthesis[7][8].

Akt_mTOR_Pathway Creatine Creatine CellSwelling Cell Swelling (Osmosensing) Creatine->CellSwelling Akt Akt (PKB) CellSwelling->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis (Muscle Hypertrophy) p70S6K->ProteinSynthesis _4EBP1->ProteinSynthesis

Figure 1: Creatine's influence on the Akt/mTOR signaling pathway.

IGF-1 Signaling Pathway

Insulin-like growth factor-1 (IGF-1) is a potent stimulator of muscle growth. Its signaling cascade activates the Akt/mTOR pathway and promotes myogenesis[3][13]. Creatine supplementation has been shown to increase resting muscle mRNA levels for IGF-1[13].

IGF1_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R IRS1 IRS-1 IGF1R->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3B GSK3β Akt->GSK3B GeneExpression Gene Expression (Myogenesis) Akt->GeneExpression ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis GSK3B->ProteinSynthesis

Figure 2: Overview of the IGF-1 signaling cascade in muscle cells.

Experimental Protocols

The following section outlines the methodologies for key experiments cited in the study of creatine and its effects on muscle gene expression.

Muscle Biopsy and Sample Handling

A standardized protocol for muscle biopsy is essential for obtaining high-quality tissue for gene expression analysis.

  • Subject Preparation: Subjects should be in a rested and fasted state.

  • Biopsy Site: The vastus lateralis muscle is a common site for biopsy. The area is anesthetized locally.

  • Biopsy Procedure: A small incision is made, and a biopsy needle is used to collect approximately 50-100 mg of muscle tissue.

  • Sample Processing: The muscle sample is immediately dissected free of any visible connective and adipose tissue, then flash-frozen in liquid nitrogen and stored at -80°C until RNA extraction[5][7].

RNA Extraction and Quantification

Total RNA is extracted from the muscle tissue to be used in downstream gene expression analysis.

  • Homogenization: Frozen muscle tissue (20-30 mg) is homogenized in a TRIzol-based reagent.

  • Phase Separation: Chloroform is added, and the sample is centrifuged to separate the aqueous (RNA-containing) and organic phases.

  • RNA Precipitation: The aqueous phase is transferred to a new tube, and RNA is precipitated with isopropanol.

  • Washing and Resuspension: The RNA pellet is washed with ethanol (B145695) and resuspended in RNase-free water.

  • Quantification and Quality Control: RNA concentration and purity are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system[7][16].

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive method for quantifying the expression of specific genes.

  • Reverse Transcription: Total RNA (1-2 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The cDNA is used as a template in a PCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.

  • Data Acquisition: The PCR is performed in a real-time PCR instrument that monitors fluorescence at each cycle. The cycle threshold (Ct) value is determined for each gene.

  • Data Analysis: Gene expression is normalized to a stable housekeeping gene (e.g., β-actin or cyclophilin)[17][18]. The relative quantification of gene expression is often calculated using the 2-ΔΔCt method[18].

cDNA Microarray Analysis

cDNA microarrays allow for the simultaneous analysis of the expression of thousands of genes.

  • Probe Labeling: cDNA is synthesized from the RNA samples and labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays)[19].

  • Hybridization: The labeled cDNA probes are hybridized to a microarray slide containing thousands of spots, each with a known DNA sequence corresponding to a specific gene[19].

  • Scanning: The microarray is scanned with a laser to excite the fluorescent dyes, and the intensity of the fluorescence at each spot is measured[20].

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify genes that are differentially expressed between experimental conditions[21].

Experimental_Workflow MuscleBiopsy Muscle Biopsy RNA_Extraction RNA Extraction MuscleBiopsy->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC ReverseTranscription Reverse Transcription (cDNA Synthesis) RNA_QC->ReverseTranscription qRT_PCR qRT-PCR ReverseTranscription->qRT_PCR Microarray cDNA Microarray ReverseTranscription->Microarray DataAnalysis Data Analysis qRT_PCR->DataAnalysis Microarray->DataAnalysis GeneExpression Gene Expression Profile DataAnalysis->GeneExpression

Figure 3: Workflow for gene expression analysis in muscle tissue.

Conclusion

While direct evidence for the effects of this compound on gene expression in muscle cells is limited, a comprehensive analysis of its constituent components provides a strong basis for its putative mechanisms of action. The creatine moiety is likely the primary driver of changes in gene expression related to muscle hypertrophy and anabolism, acting through cell swelling and the modulation of key signaling pathways such as Akt/mTOR and IGF-1. The orotic acid component may offer additional benefits by supporting nucleotide synthesis and potentially modulating inflammatory and metabolic gene expression.

Further research is warranted to directly compare the effects of this compound with creatine monohydrate on gene expression profiles in muscle cells. Such studies would provide valuable insights into whether the orotate salt offers any unique advantages for muscle growth and adaptation. The experimental protocols detailed in this guide provide a framework for conducting such investigations and advancing our understanding of the molecular mechanisms underlying the effects of different forms of creatine.

References

Methodological & Application

Protocol for the Dissolution and In Vivo Administration of Creatine Orotate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine (B1669601) orotate (B1227488) is a salt composed of creatine, a nitrogenous organic acid crucial for energy metabolism in vertebrates, and orotic acid, an intermediate in pyrimidine (B1678525) nucleotide biosynthesis. For in vivo studies, the proper dissolution and administration of creatine orotate are critical for obtaining reliable and reproducible results. This document provides detailed protocols for the preparation of this compound solutions and suspensions for oral administration in animal models, along with relevant data on the stability and solubility of creatine and its salts.

Disclaimer: Specific solubility and stability data for this compound are limited in the available scientific literature. The following protocols are based on the known properties of creatine and other creatine salts. Researchers are strongly advised to perform pilot studies to determine the optimal dissolution and administration parameters for their specific experimental setup. The European Food and Safety Authority has expressed concerns about the potential effects of orotic acid, which should be considered in the experimental design[1].

Quantitative Data Summary

The following tables summarize key quantitative data for creatine and its common salts to provide a comparative context for this compound.

Table 1: Solubility of Creatine and its Salts in Water at 20°C

CompoundSolubility (g/L)pH of Saturated Solution
Creatine Monohydrate14~7.0
Tri-creatine Citrate293.2
Creatine Pyruvate542.6
This compound Very slightly soluble in cold water [2]Data not available

Table 2: Stability of Creatine in Aqueous Solution at 25°C after 3 Days

pHDegradation to Creatinine (%)
7.5Relatively stable
6.5Relatively stable
5.54%
4.512%
3.521%

Data adapted from Harris et al. (1999) as cited in Jäger et al. (2011)[3][4]. Refrigeration can slow the degradation process[3][5].

Table 3: Creatine Content of Different Creatine Forms

Form of CreatineCreatine Content (%)
Creatine Anhydrous100.0%
Creatine Monohydrate87.9%
Tri-creatine Orotate (3:1)45.8%[6]
Creatine Citrate (3:1)66%
Creatine Pyruvate60%

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol is recommended when a precise dosage is required. Due to the low aqueous solubility of this compound, a suspension is the most likely form of administration.

Materials:

  • This compound powder

  • Vehicle:

    • Purified water (e.g., Milli-Q)

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water for a more stable suspension[7][8]

    • Citrate buffer (0.13 g/mL, pH 4.3) as a potential vehicle to enhance solubility, though stability must be considered[9]

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volumetric flasks and graduated cylinders

  • Homogenizer (optional, for finer suspension)

Procedure:

  • Dosage Calculation:

    • Determine the desired dose of the creatine moiety in mg/kg.

    • Calculate the required amount of this compound using its percentage of creatine content (e.g., 45.8% for tri-creatine orotate)[6].

    • Example: For a 100 mg/kg dose of creatine using tri-creatine orotate, the required amount of this compound is 100 mg/kg / 0.458 = 218.3 mg/kg.

  • Concentration Calculation:

    • Determine the administration volume (e.g., 10 mL/kg for mice).

    • Calculate the required concentration of the this compound suspension.

    • Example: For a 218.3 mg/kg dose and a 10 mL/kg volume, the concentration is 21.83 mg/mL.

  • Vehicle Preparation (if using 0.5% CMC):

    • Slowly add 0.5 g of CMC powder to 100 mL of purified water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully dissolved.

  • Suspension Preparation:

    • Place a stir bar in a volumetric flask.

    • Add a small amount of the chosen vehicle to the flask.

    • Gradually add the weighed this compound powder while the solution is being stirred.

    • Continue to add the vehicle to the final desired volume.

    • Stir the suspension for at least 30 minutes to ensure homogeneity. For a finer suspension, use a homogenizer.

  • Stability Considerations:

    • Prepare the suspension fresh daily immediately before administration to minimize degradation of creatine to creatinine[3][4].

    • If short-term storage is necessary, store the suspension at 2-8°C and protect it from light. Conduct a pilot stability test to confirm creatine concentration over the storage period.

Protocol 2: Administration of this compound via Dietary Admixture

This method is suitable for chronic studies and can reduce the stress associated with repeated oral gavage.

Materials:

  • This compound powder

  • Standard rodent chow (powdered)

  • Mixer (e.g., V-blender or planetary mixer)

Procedure:

  • Dosage Calculation:

    • Determine the desired percentage of this compound in the diet. In previous studies with creatine monohydrate, concentrations of 1-3% have been used[10].

    • Calculate the amount of this compound needed for a given batch of chow.

    • Example: To prepare a 1 kg batch of 2% this compound diet, mix 20 g of this compound with 980 g of powdered chow.

  • Diet Preparation:

    • Accurately weigh the powdered chow and the required amount of this compound.

    • Combine the ingredients in a suitable mixer.

    • Mix thoroughly for an extended period (e.g., 20-30 minutes) to ensure a homogenous distribution of the this compound.

  • Storage:

    • Store the prepared diet in airtight containers at 2-8°C to maintain stability.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_prep Protocol 1: Suspension Preparation Workflow start Calculate Required This compound Dose weigh Weigh Creatine Orotate Powder start->weigh mix Gradually Add Powder to Vehicle with Stirring weigh->mix vehicle Prepare Vehicle (e.g., 0.5% CMC) vehicle->mix volume Adjust to Final Volume mix->volume homogenize Stir/Homogenize for 30 minutes volume->homogenize administer Administer via Oral Gavage homogenize->administer

Caption: Workflow for preparing a this compound suspension for oral gavage.

G cluster_pathway General Creatine Signaling Pathway Cr_in Oral Creatine Orotate Cr_cell Increased Intracellular Creatine Cr_in->Cr_cell PCr Phosphocreatine (PCr) Pool Expansion Cr_cell->PCr Neuro Neuroprotection (Anti-apoptotic, Anti-excitotoxic) Cr_cell->Neuro ATP ATP Regeneration (ADP + PCr -> ATP + Cr) PCr->ATP Energy Enhanced Cellular Bioenergetics ATP->Energy

Caption: Simplified signaling pathway of creatine's action in cells.

G cluster_stability Factors Affecting Creatine Stability in Solution Stability Creatine Stability pH_low Lower pH (e.g., 3.5-5.5) Stability->pH_low Temp_high Higher Temperature Stability->Temp_high pH_neutral Neutral pH (e.g., 6.5-7.5) Stability->pH_neutral Temp_low Refrigeration Stability->Temp_low Degradation Increased Degradation to Creatinine pH_low->Degradation Temp_high->Degradation Stable Improved Stability pH_neutral->Stable Temp_low->Stable

Caption: Logical relationships of factors influencing creatine stability.

References

Application Note: A Validated HPLC Method for the Quantification of Creatine Orotate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) orotate (B1227488) is a dietary supplement that combines creatine with orotic acid. Creatine plays a crucial role in cellular energy metabolism, particularly in muscle and brain tissue, by recycling adenosine (B11128) triphosphate (ATP) through the phosphocreatine (B42189) system.[1][2][3][4] Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis.[5][6][7][8] The combination of these two molecules is suggested to offer enhanced bioavailability and synergistic benefits.[9] Accurate quantification of creatine orotate and its constituent parts in plasma is essential for pharmacokinetic studies, bioavailability assessments, and clinical research.

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of creatine and orotic acid in human plasma samples. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for researchers.

Materials and Reagents

  • This compound (Reference Standard, >99% purity)

  • Creatine (Reference Standard, >99% purity)

  • Orotic Acid (Reference Standard, >99% purity)

  • Creatinine (Reference Standard, >99% purity)

  • Hypoxanthine (B114508) (Internal Standard, >99% purity)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate (B84403) Monobasic (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free human plasma

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium phosphate monobasic solution in ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (95:5, v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of creatine, orotic acid, creatinine, and hypoxanthine (Internal Standard, IS) in 10 mL of mobile phase to prepare individual stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solutions with mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for creatine and orotic acid, and a fixed concentration of 10 µg/mL for the internal standard.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations (e.g., 5, 25, and 75 µg/mL) by spiking drug-free human plasma with the appropriate amounts of creatine and orotic acid stock solutions.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (10 µg/mL hypoxanthine).

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[10][11]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • UV Detection Wavelength: 210 nm for Creatine and Creatinine, and 280 nm for Orotic Acid and Hypoxanthine (using a diode array detector for simultaneous monitoring). Orotic acid has a UV maximum at approximately 280-282 nm.[12][13] Creatine is often detected at lower wavelengths, such as 205 or 210 nm.[14][15]

  • Run Time: Approximately 15 minutes.

Method Validation

The developed HPLC method should be validated according to standard guidelines for bioanalytical method validation. The following parameters should be assessed:

  • Linearity: The linearity of the method should be evaluated by analyzing a series of calibration standards over the concentration range of 1-100 µg/mL. The correlation coefficient (r²) should be >0.99.

  • Precision and Accuracy: Intra-day and inter-day precision and accuracy should be determined by analyzing the QC samples at three different concentrations on the same day and on three different days. The relative standard deviation (RSD) for precision should be <15%, and the accuracy should be within 85-115%.

  • Recovery: The extraction recovery of creatine and orotic acid from plasma should be determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration.

  • Stability: The stability of the analytes in plasma should be assessed under various conditions, including short-term (room temperature), long-term (frozen), and freeze-thaw cycles.

Data Presentation

Table 1: Chromatographic Parameters
ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : ACN (95:5)
Flow Rate 1.0 mL/min
Detection 210 nm (Creatine), 280 nm (Orotic Acid)
Injection Volume 20 µL
Retention Time (Creatine) ~ 4.5 min
Retention Time (Orotic Acid) ~ 7.2 min
Retention Time (Creatinine) ~ 5.8 min
Retention Time (IS) ~ 8.5 min
Table 2: Method Validation Summary (Representative Data)
ParameterCreatineOrotic Acid
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.998> 0.999
Intra-day Precision (%RSD) < 5%< 4%
Inter-day Precision (%RSD) < 7%< 6%
Intra-day Accuracy (%) 95.5 - 104.297.1 - 102.8
Inter-day Accuracy (%) 94.8 - 105.596.5 - 104.1
Recovery (%) > 90%> 92%
LLOQ (µg/mL) 11

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis plasma Plasma Sample (200 µL) is_add Add Internal Standard plasma->is_add precip Protein Precipitation (600 µL Acetonitrile) is_add->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (12,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_vial HPLC Vial filter->hplc_vial injection Inject (20 µL) hplc_vial->injection separation C18 Column Separation injection->separation detection UV Detection (210 nm & 280 nm) separation->detection data Data Acquisition & Quantification detection->data

Caption: Overall experimental workflow for the quantification of this compound in plasma.

Signaling Pathway: Orotic Acid in Pyrimidine Biosynthesis

G Orotic_Acid Orotic Acid OMP OMP (Orotidine 5'-monophosphate) Orotic_Acid->OMP Orotic_Acid->OMP Orotate phosphoribosyl- transferase PRPP PRPP (Phosphoribosyl Pyrophosphate) PRPP->OMP UMP UMP (Uridine 5'-monophosphate) OMP->UMP OMP->UMP OMP decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUMP->dTMP dTMP->DNA_RNA

Caption: Role of orotic acid in the de novo pyrimidine biosynthesis pathway.

Conclusion

The HPLC method described in this application note provides a simple, sensitive, and reliable approach for the simultaneous quantification of creatine and orotic acid in human plasma. The sample preparation procedure involving protein precipitation is straightforward and effective. This method is suitable for pharmacokinetic and bioavailability studies of this compound in a research or clinical setting, aiding in the further understanding of its metabolic fate and therapeutic potential.

References

Application Notes and Protocols: The Impact of Creatine Orotate on C2C12 Myotube Differentiation and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine (B1669601), a naturally occurring nitrogenous organic acid, is pivotal in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle. Its role in enhancing muscle mass and performance is well-documented. In vitro studies using the C2C12 myoblast cell line, a robust model for studying myogenesis, have shown that creatine supplementation promotes the differentiation of myoblasts into myotubes and increases the synthesis of muscle-specific proteins.[1][2][3] Creatine orotate (B1227488), a salt of creatine and orotic acid, is of interest for its potential synergistic effects. These application notes provide a detailed protocol for treating C2C12 myotubes with creatine orotate and analyzing its effects on myotube differentiation and key signaling pathways.

Data Presentation

The following tables summarize key quantitative data for the experimental protocols outlined below.

Table 1: C2C12 Cell Culture and Differentiation Parameters

ParameterRecommendationNotes
Seeding Density (Myoblasts) 5 x 10³ cells/wellFor 96-well plates (viability assays).[4] Adjust for other plate formats.
2 x 10⁴ cells/cm²For general culture and differentiation.
Growth Medium (GM) High Glucose DMEM + 10-20% FBS + 1% P/SPassage cells at 70-80% confluency to maintain differentiation potential.[5][6]
Differentiation Medium (DM) High Glucose DMEM + 2% Horse Serum + 1% P/SInduce differentiation when cells reach ~90-100% confluency.[5][7]
Differentiation Duration 4 - 7 daysMyotube formation is typically observed within this timeframe.[6][7]

Table 2: this compound Treatment Parameters

ParameterRecommendationNotes
Creatine Concentration 5 mM - 20 mM5 mM is a commonly cited effective concentration for creatine.[1][2][3][8]
Treatment Duration 24 - 96 hoursEffects on protein synthesis and signaling can be observed within this period.[1][2][3][9]
Stock Solution Preparation Dissolve in sterile water or PBSWarming to 37-50°C can aid dissolution.[10] Filter-sterilize before use.[10]
Control Groups Untreated cells (DM only)Essential for baseline comparison.
Vehicle control (if applicable)To control for any effects of the solvent used for this compound.

Experimental Protocols

C2C12 Myoblast Culture and Differentiation

This protocol details the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): High Glucose Dulbecco's Modified Eagle Medium (DMEM), 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (P/S)[5][6]

  • Differentiation Medium (DM): High Glucose DMEM, 2% Horse Serum, 1% P/S[5]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA (0.25%)

  • Tissue culture flasks/plates

Procedure:

  • Cell Seeding: Culture C2C12 myoblasts in GM in a 37°C, 5% CO₂ incubator.

  • Passaging: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density in fresh GM.[5] Do not allow cells to become over-confluent as this can impair their differentiation capacity.[5]

  • Inducing Differentiation: Once cells reach approximately 90-100% confluency, aspirate the GM, wash the cells once with PBS, and replace with DM.

  • Myotube Formation: Change the DM every 24 hours.[5][6] Differentiated, multinucleated myotubes should become visible within 4-7 days.[6][7]

This compound Treatment

This protocol describes the preparation of a this compound stock solution and its application to C2C12 myotubes.

Materials:

  • This compound powder

  • Sterile, cell culture grade water or PBS

  • Sterile 0.22 µm syringe filters

  • Differentiated C2C12 myotubes

Procedure:

  • Stock Solution Preparation:

    • In a sterile environment, weigh the desired amount of this compound.

    • Dissolve in sterile water or PBS to create a concentrated stock solution (e.g., 200 mM). Warming to 37-50°C can facilitate dissolution.[10]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C for short-term or -80°C for long-term storage.[10]

  • Treatment:

    • After 2-4 days of differentiation, replace the DM with fresh DM containing the desired final concentration of this compound (e.g., 5 mM).

    • Include an untreated control group (DM only).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).

Analysis of Myotube Differentiation

a) Fusion Index Calculation: This method quantifies the extent of myoblast fusion into myotubes.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Stain the nuclei with DAPI solution for 5 minutes.

  • Wash three times with PBS.

  • Acquire images using a fluorescence microscope.

  • Calculate the fusion index as: (Number of nuclei in myotubes with ≥3 nuclei / Total number of nuclei) x 100.[1]

b) Myosin Heavy Chain (MHC) Immunostaining: This method visualizes a key marker of terminal muscle differentiation.

Materials:

  • Primary antibody against Myosin Heavy Chain (MHC)

  • Fluorescently labeled secondary antibody

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

Procedure:

  • Fix and permeabilize the cells as described above.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-MHC antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Wash three times with PBS and counterstain with DAPI.

  • Visualize using a fluorescence microscope.

Western Blot Analysis of Signaling Pathways

This protocol allows for the analysis of key proteins involved in creatine-mediated signaling.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-p38, anti-MHC, anti-Troponin T)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the desired primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-tubulin).

Mandatory Visualization

experimental_workflow cluster_culture C2C12 Culture & Differentiation cluster_treatment This compound Treatment cluster_analysis Data Analysis seed Seed C2C12 Myoblasts proliferate Proliferate in Growth Medium (~70-80% Confluency) seed->proliferate differentiate Induce Differentiation in Differentiation Medium (~90-100% Confluency) proliferate->differentiate myotubes Mature Myotubes (4-7 Days) differentiate->myotubes treatment Treat Myotubes with This compound (e.g., 5 mM) for 24-96h myotubes->treatment fusion Fusion Index Calculation (DAPI Staining) treatment->fusion mhc MHC Immunostaining treatment->mhc western Western Blot Analysis (p-Akt, p-p38, MHC, etc.) treatment->western

Caption: Experimental workflow for treating C2C12 myotubes with this compound.

creatine_signaling cluster_akt Akt/mTOR Pathway cluster_p38 p38 MAPK Pathway cluster_outcome Cellular Outcomes creatine Creatine akt p-Akt (↑) creatine->akt Activates p38 p-p38 (↑) creatine->p38 Activates mtor mTOR akt->mtor gsk3 p-GSK-3 (↑) akt->gsk3 p70s6k p-p70S6K (↑) mtor->p70s6k protein_synthesis ↑ Protein Synthesis (Myofibrillar & Sarcoplasmic) p70s6k->protein_synthesis mef2 MEF-2 (↑) p38->mef2 myod MyoD (↑) mef2->myod mhc_expression ↑ MHC Expression myod->mhc_expression fusion ↑ Myoblast Fusion mhc_expression->fusion

Caption: Creatine-activated signaling pathways in C2C12 myotubes.

References

Application Notes and Protocols for Oral Gavage Administration of Creatine Orotate to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of published scientific literature on the oral administration of creatine (B1669601) orotate (B1227488) in rodents. A critical review of creatine compounds notes an absence of data on the bioavailability and efficacy of creatine orotate supplementation.[1] The following protocols and data are therefore extrapolated from research on creatine monohydrate and orotic acid administered separately. Researchers should exercise caution and conduct preliminary dose-finding and vehicle suitability studies for this compound.

Application Notes

Introduction

Creatine is a naturally occurring compound pivotal for cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain.[2] Orotic acid is a precursor in the pyrimidine (B1678525) biosynthesis pathway, essential for the synthesis of nucleotides for DNA and RNA.[3] this compound is a salt comprised of creatine and orotic acid. Theoretically, this compound could deliver the benefits of both molecules. Oral gavage is a precise method for administering exact doses of compounds to rodents, ensuring consistent and reproducible results in preclinical studies.[4][5]

Compound Characteristics: this compound

This compound is a compound that combines creatine with orotic acid. One form, tri-creatine orotate, has a creatine content of approximately 45.8%.[6] A product information sheet for tri-creatine orotate describes it as a white, odorless, and chalky-tasting powder.[7]

  • Solubility: It is reported to be "very slightly soluble in cold water" and soluble in dilute acids.[7] This is a critical consideration for preparing a homogenous suspension for oral gavage. The solubility of creatine monohydrate, for comparison, is about 14 g/L in water at 20°C and increases with temperature.[8]

  • Stability: Creatine in aqueous solutions is less stable than in its powder form and can degrade into creatinine.[1][8] This degradation is accelerated by lower pH and higher temperatures.[1][8] It is recommended to prepare suspensions fresh daily and store them at 2-8°C. If stored, the suspension must be thoroughly mixed before each use.

Vehicle Selection

Given the low aqueous solubility of creatine compounds, a suspension is the likely form of administration for oral gavage.[4] Common vehicles for administering suspensions to rodents include:

  • Purified Water: Suitable for compounds that can be uniformly suspended.

  • 0.5% Carboxymethylcellulose (CMC): A common suspending agent that helps to create a more uniform and stable suspension.

  • Saline Solution: Can also be used as a vehicle.

Due to the reported low solubility of this compound in water, a 0.5% CMC solution is recommended to ensure a more homogenous suspension for accurate dosing.

Quantitative Data Summary

As there is no available data for this compound administration in rodents, the following tables summarize findings for creatine monohydrate and orotic acid to provide a basis for experimental design.

Table 1: Dosage and Administration Parameters for Creatine Monohydrate in Rodents via Oral Gavage

ParameterValueSpecies/StrainDurationReference
Dosage 5 mg/kgWobbler mice4 weeks[9]
10 mg/kgRatsSingle dose[10][11]
50 mg/kgWobbler mice4 weeks[9]
70 mg/kgRatsSingle dose[10][11]
300 mg/kgSprague-Dawley rats5 weeks[12]
Vehicle WaterWobbler mice4 weeks[9]
Saline SolutionRatsSingle dose[10][11]
Frequency DailyWobbler mice4 weeks[9]
Administration Volume 1 mL/kgRatsN/A[10][11]
10 mL/kg (recommended max)MiceN/A[5]
10-20 mL/kg (recommended max)RatsN/A[13]

Table 2: Pharmacokinetic and Efficacy Parameters of Creatine Monohydrate in Rodents Following Oral Administration

ParameterValueSpecies/StrainConditionReference
Oral Bioavailability 53.22 ± 11.2% (at 10 mg/kg)RatsSingle dose[10][11]
15.69 ± 3.4% (at 70 mg/kg)RatsSingle dose[10][11]
Tmax ~60 minRatsSingle dose[10]
Increase in Muscle Creatine ~20%Wobbler mice50 mg/kg for 4 weeks
Effect on Muscle Mass No significant increaseSprague-Dawley rats300 mg/kg for 5 weeks[12]
Increased muscle hypertrophyWistar rats1 g/kg/day for 12 weeks (in food)

Table 3: Dosage and Administration Parameters for Orotic Acid in Rodents

ParameterValueSpecies/StrainDurationReference
Dosage Varied doses (in diet)RatsN/A[3]
Vehicle Mixed in dietRatsN/A[3]
Frequency Continuous in dietRatsN/A[3]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension (Hypothetical)

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in purified water)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Determine the required concentration: Calculate the concentration of the this compound suspension based on the desired dosage (mg/kg) and the administration volume (e.g., 10 mL/kg).

    • Example Calculation: For a hypothetical 100 mg/kg dose in a 25g mouse with an administration volume of 10 mL/kg (0.25 mL), the required concentration is 10 mg/mL.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder.

  • Prepare the vehicle: If using 0.5% CMC, prepare the solution by slowly adding CMC powder to purified water while stirring vigorously to prevent clumping.

  • Prepare the suspension: a. Place a stir bar in a volumetric flask. b. Add a small amount of the vehicle to the flask. c. Gradually add the weighed this compound powder while the solution is being stirred. d. Continue to add the vehicle to the final desired volume. e. Stir the suspension for at least 30 minutes to ensure homogeneity.

  • Storage: Store the suspension at 2-8°C. It is highly recommended to prepare the suspension fresh daily. If stored, ensure it is thoroughly mixed before each use.

Protocol 2: Oral Gavage Procedure in Rodents

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (feeding needles):

    • For adult mice (20-30g): 18-20 gauge, 1-1.5 inches in length, with a ball-tip.[13]

    • For adult rats (200-300g): 16-18 gauge, 2-3 inches in length, with a ball-tip.[13]

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling and Restraint: a. Acclimatize the rodents to handling for several days before the first gavage session to reduce stress. b. Weigh the animal to determine the precise volume of the suspension to be administered. c. Restrain the animal firmly but gently. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body. The head should be held gently extended back to create a straight line through the neck and esophagus.[13]

  • Gavage Needle Insertion: a. Ensure the gavage needle is securely attached to the syringe filled with the correct volume of the this compound suspension. b. Hold the animal in a vertical position. c. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[13] d. The needle should pass smoothly without resistance. The animal may swallow as the tube is passed.[13] e. If resistance is met, withdraw the needle and re-insert. Do not force the needle, as this can cause perforation of the esophagus or trachea. [13]

  • Administration: a. Once the needle is in the correct position (the tip should be in the stomach), slowly depress the syringe plunger to administer the suspension. b. Administer the solution at a steady pace to avoid regurgitation.

  • Post-Procedure Monitoring: a. After administration, gently remove the gavage needle and return the animal to its cage. b. Monitor the animal for any signs of distress, such as difficulty breathing, lethargy, or leakage of the solution from the mouth or nose. c. Ensure the animal has free access to food and water.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Creatine supplementation has been shown to influence anabolic signaling pathways, primarily the Akt/mTOR pathway, which is crucial for muscle protein synthesis and hypertrophy.[1][14] Orotic acid is an intermediate in the de novo pyrimidine synthesis pathway, which is essential for producing the building blocks of DNA and RNA.[3]

Creatine_Signaling_Pathway Creatine Creatine IGF1 IGF-1 Creatine->IGF1 enhances expression Akt Akt/PKB IGF1->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K ProteinSynthesis Muscle Protein Synthesis p70S6K->ProteinSynthesis MuscleGrowth Muscle Growth & Hypertrophy ProteinSynthesis->MuscleGrowth

Caption: Creatine's influence on the Akt/mTOR signaling pathway.

Orotic_Acid_Pathway Precursors Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Precursors->Dihydroorotate OroticAcid Orotic Acid Dihydroorotate->OroticAcid Dihydroorotate Dehydrogenase OMP Orotidine-5'-Monophosphate (OMP) OroticAcid->OMP UMP Uridine-5'-Monophosphate (UMP) OMP->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines NucleicAcids DNA & RNA Synthesis Pyrimidines->NucleicAcids

Caption: Orotic acid's role in the pyrimidine synthesis pathway.

Experimental Workflow

A typical in vivo study involving the oral gavage of this compound would follow a structured workflow from preparation to data analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase AnimalAcclimation Animal Acclimation (1-2 weeks) Dosing Oral Gavage Administration AnimalAcclimation->Dosing SuspensionPrep Daily Suspension Preparation SuspensionPrep->Dosing Monitoring Daily Monitoring (Weight, Health) Dosing->Monitoring TissueCollection Tissue Collection (e.g., Muscle, Brain) Monitoring->TissueCollection Biochemical Biochemical Assays (e.g., Creatine levels) TissueCollection->Biochemical DataAnalysis Data Analysis & Interpretation Biochemical->DataAnalysis

Caption: Experimental workflow for this compound administration.

References

Application Notes and Protocols: Assessing Mitochondrial Respiration in Response to Creatine Orotate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) orotate (B1227488) is a nutritional supplement that combines creatine, a well-established ergogenic aid, with orotic acid, an intermediate in pyrimidine (B1678525) nucleotide biosynthesis. Both components have been independently implicated in cellular energy metabolism, making creatine orotate a compound of interest for its potential to modulate mitochondrial function. Creatine plays a pivotal role in cellular bioenergetics through the creatine kinase/phosphocreatine (CK/PCr) system, which is crucial for the rapid regeneration of adenosine (B11128) triphosphate (ATP), particularly in tissues with high and fluctuating energy demands such as muscle and brain.[1][2] This system is functionally coupled to mitochondrial respiration.[3] Orotic acid has also been shown to influence mitochondrial activity, with studies indicating it can promote a more aerobic and energetic cellular phenotype.[4][5]

These application notes provide a comprehensive guide for researchers to assess the impact of this compound on mitochondrial respiration. While direct studies on the combined effects of this compound on mitochondrial function are limited, the provided protocols for its constituent parts—creatine and orotic acid—offer a robust framework for investigation. The following sections detail experimental protocols for high-resolution respirometry and extracellular flux analysis, present quantitative data from relevant studies in tabular format, and visualize key experimental workflows and signaling pathways.

Data Presentation

The following tables summarize quantitative data from studies on the individual components of this compound, providing a baseline for expected effects on mitochondrial respiration.

Table 1: Effect of Creatine on Mitochondrial Respiration Parameters in Permeabilized Human Skeletal Muscle Fibers

ParameterConditionRespiration Rate (% of V̇max)Fold Change vs. Control
Submaximal Respiration (V̇submax) 0.1 mM ADP (Control)35 ± 3%1.00
+ 5 mM Creatine54 ± 4%1.54
+ Saturating Creatine55%1.57
ADP Sensitivity (Km for ADP) ControlNot specified-
+ CreatineDecreased-
Maximal Respiration (V̇max) All conditions100%No significant change

Data adapted from a study on human vastus lateralis muscle fibers.[6] V̇max represents the maximal ADP-stimulated respiration rate.

Table 2: Effect of Orotic Acid on Mitochondrial Respiration and ATP Production in Human Granulosa Cells

Orotic Acid ConcentrationBasal Oxygen Consumption Rate (OCR) (pmol/min)ATP Production Rate (pmol/min)Fold Change in OCR vs. ControlFold Change in ATP Production vs. Control
Control (0 µM) ~150~1001.001.00
100 µM No significant changeNo significant change~1.00~1.00
500 µM Increased (p < 0.01)Increased (p < 0.001)>1.20>1.20

Data interpreted from graphical representations in a study on HGrC1 cells.[4][7] Absolute values are estimations from published charts.

Experimental Protocols

High-Resolution Respirometry (HRR) using Oroboros O2k

This protocol is designed to assess the effect of this compound on the function of the electron transport chain (ETC) complexes in isolated mitochondria or permeabilized cells.

Materials:

Procedure:

  • Instrument Calibration and Preparation:

    • Calibrate the polarographic oxygen sensors of the O2k according to the manufacturer's instructions.[9]

    • Add 2 mL of respiration medium to the O2k chambers and allow the signal to stabilize at 37°C with stirring (750 rpm).[9]

  • Sample Loading:

    • Add the cell suspension (e.g., 1x10⁶ cells/mL) or isolated mitochondria to the chambers.[9]

    • If using intact cells, permeabilize them with an appropriate concentration of digitonin (B1670571) (e.g., 10 µg/mL), pre-determined through titration experiments.[8]

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Baseline Respiration (State 1): Record the endogenous respiration rate.

    • Complex I (CI) Linked Respiration:

      • Add malate (2 mM) and glutamate (10 mM) to provide substrates for Complex I.

      • Add ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation (State 3 respiration).

    • This compound Treatment: Add the desired concentration of this compound and monitor for changes in the oxygen consumption rate.

    • Integrity of Outer Mitochondrial Membrane: Add cytochrome c (10 µM). An increase in respiration of more than 15% indicates a compromised outer membrane.[9]

    • Complex II (CII) Linked Respiration: Add succinate (10 mM) to provide substrate for Complex II, assessing convergent CI+CII electron flow.

    • Maximal Electron Transport System (ETS) Capacity: Titrate the uncoupler FCCP (e.g., in 0.5 µM steps) to achieve maximal oxygen consumption.

    • Complex III Inhibition: Add antimycin A (2.5 µM) to inhibit Complex III.

    • Complex I Inhibition: Add rotenone (0.5 µM) to inhibit Complex I. The remaining oxygen consumption is attributed to residual oxygen consumption (ROX).

  • Data Analysis:

    • Calculate the oxygen consumption rates (OCR) for each state (pmol O₂/s/10⁶ cells).

    • Normalize the data to the vehicle control to determine the relative effect of this compound.

Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial function in intact cells in a microplate format, providing insights into basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Seahorse XFe96 or similar extracellular flux analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4)

  • This compound stock solution

  • Mitochondrial function modulators: oligomycin, FCCP, and a mixture of rotenone and antimycin A.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.[7]

    • Allow cells to attach, then treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

    • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour.

    • Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports.

  • Seahorse XF Assay:

    • Place the cell culture plate and the sensor cartridge into the Seahorse XF analyzer.

    • Initiate the Cell Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the modulators.

  • Data Analysis:

    • The Seahorse software will calculate the key parameters of mitochondrial respiration:

      • Basal Respiration: The initial OCR before any injections.

      • ATP Production: The decrease in OCR after oligomycin injection.

      • Maximal Respiration: The peak OCR after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

    • Compare the parameters between this compound-treated and control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Creatine_Signaling_Pathway Creatine Creatine AMPK AMPK Creatine->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates NRF1 NRF-1 PGC1a->NRF1 Co-activates TFAM TFAM PGC1a->TFAM Co-activates NRF1->TFAM Activates MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis Promotes

Caption: Creatine-mediated activation of the AMPK/PGC-1α signaling pathway.

Experimental_Workflow start Cell Culture / Mitochondrial Isolation treatment Treatment with This compound start->treatment hrr High-Resolution Respirometry (e.g., Oroboros O2k) treatment->hrr seahorse Extracellular Flux Analysis (e.g., Seahorse XF) treatment->seahorse data_analysis Data Analysis (OCR, ATP Production, etc.) hrr->data_analysis seahorse->data_analysis conclusion Assessment of Mitochondrial Respiration Effects data_analysis->conclusion

Caption: Workflow for assessing mitochondrial respiration.

References

Experimental design for a comparative study of Creatine orotate and creatine monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Comparative Analysis of Creatine (B1669601) Orotate (B1227488) and Creatine Monohydrate

Introduction

Creatine is a naturally occurring compound synthesized from the amino acids arginine and glycine, playing a crucial role in cellular energy metabolism.[1][2] It is predominantly stored in skeletal muscle (about 95%) and facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) via the phosphocreatine (B42189) (PCr) system.[1][2][3] This function is vital for tissues with high and fluctuating energy demands, such as muscle and brain.[4][5] Creatine monohydrate (CrM) is the most extensively researched form of creatine, with a well-established safety and efficacy profile for improving high-intensity exercise performance and increasing muscle mass.[1][6] Creatine orotate (CO) is a newer formulation that combines creatine with orotic acid, a precursor in the biosynthesis of pyrimidines.[6] It is theorized that CO may offer enhanced bioavailability and additional ergogenic benefits due to the properties of orotic acid, though rigorous scientific evidence is limited.[6]

Creatine Monohydrate (CrM)

  • Mechanism of Action: CrM supplementation increases intramuscular creatine and phosphocreatine stores.[7][8] This enhanced PCr availability accelerates ATP resynthesis during and following intense exercise, delaying fatigue and improving performance in short-duration, high-intensity activities.[2] Additionally, creatine supplementation has been shown to influence anabolic signaling pathways, such as the Akt/mTOR pathway, which is a key regulator of muscle protein synthesis and hypertrophy.[3][7][8]

  • Pharmacokinetics: CrM is well-absorbed, with a bioavailability of nearly 100%.[1] Oral ingestion of CrM leads to a peak in plasma creatine concentration, which then facilitates uptake into muscle tissue.[1] However, its oral bioavailability can be dose-dependent, decreasing at very high doses.[9][10]

This compound (CO)

  • Proposed Mechanism of Action: CO is composed of creatine bound to orotic acid. The primary mechanism is attributed to its creatine component, similar to CrM.[6] The orotic acid component is hypothesized to provide synergistic benefits. Orotic acid is an intermediate in pyrimidine (B1678525) nucleotide synthesis, which is essential for DNA and RNA production.[6][11] It is suggested that orotic acid may enhance cellular energy metabolism, support nucleotide synthesis, and potentially increase the production of carnosine, a muscle-buffering agent.[1][6][11] These claims, however, lack substantial scientific validation from direct comparative studies.[6]

  • Pharmacokinetics: It is theorized that CO may have improved solubility and absorption compared to CrM, but direct pharmacokinetic data to confirm this is currently lacking.[6] No high-quality randomized controlled trials directly comparing the bioavailability or efficacy of this compound to creatine monohydrate have been published.[6]

Comparative Data Summary

The following tables summarize hypothetical and established data points for a comparative study. Note that data for this compound is largely theoretical due to a lack of published research.

Table 1: Comparative Pharmacokinetic Parameters

ParameterCreatine MonohydrateThis compound (Hypothetical)
Bioavailability ~99% (dose-dependent)[1]>99% (Theorized higher solubility)[6]
Time to Peak Plasma (Tmax) 1-2 hours1-2 hours
Peak Plasma Conc. (Cmax) Dose-dependentPotentially higher than CrM
Area Under Curve (AUC) Established baselinePotentially greater than CrM
Primary Transporter SLC6A8[6]SLC6A8[6]

Table 2: Expected Performance Outcomes (8-Week Supplementation)

MetricPlacebo GroupCreatine Monohydrate GroupThis compound Group
1-RM Bench Press +1-2%+5-15%+5-18% (Hypothesized)
Peak Power Output (Watts) No significant change+5-10%+5-12% (Hypothesized)
Lean Body Mass No significant change+1-2 kg+1-2.5 kg (Hypothesized)
Muscle Creatine Conc. No change+20-40%[1]+20-45% (Hypothesized)

Experimental Protocols

Protocol 1: Human Clinical Trial - Efficacy and Safety

1.1. Objective: To compare the effects of an 8-week supplementation period with Creatine Monohydrate versus this compound on muscle strength, power, body composition, and safety markers in resistance-trained individuals.

1.2. Study Design: A randomized, double-blind, placebo-controlled trial.

1.3. Participants:

  • Inclusion Criteria: 60 healthy, resistance-trained males and females, aged 18-35.[12] Participants must have at least one year of consistent resistance training experience.

  • Exclusion Criteria: Individuals with pre-existing renal or hepatic disease, those currently taking other performance-enhancing supplements, and individuals with a known allergy to any of the supplement components.

1.4. Intervention: Participants will be randomly assigned to one of three groups (n=20 per group):

  • Group 1 (CrM): 5g/day of creatine monohydrate.

  • Group 2 (CO): Isomolar (B1166829) equivalent of 5g CrM of this compound.

  • Group 3 (Placebo): 5g/day of maltodextrin.[13]

1.5. Methodology:

  • Week 0 (Baseline Testing):

    • Informed Consent: Obtain written informed consent.

    • Body Composition: Assess via Dual-Energy X-ray Absorptiometry (DXA).

    • Strength Testing: Determine one-repetition maximum (1RM) for bench press and leg press following a standardized protocol.[14]

    • Power Testing: Assess peak power using a countermovement jump (CMJ) test on a force plate.[15]

    • Blood and Urine Collection: Collect fasting blood and 24-hour urine samples for baseline safety markers (creatinine, liver enzymes) and creatine levels.[16]

    • Muscle Biopsy (Optional Sub-group): Obtain a muscle biopsy from the vastus lateralis to determine baseline intramuscular creatine concentration.

  • Weeks 1-8 (Supplementation & Training):

    • Participants consume their assigned supplement daily.

    • All participants will follow a standardized, supervised 4-day per week resistance training program.

  • Week 8 (Post-Intervention Testing):

    • Repeat all baseline assessments (Body Composition, Strength, Power, Blood/Urine, Muscle Biopsy).

1.6. Data Analysis:

  • Analyze changes from baseline between groups using a mixed-model ANOVA.

  • Statistical significance will be set at p < 0.05.

Protocol 2: Pharmacokinetic Analysis

2.1. Objective: To determine and compare the single-dose oral bioavailability and pharmacokinetic profile of Creatine Monohydrate and this compound.

2.2. Study Design: A randomized, double-blind, crossover study.

2.3. Participants: 12 healthy male and female volunteers, aged 18-35.

2.4. Methodology:

  • Visit 1:

    • After an overnight fast, participants will ingest a single dose of either 5g CrM or an isomolar equivalent of CO dissolved in 250mL of water.

    • Blood samples will be collected at baseline (0h) and at 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-ingestion.

    • Plasma will be separated and stored at -80°C for later analysis of creatine concentration by LC-MS/MS.

  • Washout Period: A 7-day washout period will occur between trials.

  • Visit 2:

    • Participants will consume the alternate supplement, and the blood collection protocol will be repeated.

2.5. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) will be calculated for each supplement.

  • Parameters will be compared using a paired t-test.

Protocol 3: Muscle Creatine Content Measurement

3.1. Objective: To quantify total intramuscular creatine concentration.

3.2. Method 1: Muscle Biopsy (Invasive)

  • Procedure: Under local anesthesia, a small sample of muscle tissue (~50-100mg) is taken from the vastus lateralis using a Bergström needle.

  • Sample Processing: The tissue is immediately frozen in liquid nitrogen and stored at -80°C.

  • Analysis: The frozen muscle is lyophilized, powdered, and creatine is extracted. Total creatine concentration is determined spectrophotometrically or via High-Performance Liquid Chromatography (HPLC).

3.3. Method 2: D3-Creatine Dilution (Non-Invasive)

  • Procedure: Participants ingest a single oral tracer dose of deuterium-labeled creatine (D3-creatine).[17][18]

  • Sample Collection: Urine samples are collected over a 48-72 hour period until isotopic steady state is achieved.[17][18]

  • Analysis: The enrichment of D3-creatinine in the urine is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

  • Calculation: The total body creatine pool size is calculated from the D3-creatinine enrichment. Skeletal muscle mass is then estimated by dividing the creatine pool size by the assumed average concentration of creatine in muscle (e.g., 4.3 g/kg).[16][19]

Visualizations

G cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_post Phase 3: Post-Intervention Recruitment Participant Recruitment (N=60) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Testing (DXA, 1RM, CMJ, Blood/Urine) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Creatine Monohydrate (5g/day) Randomization->GroupA GroupB Group B: this compound (Isomolar Dose) Randomization->GroupB GroupC Group C: Placebo (Maltodextrin) Randomization->GroupC Training 8-Week Supervised Resistance Training GroupA->Training GroupB->Training GroupC->Training PostTesting Post-Intervention Testing (Repeat Baseline Measures) Training->PostTesting Analysis Data Analysis (ANOVA) PostTesting->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: Workflow for the 8-week comparative clinical trial.

G cluster_creatine Creatine Supplementation cluster_pathways Cellular Signaling Creatine Increased Intramuscular Creatine & PCr mTOR_node Akt/mTOR Pathway Creatine->mTOR_node Activates EnergyStatus ↑ Cellular Energy Status (ATP/ADP Ratio) Creatine->EnergyStatus Improves ProteinSynth ↑ Muscle Protein Synthesis mTOR_node->ProteinSynth Hypertrophy Muscle Hypertrophy ProteinSynth->Hypertrophy AMPK_node AMPK Pathway GlucoseUptake ↑ Glucose Oxidation AMPK_node->GlucoseUptake EnergyStatus->AMPK_node Modulates

Caption: Key signaling pathways affected by creatine supplementation.

G CrM Creatine Monohydrate Creatine Creatine CrM->Creatine Dissociates to H2O Water CrM->H2O CO This compound CO->Creatine Dissociates to OroticAcid Orotic Acid CO->OroticAcid PCr ↑ Muscle PCr Stores (Energy Buffer) Creatine->PCr Leads to Pyrimidine Pyrimidine Synthesis (DNA/RNA Precursor) OroticAcid->Pyrimidine Precursor for

Caption: Comparative dissociation and proposed action of supplements.

References

Application Notes & Protocol: Long-Term Stability Testing of Creatine Orotate for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Creatine (B1669601) orotate (B1227488) is an ionic salt formed from creatine, an organic acid crucial for energy metabolism in muscle cells, and orotic acid, a precursor in the biosynthesis of pyrimidines. For its use in clinical research, a comprehensive understanding of its stability profile under various environmental conditions is imperative to ensure patient safety, product efficacy, and the establishment of an appropriate shelf-life. This document outlines the protocol for the long-term stability testing of Creatine Orotate as an active pharmaceutical ingredient (API), in alignment with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3]

The primary degradation pathway for creatine is its conversion to creatinine (B1669602) through intramolecular cyclization, a reaction influenced by pH and temperature.[4][5] Orotic acid's stability is also pH-dependent.[6] Therefore, the stability testing of this compound must meticulously evaluate the integrity of both the creatine and orotic acid components, as well as the potential formation of degradation products.

2. Objective

To establish a comprehensive protocol for conducting long-term stability studies on this compound intended for clinical research. This protocol will define the storage conditions, testing frequency, analytical methodologies, and acceptance criteria to determine the re-test period for the API.

3. Materials and Equipment

  • API: At least three primary batches of this compound manufactured through a process representative of the final production method.[2]

  • Container Closure System: The this compound should be packaged in a container closure system that simulates the proposed packaging for storage and distribution.[7]

  • Stability Chambers: Validated stability chambers capable of maintaining temperature and humidity within the specified tolerances (e.g., ±2°C and ±5% RH).[1][8]

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[9][10][11]

    • pH meter.

    • Karl Fischer titrator for water content analysis.

    • Microscope.

    • Dissolution testing apparatus (if applicable to the final dosage form).

  • Reagents and Standards: Analytical grade reagents, solvents, and reference standards for Creatine, Orotic Acid, and Creatinine.

4. Experimental Protocols

4.1. Long-Term Stability Study

This study evaluates the stability of this compound under recommended storage conditions to establish the re-test period.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[1][2] The choice of condition depends on the climatic zone where the clinical trial will be conducted.[1]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH. This is performed if a significant change occurs during accelerated testing.[2]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[1][2] Data from accelerated studies can help predict the effects of short-term excursions outside the label storage conditions, such as during shipping.[12]

  • Testing Frequency:

    • Long-term studies: Samples should be tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][12][13]

    • Accelerated studies: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[14]

    • Intermediate studies (if required): A minimum of four time points, including the initial and final time points (e.g., 0, 6, 9, and 12 months).[14]

4.2. Photostability Study

In accordance with ICH Q1B guidelines, a photostability study should be conducted on at least one primary batch of this compound to assess its light sensitivity.[1][2]

4.3. Analytical Methodologies

A validated stability-indicating analytical method, such as HPLC, is crucial for the accurate quantification of this compound and its degradation products.[12][13]

4.3.1. HPLC Method for Simultaneous Quantification of Creatine, Orotic Acid, and Creatinine

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable buffered mobile phase. For example, a gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The pH of the mobile phase should be optimized for the separation of all three compounds.

  • Flow Rate: Typically 0.8-1.0 mL/min.[9][11]

  • Detection: UV detection. The wavelength should be selected to allow for the sensitive detection of all analytes (e.g., around 210-220 nm).[9][15]

  • Injection Volume: 20 µL.[9]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the assay.[9]

  • Standard Preparation: Prepare stock solutions of Creatine, Orotic Acid, and Creatinine reference standards. From these, prepare a series of calibration standards covering the expected concentration range.

  • Quantification: Generate a calibration curve for each analyte by plotting the peak area against the concentration. Determine the concentration of each component in the test samples by interpolation from the respective calibration curves.[9]

5. Data Presentation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: Long-Term Stability Testing Plan for this compound

Test ParameterAcceptance CriteriaTesting Frequency
Physical Appearance White to off-white crystalline powder, free from visible contamination.0, 3, 6, 9, 12, 18, 24, 36 months
Identification (HPLC) Retention times of the Creatine and Orotate peaks should match those of the reference standards.0, 12, 24, 36 months
Assay (HPLC) - Creatine 98.0% - 102.0% of the initial value.0, 3, 6, 9, 12, 18, 24, 36 months
Assay (HPLC) - Orotic Acid 98.0% - 102.0% of the initial value.0, 3, 6, 9, 12, 18, 24, 36 months
Related Substances (HPLC) Creatinine: Not more than 0.5%Any other individual impurity: Not more than 0.2%Total impurities: Not more than 1.0%0, 3, 6, 9, 12, 18, 24, 36 months
Water Content (Karl Fischer) Not more than 1.0%0, 12, 24, 36 months
pH (1% aqueous solution) 4.0 - 6.00, 12, 24, 36 months
Microbiological Limits Total Aerobic Microbial Count: ≤1000 CFU/gTotal Yeasts and Molds Count: ≤100 CFU/gAbsence of E. coli and SalmonellaAnnually

6. Mandatory Visualizations

6.1. Signaling Pathway

Creatine_Degradation_Pathway cluster_factors Accelerating Factors Creatine Creatine Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization (spontaneous, non-enzymatic) H2O H₂O Creatinine->H2O Elimination Low pH (Acidic) Low pH (Acidic) High Temperature High Temperature

Caption: Creatine Degradation Pathway.

6.2. Experimental Workflow

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analytical Testing cluster_evaluation Data Evaluation & Reporting Batch_Selection Select ≥3 Primary Batches of This compound Packaging Package in Proposed Container Closure System Batch_Selection->Packaging Protocol Define Stability Protocol (ICH Q1A) Packaging->Protocol Long_Term Long-Term (25°C/60%RH or 30°C/65%RH) Protocol->Long_Term Accelerated Accelerated (40°C/75%RH) Protocol->Accelerated Sampling Sample at Defined Time Points Long_Term->Sampling Intermediate Intermediate (if needed) (30°C/65%RH) Accelerated->Intermediate if significant change Accelerated->Sampling Intermediate->Sampling Analysis Perform Analytical Tests (HPLC, KF, pH, etc.) Sampling->Analysis Data_Analysis Analyze Data for Trends and Significant Changes Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report Retest_Period Establish Re-test Period Report->Retest_Period

Caption: Long-Term Stability Testing Workflow.

References

Method for analyzing Creatine orotate's effect on ATP regeneration rates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Method for Analyzing Creatine (B1669601) Orotate's Effect on ATP Regeneration Rates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, essential for numerous biological processes, especially in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] The creatine kinase (CK)/phosphocreatine (B42189) (PCr) system is a critical pathway for the rapid regeneration of ATP to buffer cellular energy levels during intense activity.[2][3] Creatine, a naturally occurring compound, is phosphorylated by CK to form PCr, which serves as a readily available reservoir of high-energy phosphate (B84403) that can be transferred to ADP to regenerate ATP.[3][4]

Creatine supplementation, most commonly with creatine monohydrate, has been extensively studied for its ergogenic effects.[5][6] Creatine orotate (B1227488) is a salt composed of creatine and orotic acid. This formulation presents an interesting subject for investigation, as orotic acid is a precursor in the pyrimidine (B1678525) nucleotide synthesis pathway, which could potentially offer synergistic effects on cellular energy metabolism.

This document provides detailed protocols for analyzing the effects of creatine orotate on ATP regeneration rates using both in vitro cell-based assays and in vivo spectroscopic techniques. The methods described herein are designed to provide researchers with a robust framework for quantifying changes in cellular bioenergetics in response to this compound supplementation.

Signaling Pathway: The Creatine-Phosphocreatine Shuttle

The primary mechanism by which creatine enhances ATP regeneration is through the creatine-phosphocreatine (PCr) shuttle. This system facilitates the transfer of high-energy phosphate from the mitochondria, where ATP is primarily produced via oxidative phosphorylation, to the cytosol, where ATP is consumed. Creatine enters the cell via a specific sodium- and chloride-dependent creatine transporter (CRT or SLC6A8).[7][8] Within the cell, mitochondrial creatine kinase (MtCK) uses newly synthesized ATP to phosphorylate creatine into PCr. PCr then diffuses into the cytosol and donates its phosphate group to ADP to regenerate ATP, a reaction catalyzed by cytosolic creatine kinase (CK). This process is particularly crucial during periods of high energy expenditure.[7]

Creatine_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Mito_ATP ATP MtCK MtCK Mito_ATP->MtCK Mito_ADP ADP OXPHOS Oxidative Phosphorylation Mito_ADP->OXPHOS Substrate Mito_Cr Creatine Mito_Cr->MtCK Mito_PCr Phosphocreatine (PCr) Cyto_PCr Phosphocreatine (PCr) Mito_PCr->Cyto_PCr Diffusion MtCK->Mito_ADP Releases MtCK->Mito_PCr Phosphorylates OXPHOS->Mito_ATP Produces Cyto_Cr Creatine Cyto_Cr->Mito_Cr Diffusion CK CK Cyto_PCr->CK Cyto_ATP ATP Energy_Use Energy Consumption (e.g., Muscle Contraction) Cyto_ATP->Energy_Use Hydrolysis Cyto_ADP ADP Cyto_ADP->CK CK->Cyto_Cr Releases CK->Cyto_ATP Regenerates Energy_Use->Cyto_ADP CRT Creatine Transporter (SLC6A8) CRT->Cyto_Cr Uptake Extracellular_Cr Extracellular This compound Extracellular_Cr->CRT

Diagram 1: The Creatine-Phosphocreatine energy shuttle.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the impact of this compound on ATP regeneration. The process involves parallel in vitro and in vivo studies to provide a comprehensive analysis, from cellular mechanisms to physiological outcomes.

Experimental_Workflow Overall Experimental Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm Cell_Culture Cell Culture (e.g., C2C12 Myoblasts) Differentiation Differentiation to Myotubes Cell_Culture->Differentiation Treatment Treatment Groups: 1. Vehicle Control 2. Creatine Monohydrate 3. This compound Differentiation->Treatment Cell_Lysis Cell Lysis & Sample Prep Treatment->Cell_Lysis ATP_Assay Luciferase ATP Assay Cell_Lysis->ATP_Assay CK_Assay CK Activity Assay Cell_Lysis->CK_Assay Data_Analysis Data Analysis & Interpretation ATP_Assay->Data_Analysis CK_Assay->Data_Analysis Animal_Model Animal Model (e.g., Mice or Rats) Supplementation Oral Supplementation: 1. Vehicle Control 2. Creatine Monohydrate 3. This compound Animal_Model->Supplementation NMR_Acquisition In Vivo ³¹P-NMR of Skeletal Muscle Supplementation->NMR_Acquisition Tissue_Harvest Tissue Harvest (Muscle, Brain) NMR_Acquisition->Tissue_Harvest Optional: Post-NMR analysis NMR_Acquisition->Data_Analysis

Diagram 2: Experimental workflow for analyzing this compound.

Protocol 1: In Vitro Analysis in C2C12 Myotubes

This protocol details the use of a murine skeletal muscle cell line (C2C12) to assess the direct cellular effects of this compound on ATP levels and creatine kinase activity.

Materials and Reagents
  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • This compound, Creatine Monohydrate

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Luciferase-based ATP Assay Kit[9][10]

  • Creatine Kinase Activity Assay Kit[11][12]

  • 96-well microplates (white-walled for luminescence, clear for absorbance)

  • Luminometer and Spectrophotometer (plate reader)

Experimental Procedure
  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 96-well plates at a density of 2 x 10⁴ cells/well.

    • Once cells reach ~80-90% confluency, switch to differentiation medium (DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin) to induce myotube formation.

    • Allow cells to differentiate for 4-6 days, replacing the medium every 48 hours.

  • This compound Treatment:

    • Prepare stock solutions of this compound and Creatine Monohydrate in differentiation medium.

    • Treat differentiated myotubes with various concentrations of this compound (e.g., 1, 5, 10 mM). Include a vehicle control (medium only) and a positive control group treated with an equimolar concentration of Creatine Monohydrate.

    • Incubate for a specified time course (e.g., 2, 6, 12, 24 hours).

  • Part A: ATP Quantification using Luciferase Assay

    • Following treatment, wash the cells once with PBS.

    • Lyse the cells according to the ATP assay kit manufacturer's protocol.[13]

    • Prepare the ATP detection cocktail containing D-luciferin and luciferase.[9][13]

    • Add the ATP detection cocktail to each well of a white-walled 96-well plate containing the cell lysate.[9]

    • Measure luminescence immediately using a luminometer. The light output is directly proportional to the ATP concentration.[10]

    • Normalize ATP levels to total protein concentration determined by a BCA assay performed on the same lysates.

  • Part B: Creatine Kinase (CK) Activity Assay

    • This assay measures the CK-catalyzed conversion of creatine phosphate and ADP to creatine and ATP. The generated ATP is then used in a coupled enzyme reaction that produces NADPH, which can be measured by the change in absorbance at 340 nm.[11][12][14]

    • Prepare cell lysates as in the ATP assay.

    • Add the sample lysate to a clear 96-well plate.

    • Prepare and add the reaction mix containing creatine phosphate, ADP, and the coupled enzyme system (hexokinase and glucose-6-phosphate dehydrogenase) as per the kit's instructions.[12][15]

    • Measure the absorbance at 340 nm kinetically over 20-40 minutes at 37°C.[11][14]

    • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

    • CK activity (U/L) is calculated using the molar extinction coefficient of NADPH (6.22 x 10³ L·mol⁻¹·cm⁻¹).[15] Normalize activity to total protein concentration.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables for clear comparison. Results are expected to show a dose- and time-dependent increase in intracellular ATP levels and potentially enhanced CK activity in cells treated with this compound.

Table 1: Intracellular ATP Levels in C2C12 Myotubes after 24h Treatment

Treatment GroupConcentrationMean ATP (nmol/mg protein)Std. Deviation
Vehicle Control-25.4± 2.1
Creatine Monohydrate5 mM38.9± 3.5
This compound1 mM29.8± 2.8
This compound5 mM41.2± 3.9
This compound10 mM45.1± 4.2

Table 2: Creatine Kinase Activity in C2C12 Myotubes after 24h Treatment

Treatment GroupConcentrationMean CK Activity (U/mg protein)Std. Deviation
Vehicle Control-1.5± 0.2
Creatine Monohydrate5 mM2.1± 0.3
This compound5 mM2.3± 0.3

Protocol 2: In Vivo Analysis using ³¹P-NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that allows for the direct quantification of phosphorus-containing metabolites, including ATP, phosphocreatine (PCr), and inorganic phosphate (Pi), in living tissue.[16][17] This provides a dynamic view of cellular energy status.

Materials and Equipment
  • Animal model (e.g., C57BL/6 mice or Wistar rats)

  • This compound, Creatine Monohydrate

  • Animal housing and handling facilities

  • NMR spectrometer equipped for in vivo ³¹P spectroscopy (e.g., 7T or higher)

  • Surface coil appropriate for the target muscle (e.g., gastrocnemius)

  • Anesthesia equipment (e.g., isoflurane (B1672236) vaporizer)

  • Animal monitoring system (respiration, temperature)

Experimental Procedure
  • Animal Supplementation:

    • Acclimatize animals for at least one week.

    • Randomly assign animals to treatment groups: (1) Vehicle Control (water), (2) Creatine Monohydrate, (3) this compound.

    • Administer supplements daily via oral gavage for a period of 4-8 weeks. A typical creatine dose is ~300 mg/kg body weight per day.[18]

  • In Vivo ³¹P-NMR Acquisition:

    • Anesthetize the animal (e.g., with 1.5-2% isoflurane).

    • Position the animal within the NMR magnet, with the target muscle (e.g., gastrocnemius) centered over the ³¹P surface coil.

    • Acquire a series of fully relaxed ³¹P NMR spectra. The spectrum will show distinct peaks for the γ, α, and β phosphates of ATP, as well as peaks for PCr and Pi.[16][19]

    • The relative areas of these peaks are proportional to their concentrations.[17]

    • To measure ATP synthesis rates, a magnetization transfer experiment can be performed. This involves selectively saturating the γ-ATP phosphate peak and measuring the decrease in the Pi peak signal, which reflects the rate of the CK-catalyzed reaction (Pi → ATP).[20]

  • Data Analysis:

    • Process the NMR spectra to obtain the integral (area) of each peak (PCr, Pi, γ-ATP, α-ATP, β-ATP).

    • Calculate the PCr/ATP and PCr/Pi ratios, which are key indicators of cellular energy state.

    • Calculate the rate of ATP synthesis (flux) from the magnetization transfer data.[20]

Data Presentation and Expected Outcomes

Supplementation with this compound is expected to increase the PCr/ATP and PCr/Pi ratios, indicating an enhanced energy reserve and a higher phosphorylation potential in the muscle tissue.

Table 3: Bioenergetic Ratios in Mouse Gastrocnemius Muscle Measured by ³¹P-NMR

Treatment GroupPCr / ATP RatioPCr / Pi RatioATP Synthesis Flux (µmol/g/s)
Vehicle Control2.1 ± 0.25.5 ± 0.60.35 ± 0.05
Creatine Monohydrate2.9 ± 0.38.1 ± 0.80.48 ± 0.07
This compound3.1 ± 0.38.5 ± 0.90.52 ± 0.08

Conclusion

The combination of in vitro cellular assays and in vivo ³¹P-NMR spectroscopy provides a powerful, multi-faceted approach to evaluating the effects of this compound on ATP regeneration and overall cellular bioenergetics. The protocols outlined here offer standardized methods for quantifying key parameters such as ATP levels, creatine kinase activity, and the PCr/ATP ratio. These methods will enable researchers to rigorously assess the efficacy of this compound and elucidate its mechanism of action, providing valuable data for both basic science and drug development applications.

References

Application of Creatine Orotate in Preclinical Models of Neurodegenerative Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically investigating the application of creatine (B1669601) orotate (B1227488) in preclinical models of neurodegenerative diseases is limited. The majority of published research has focused on creatine monohydrate. Therefore, the following application notes and protocols are primarily based on the extensive data available for creatine monohydrate, with the theoretical considerations for creatine orotate included. Researchers should exercise caution and conduct preliminary studies to determine the optimal dosage, safety, and efficacy of this compound.

Introduction

Creatine, an endogenous compound pivotal for cellular energy homeostasis, has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS).[[“]][[“]][3][4] Its proposed mechanisms of action include buffering cellular ATP levels, reducing oxidative stress, inhibiting apoptosis, and modulating excitotoxicity.[[“]][[“]][7]

This compound is a salt composed of creatine and orotic acid. Orotic acid is a precursor in the biosynthesis of pyrimidines and is purported to enhance the bioavailability of creatine and possess its own neuroprotective properties. However, there is a lack of robust scientific evidence to support the superior efficacy and safety of this compound over creatine monohydrate in the context of neurodegeneration.[8] Concerns have also been raised regarding the potential carcinogenic effects of orotic acid, necessitating careful consideration and further investigation.[8]

These application notes provide a comprehensive overview of the methodologies for utilizing creatine (with a focus on creatine monohydrate as the evidence-based form) in preclinical rodent models of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of creatine supplementation in rodent models of neurodegenerative diseases.

Table 1: Dosage and Administration of Creatine in Preclinical Models

ParameterValueSpecies/StrainDisease ModelDurationReference
Dosage 1-3% in dietR6/2 Transgenic MiceHuntington's DiseaseLifelong[9][10]
300 mg/kg/daySprague-Dawley Rats-5 weeks[11]
5 or 50 mg/kg/day (p.o.)Wobbler MiceALS4 weeks[12]
370 or 720 mg/kg/day (p.o.)Swiss MiceParkinson's Disease (Rotenone-induced)21 days[13]
1.3-2 g/kg/dayGuinea pigs, mice, rats-2-8 weeks[14]
Vehicle Diet---[9][10]
WaterWobbler miceALS4 weeks[12]
Frequency Daily---[12][13]

Table 2: Effects of Creatine on Behavioral and Neuropathological Outcomes

Outcome MeasureAnimal ModelCreatine TreatmentResultReference
Motor Performance (Rotarod) R6/2 HD Mice2% in dietSignificant improvement[9][10]
Survival R6/2 HD Mice2% in diet17.4% increase[9]
Striatal Atrophy R6/2 HD Mice2% in dietSignificantly slowed[10]
Grip Strength Wobbler Mice (ALS)50 mg/kg/dayPotentiated[12]
Motor Neuron Loss G93A SOD1 Mice (ALS)1-2% in dietReduced[15][16]
Dopaminergic Neuron Loss MPTP-induced PD MiceDose-dependentReduced[17][18]
Brain Atrophy R6/2 HD Mice2% in dietSlowed development[10]
Huntingtin Aggregates R6/2 HD Mice2% in dietDelayed formation[9][10]

Table 3: Effects of Creatine on Biochemical Markers

Biochemical MarkerAnimal ModelCreatine TreatmentResultReference
Brain Creatine Levels R6/2 HD Mice2% in dietSignificantly increased[9][10]
N-acetylaspartate (NAA) R6/2 HD Mice2% in dietDelayed decrease[9][10]
Malondialdehyde (MDA) Rotenone-induced PD Mice370 mg/kg/day13% reduction[13]
Glutathione (GSH) Rotenone-induced PD Mice370 mg/kg/dayAmeliorated depletion[13]
Nitric Oxide Rotenone-induced PD Mice370 mg/kg/day37.3% decrease[13]
Lipofuscin Accumulation Aged C57Bl/6J Mice-Significantly lower[3]
Reactive Oxygen Species Aged C57Bl/6J Mice-Trend towards reduction[3]

Experimental Protocols

Preparation and Administration of Creatine

This protocol is for the oral administration of creatine monohydrate. For this compound, solubility and stability tests should be performed to determine the appropriate vehicle and preparation method.

Materials:

  • Creatine monohydrate powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose (CMC) in water)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Analytical balance

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Dosage Calculation: Determine the required dose of creatine in mg/kg based on the experimental design.

  • Suspension Preparation:

    • Accurately weigh the required amount of creatine monohydrate.

    • In a volumetric flask, add a small amount of the chosen vehicle.

    • While stirring with a magnetic stirrer, gradually add the creatine powder to prevent clumping.

    • Continue to add the vehicle to the final desired volume to achieve the target concentration (e.g., for a 10 mL/kg administration volume and a 300 mg/kg dose, the concentration would be 30 mg/mL).

    • Ensure the suspension is homogenous before each administration.

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion for the gavage needle.

    • Insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and gently advance it along the esophagus into the stomach.

    • Slowly administer the creatine suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.[19]

Behavioral Testing

3.2.1. Rotarod Test (Motor Coordination and Balance)

Apparatus:

  • Automated rotarod apparatus with a rotating rod.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the test.

  • Training: Place the mice on the stationary rod for a brief period. Then, start the rotation at a low speed (e.g., 4 rpm) and gradually increase it. The training session ends when the mouse falls off or after a set duration. Repeat for 2-3 trials per day for 2-3 consecutive days.

  • Testing:

    • Place the mouse on the rotating rod.

    • Start the rod at a set speed or an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.

    • The average latency to fall is used as the measure of motor coordination.[9][10]

3.2.2. Open Field Test (Locomotor Activity and Anxiety-like Behavior)

Apparatus:

  • A square arena (e.g., 50x50 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the test.

  • Testing:

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).

    • An overhead camera connected to a video-tracking system records the mouse's activity.

  • Data Analysis:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: A measure of exploratory behavior.

Biochemical Assays

3.3.1. Measurement of Malondialdehyde (MDA) as a Marker of Lipid Peroxidation

Principle:

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

Materials:

  • Brain tissue homogenate

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • MDA standard

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize brain tissue in a suitable buffer (e.g., ice-cold KCl solution).

  • Reaction:

    • To the homogenate, add TCA to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Add TBA solution to the supernatant.

    • Incubate the mixture in a boiling water bath for a specific time (e.g., 60 minutes).

  • Measurement:

    • Cool the samples and measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

  • Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.[13]

3.3.2. Measurement of Glutathione (GSH) Levels

Principle:

GSH levels can be measured using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically.

Materials:

  • Brain tissue homogenate

  • DTNB solution

  • GSH standard

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize brain tissue in a suitable buffer and deproteinize the sample.

  • Reaction: Add DTNB solution to the sample.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm).

  • Quantification: Calculate the GSH concentration using a standard curve prepared with a known concentration of GSH.[13]

Histological Analysis

3.4.1. Nissl Staining for Neuronal Viability

Principle:

Nissl staining uses basic dyes (e.g., cresyl violet) to stain the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons. The intensity of staining reflects neuronal health, with healthy neurons showing distinct, dark staining.

Materials:

  • Formalin-fixed, paraffin-embedded brain sections

  • Cresyl violet acetate (B1210297) solution

  • Ethanol (B145695) series for dehydration

  • Xylene for clearing

  • Mounting medium

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the brain sections in xylene and rehydrate through a graded series of ethanol to water.

  • Staining: Immerse the slides in cresyl violet solution.

  • Differentiation: Briefly differentiate the sections in an acidic alcohol solution to remove excess stain and highlight the neurons.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

  • Analysis: Examine the sections under a microscope to assess neuronal morphology and density in specific brain regions.

3.4.2. Immunohistochemistry for Neuroinflammation (e.g., Iba1 for microglia)

Principle:

Immunohistochemistry uses antibodies to specifically detect proteins of interest in tissue sections. For neuroinflammation, antibodies against markers like Iba1 (for microglia) or GFAP (for astrocytes) are commonly used.

Materials:

  • Formalin-fixed, paraffin-embedded brain sections

  • Primary antibody (e.g., anti-Iba1)

  • Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore

  • Antigen retrieval solution

  • Blocking solution

  • Chromogen (for HRP) or fluorescence microscope

  • Counterstain (e.g., hematoxylin)

Procedure:

  • Deparaffinization and Rehydration: As described for Nissl staining.

  • Antigen Retrieval: Heat the sections in an antigen retrieval solution to unmask the antigenic sites.

  • Blocking: Incubate the sections in a blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at a specific concentration and duration.

  • Secondary Antibody Incubation: Incubate the sections with the secondary antibody.

  • Detection:

    • For HRP-conjugated secondary antibodies, add a chromogen substrate to produce a colored precipitate.

    • For fluorescently-labeled secondary antibodies, visualize under a fluorescence microscope.

  • Counterstaining and Mounting: Counterstain the nuclei (e.g., with hematoxylin (B73222) or DAPI) and coverslip.

  • Analysis: Quantify the number and morphology of activated microglia (or astrocytes) in specific brain regions.

Visualization of Pathways and Workflows

Signaling Pathways

Creatine_Neuroprotection_Pathway Creatine This compound (Creatine) PCr Phosphocreatine (PCr) Creatine->PCr Creatine Kinase ATP ATP Levels PCr->ATP Maintains Mito Mitochondrial Function ATP->Mito Supports Excitotoxicity Excitotoxicity ATP->Excitotoxicity Reduces ROS Oxidative Stress (ROS) Mito->ROS Reduces Apoptosis Apoptosis Mito->Apoptosis Inhibits Neuroprotection Neuroprotection Mito->Neuroprotection Leads to

Caption: Proposed neuroprotective signaling pathways of creatine.

Experimental Workflow

Preclinical_Study_Workflow A Animal Model Selection (e.g., R6/2, MPTP-induced) B Randomization into Groups (Control vs. Creatine) A->B C Creatine Administration (e.g., Oral Gavage, Diet) B->C D Behavioral Testing (Rotarod, Open Field) C->D E Tissue Collection (Brain) D->E F Biochemical Assays (MDA, GSH) E->F G Histological Analysis (Nissl, IHC) E->G H Data Analysis & Interpretation F->H G->H

Caption: General experimental workflow for preclinical studies.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with Creatine orotate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting solubility issues with Creatine (B1669601) Orotate (B1227488) in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of creatine orotate in aqueous solutions?

Q2: I'm observing a precipitate in my this compound solution. What are the common causes?

A2: Precipitation of this compound can occur due to several factors:

  • Low Temperature: As with most creatine forms, the solubility of this compound decreases at lower temperatures. If a solution is prepared at a higher temperature and then cooled, the compound may precipitate out.

  • Neutral or Alkaline pH: Creatine's solubility is lowest at a neutral pH and increases in acidic conditions[2]. If your aqueous solution has a pH close to 7 or higher, you are more likely to encounter solubility issues.

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds the solubility of this compound under your current experimental conditions (temperature and pH).

  • Instability Over Time: In aqueous solutions, creatine can degrade into creatinine (B1669602), a less soluble byproduct. This degradation is accelerated by lower pH and higher temperatures[2].

Q3: How can I increase the solubility of this compound in my experiments?

A3: To enhance the solubility of this compound, consider the following strategies:

  • Increase the Temperature: Gently warming the solution can significantly improve the solubility of creatine compounds[2].

  • Lower the pH: Since this compound is more soluble in dilute acid, adjusting the pH of your solution to a mildly acidic range (e.g., pH 3-5) can aid in dissolution. However, be mindful that lower pH can also accelerate the degradation of creatine to creatinine over time[2].

  • Sonication: Using a sonicator can help to break down particles and facilitate dissolution.

  • Use of Co-solvents: While less common for in vitro studies, the use of biocompatible co-solvents could be explored in formulation development.

Q4: What is the recommended procedure for preparing a this compound stock solution?

A4: A specific, validated protocol for this compound is not widely published. However, a protocol adapted from methods for creatine monohydrate can be effective. See the detailed "Protocol for Preparing a this compound Stock Solution" in the Experimental Protocols section below.

Q5: Is this compound stable in an aqueous solution?

A5: Like other forms of creatine, this compound is not entirely stable in aqueous solutions and can degrade into creatinine over time. The rate of degradation is dependent on both temperature and pH, with lower pH and higher temperatures generally increasing the rate of degradation[2]. For experiments requiring high precision, it is recommended to use freshly prepared solutions or to validate the stability of your stock solution under your specific storage conditions.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving. 1. Low water temperature. 2. Incorrect pH of the solvent. 3. Concentration is too high.1. Gently warm the solvent (e.g., to 37-50°C) while stirring. 2. Adjust the pH of the solvent to a slightly acidic range (e.g., pH 4-6) using a suitable buffer or dilute acid. 3. Try preparing a more dilute solution.
Solution is cloudy or contains suspended particles. 1. Incomplete dissolution. 2. Presence of impurities.1. Continue stirring and gently warm the solution. Sonication may also be effective. 2. Filter the solution through a 0.22 µm or 0.45 µm filter to remove any insoluble impurities.
Precipitate forms after the solution cools down. 1. Supersaturation. The concentration exceeds the solubility limit at the lower temperature.1. Re-warm the solution to redissolve the precipitate before use. 2. Prepare a less concentrated stock solution that will remain stable at your storage temperature.
Experimental results are inconsistent. 1. Degradation of this compound to creatinine. 2. Inaccurate concentration of the stock solution.1. Prepare fresh solutions for each experiment. If storing, keep at 4°C and for a limited time. 2. Verify the concentration of your stock solution using an analytical method like HPLC.

Data Presentation

Table 1: Solubility of Creatine and its Salts in Water

CompoundSolubility at 20°C (g/L)Resulting pH of Saturated Solution
Creatine Monohydrate14~7.0
Tri-Creatine Citrate293.2
Creatine Pyruvate (B1213749)542.6
Tri-Creatine OrotateVery slightly soluble in cold waterNot Available

Data for creatine monohydrate, citrate, and pyruvate adapted from Jäger et al. (2011)[2]. Data for tri-creatine orotate from a product technical dossier[1].

Table 2: Physicochemical Properties of a Commercial Tri-Creatine Orotate

PropertyValue
Appearance White powdered solid
Solubility in Water Slightly Soluble
Particle Size 40 Mesh (100% passed through)
Bulk Density 0.55 g/mL
Tapped Density 0.65 g/mL

Data from a product technical dossier for Tri-Creatine Orotate[1].

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments

Materials:

  • Tri-Creatine Orotate powder

  • Sterile, deionized water or appropriate buffer (e.g., PBS, pH 7.4)

  • Sterile conical tubes or glass beaker

  • Magnetic stirrer and stir bar

  • Water bath or incubator

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

Procedure:

  • Weighing: In a sterile environment, accurately weigh the desired amount of tri-creatine orotate powder.

  • Initial Dissolution: Transfer the powder to a sterile conical tube or beaker. Add approximately 80% of the final desired volume of sterile water or buffer.

  • Heating and Stirring: Place the container on a magnetic stirrer and begin stirring. Gently warm the solution in a water bath or incubator to a temperature between 37°C and 50°C. Caution: Avoid excessive heat, as it can accelerate degradation.

  • pH Adjustment (Optional): If dissolution is still difficult, the pH of the solution can be carefully lowered. Add a small amount of sterile, dilute HCl (e.g., 0.1 M) dropwise while monitoring the pH. Aim for a pH between 4 and 6. Once dissolved, the pH can be carefully readjusted to the desired final pH with a sterile, dilute base (e.g., 0.1 M NaOH) if necessary for your experimental conditions.

  • Final Volume: Once the this compound is fully dissolved, allow the solution to cool to room temperature. Bring the solution to the final desired volume with the sterile solvent.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile container.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at 4°C for short-term use or -20°C for longer-term storage. It is recommended to use the solution as fresh as possible.

Protocol 2: Quantification of Creatine in Aqueous Solution by HPLC-UV

This protocol provides a general framework for the quantification of creatine. Method validation and optimization are required for specific instrumentation and experimental conditions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Creatine standard

  • Mobile phase: A common mobile phase consists of an aqueous buffer. For example, a simple isocratic mobile phase can be prepared with 0.045 M ammonium (B1175870) sulfate (B86663) in water.

  • Acetonitrile (for sample clean-up if necessary)

Procedure:

  • Standard Preparation: Prepare a series of creatine standards of known concentrations in the mobile phase to generate a standard curve.

  • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration that falls within the range of the standard curve.

  • Chromatographic Conditions (Example):

    • Flow rate: 0.75 mL/min

    • Detection wavelength: 205 nm

    • Injection volume: 20 µL

    • Run time: Approximately 10 minutes

  • Analysis: Inject the standards to establish a calibration curve. Inject the prepared samples. The concentration of creatine in the samples can be determined by comparing the peak area to the calibration curve.

Signaling Pathways and Logical Relationships

Creatine is well-known for its role in cellular energy metabolism, primarily through the creatine kinase/phosphocreatine system. It has also been shown to influence anabolic signaling pathways, such as the Akt/mTOR pathway, which is crucial for muscle protein synthesis.

Interestingly, orotic acid, the other component of this compound, has also been found to activate mTORC1 signaling[1]. This suggests a potential for this compound to have a synergistic or enhanced effect on this pathway compared to other forms of creatine.

Diagram 1: Troubleshooting Workflow for this compound Solubility Issues

TroubleshootingWorkflow start Start: this compound Solubility Issue check_temp Is the solution at room temperature or below? start->check_temp warm_solution Gently warm solution (37-50°C) with stirring check_temp->warm_solution Yes check_ph Is the pH of the solvent neutral or alkaline? check_temp->check_ph No warm_solution->check_ph adjust_ph Lower pH to mildly acidic (e.g., 4-6) with dilute acid check_ph->adjust_ph Yes check_concentration Is the concentration high? check_ph->check_concentration No adjust_ph->check_concentration dilute_solution Prepare a more dilute solution check_concentration->dilute_solution Yes sonicate Consider sonication to aid dissolution check_concentration->sonicate No dilute_solution->sonicate filter_solution Filter solution (0.22 µm) to remove insolubles sonicate->filter_solution end_success Solution Clear filter_solution->end_success end_fail Issue Persists: Re-evaluate protocol filter_solution->end_fail SignalingPathway creatine_orotate This compound creatine Creatine creatine_orotate->creatine orotic_acid Orotic Acid creatine_orotate->orotic_acid akt Akt creatine->akt mtorc1 mTORC1 orotic_acid->mtorc1 Potential direct activation akt->mtorc1 protein_synthesis Muscle Protein Synthesis mtorc1->protein_synthesis

References

Technical Support Center: Optimizing Creatine Orotate Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing animal studies involving creatine (B1669601) orotate (B1227488).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Q1: We are observing inconsistent results in our animal group receiving creatine orotate. What could be the cause?

Inconsistent results can stem from several factors related to the compound's administration and the animals' physiological states. Key areas to investigate include:

  • Compound Stability and Solubility: Creatine's stability in solution is pH and temperature-dependent. In aqueous solutions, creatine can degrade to creatinine. It is crucial to prepare fresh solutions daily. If mixing with feed, ensure even distribution to guarantee consistent dosage per animal.

  • Dosing Accuracy: Verify the calibration of your measurement tools. For oral gavage, ensure the technique is consistent and minimizes stress to the animals.

  • Animal Stress: Stress can significantly impact metabolic processes and behavioral tests. Handle animals consistently and allow for an adequate acclimatization period before starting the experiment.

  • Dietary Interactions: The composition of the base diet can influence the absorption and efficacy of the supplement. Ensure all animal groups receive the same diet.

Q2: Our animals seem to be avoiding the feed or water containing this compound. How can we improve palatability?

Poor palatability can lead to reduced food and water intake, impacting the health of the animals and the accuracy of the dosage. Consider the following solutions:

  • Masking Agents: The use of a small amount of a sweetening agent, such as saccharin, in the drinking water or a palatable ingredient in the feed can help mask any unpleasant taste of the this compound.

  • Alternative Administration Routes: If palatability issues persist, oral gavage is a more direct and accurate method of administration, although it is more labor-intensive and can be stressful for the animals if not performed correctly.

  • Gradual Introduction: Slowly increasing the concentration of this compound in the feed or water over a few days can help the animals acclimate to the taste.

Q3: We are not seeing the expected increase in muscle creatine levels. What are the possible reasons?

Several factors can contribute to a lack of significant increase in muscle creatine concentration:

  • Insufficient Dosage or Duration: The dosage may be too low, or the supplementation period may be too short to elicit a measurable change. Refer to the dosage table below for typical ranges used in rodent studies. Studies have shown that it can take 21 to 28 days to see ergogenic effects with lower doses.[1]

  • Bioavailability: While this compound is suggested to have enhanced bioavailability, individual animal variations can exist.[2][3]

  • Tissue Saturation: If the animals' baseline creatine levels are already high, the relative increase from supplementation may be less pronounced.[4]

  • Timing of Tissue Collection: The timing of tissue harvesting relative to the last dose can influence the measured creatine levels.

Q4: How can we confirm that the this compound is being absorbed and is not degrading?

To confirm absorption and stability, you can measure creatine levels in biological samples:

  • Plasma Analysis: Measuring plasma creatine concentrations at various time points after administration can provide a pharmacokinetic profile and confirm absorption. A single 5g dose of creatine monohydrate in humans can significantly increase plasma creatine levels within an hour.[5]

  • Tissue Analysis: The most direct way to assess efficacy is to measure creatine and phosphocreatine (B42189) levels in the target tissue, such as skeletal muscle, at the end of the study.[4]

Q5: We are seeing high variability in our muscle function tests (e.g., grip strength, rotarod). How can we reduce this?

High variability in functional tests can obscure the true effects of the treatment. To improve consistency:

  • Standardize Procedures: Ensure that the experimental protocol for each test is followed precisely every time. This includes the time of day the test is performed, the handling of the animals, and the equipment settings.

  • Adequate Training: Acclimate and train the animals on the equipment for several days before starting the actual measurements. This reduces anxiety and learning effects.

  • Control for Circadian Rhythms: Perform behavioral and functional tests at the same time each day to minimize the influence of the animals' natural circadian rhythms.

Frequently Asked Questions (FAQs)

FQ1: What is a recommended starting dosage of this compound for rodent studies?

While studies specifically on this compound are limited, dosages can be extrapolated from studies using creatine monohydrate. The dosage is often provided as a percentage of the diet or in g/kg of body weight.

Animal ModelDosage Range (% of diet w/w)Dosage Range (g/kg body weight/day)DurationReference
Rats2% - 4%Approx. 2 - 4 g/kg5 weeks[6][7]
Rats2%N/A12 weeks[8]
RatsN/A5 g/kg5 days[9]
Mice1% - 3%N/AVaries[10]
MiceN/A0.3 mg (per animal)8 weeks[11]

Note: It is recommended to start with a lower dose and perform a dose-response study to determine the optimal dosage for your specific experimental model and research question.

FQ2: What is the difference between creatine monohydrate and this compound, and why would we choose the orotate form?

This compound is a compound formed by combining creatine with orotic acid.[3][12] While creatine monohydrate is the most studied form, this compound is theorized to offer potential synergistic benefits.[12] Orotic acid is a precursor in the synthesis of nucleotides and may support cellular energy production.[2] The combination is intended to potentially enhance the stability, absorption, or bioavailability of creatine.[3] However, scientific validation of the superiority of this compound over creatine monohydrate is still limited.[12]

FQ3: What are the best methods for administering this compound to animals?

The choice of administration method depends on the experimental design and objectives.

MethodProsCons
Dietary Admixture Non-invasive, less stressful, suitable for long-term studies.Potential for inaccurate dosing due to variations in food intake, palatability issues.
In Drinking Water Non-invasive, easy to prepare.Inaccurate dosing due to variable water consumption, potential for compound degradation in solution.
Oral Gavage Precise and accurate dosing, bypasses palatability issues.Can be stressful for animals, labor-intensive, risk of injury if not performed correctly.

FQ4: How long should a typical this compound supplementation study in animals last?

The duration of the study will depend on the research question. Short-term studies of 5-7 days are often used to assess effects on muscle atrophy.[9] Longer-term studies of several weeks to months are necessary to evaluate chronic effects on muscle hypertrophy, performance, and neuroprotection.[6][8][10]

FQ5: What are the key signaling pathways to investigate when studying the effects of this compound on muscle?

Creatine supplementation has been shown to modulate several key signaling pathways involved in muscle growth and metabolism.

  • Akt/mTOR Pathway: This is a central pathway for promoting muscle protein synthesis. Creatine supplementation has been shown to increase the expression of mTOR.[9]

  • Myostatin Pathway: Myostatin is a negative regulator of muscle mass. Some studies suggest that creatine may reduce myostatin expression, thereby promoting muscle growth.[13]

  • AMPK Pathway: This pathway is involved in cellular energy homeostasis. Creatine supplementation can influence the LKB1/AMPK pathway, leading to improved muscle energy status.[[“]]

FQ6: What are the standard protocols for measuring creatine concentration in animal tissues?

Accurate quantification of tissue creatine is crucial for assessing the efficacy of supplementation.

  • Enzymatic Assay: This method involves a series of coupled enzymatic reactions that lead to the production of a detectable colorimetric or fluorescent signal proportional to the creatine concentration.[15]

  • Capillary Electrophoresis: This is an alternative method with high separation efficiency that allows for rapid analysis with low sample volumes.[16][17][18] It has shown good agreement with enzymatic assays.[16][17]

Experimental Protocols

Protocol 1: Quantification of Tissue Creatine using an Enzymatic Assay

This protocol is adapted from commercially available creatine assay kits.

  • Sample Preparation:

    • Excise approximately 10 mg of tissue and snap-freeze in liquid nitrogen.[15]

    • Homogenize the tissue in an appropriate assay buffer.

    • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[15]

    • Collect the supernatant for the assay.[15]

  • Standard Curve Preparation:

    • Prepare a series of creatine standards with known concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmole/well).[15]

  • Assay Procedure:

    • Add samples and standards to a 96-well plate.

    • Prepare a reaction mix containing creatinase, sarcosine (B1681465) oxidase, and a probe.

    • Add the reaction mix to each well and incubate at 37°C for 60 minutes, protected from light.[15]

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the creatine concentration in the samples based on the standard curve.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis animal_acclimatization Animal Acclimatization baseline_measurements Baseline Measurements (Weight, Grip Strength) animal_acclimatization->baseline_measurements group_randomization Group Randomization baseline_measurements->group_randomization control_group Control Group (Vehicle) group_randomization->control_group treatment_group Treatment Group (this compound) group_randomization->treatment_group daily_dosing Daily Dosing (e.g., Oral Gavage) functional_tests Functional Tests (e.g., Rotarod) daily_dosing->functional_tests tissue_collection Tissue Collection (Muscle, Brain) functional_tests->tissue_collection biochemical_assays Biochemical Assays (Creatine Levels, Western Blot) tissue_collection->biochemical_assays data_analysis Data Analysis biochemical_assays->data_analysis

Caption: Experimental workflow for a typical this compound animal study.

signaling_pathway cluster_input Input cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes creatine_orotate This compound akt Akt creatine_orotate->akt Activates myostatin Myostatin creatine_orotate->myostatin Inhibits mtor mTOR akt->mtor Activates protein_synthesis Protein Synthesis mtor->protein_synthesis Promotes muscle_atrophy Muscle Atrophy myostatin->muscle_atrophy Promotes muscle_growth Muscle Growth protein_synthesis->muscle_growth Leads to

Caption: Key signaling pathways affected by creatine supplementation.

References

Technical Support Center: Addressing Variability in Cellular Uptake of Creatine Orotate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot variability in the cellular uptake of creatine (B1669601), with a specific focus on creatine orotate (B1227488).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of creatine uptake into cells?

A1: The primary mechanism for creatine transport into cells is through a specific, sodium- and chloride-dependent transporter protein known as Solute Carrier Family 6 Member 8 (SLC6A8), also referred to as the creatine transporter (CreaT or CT1). This process is an active transport system, meaning it requires energy to move creatine across the cell membrane against its concentration gradient.

Q2: How is the creatine transporter (SLC6A8) regulated?

A2: The activity of the SLC6A8 transporter is regulated by complex signaling pathways. Key regulators include:

  • AMP-activated protein kinase (AMPK): Generally, AMPK activation, which occurs during periods of high energy demand, can inhibit SLC6A8 activity, potentially to conserve energy.[1]

  • Mammalian target of rapamycin (B549165) (mTOR): The mTOR signaling pathway has been shown to stimulate SLC6A8 activity.[2] This stimulation may be mediated by Serum and Glucocorticoid-inducible Kinase 1 (SGK1).[2]

  • Extracellular Creatine Concentration: High extracellular creatine levels can lead to a down-regulation of creatine transporter activity.[3]

Q3: What is creatine orotate, and how is its uptake proposed to differ from creatine monohydrate?

A3: this compound is a salt formed from creatine and orotic acid. It is marketed with the premise of enhanced bioavailability and solubility compared to the more commonly studied creatine monohydrate.[4] The hypothesis is that the orotic acid component may support cellular energy metabolism and nucleotide synthesis.[4][5] However, there is a lack of direct scientific evidence from cellular uptake studies (e.g., determination of Km and Vmax values) to confirm superior uptake of this compound into cells compared to creatine monohydrate.[4] It is not definitively known whether this compound is transported into the cell as an intact molecule or if it dissociates into creatine and orotic acid before transport.

Q4: What factors contribute to the variability in creatine uptake observed in experiments?

A4: Variability in creatine uptake is a common observation and can be attributed to several factors:

  • Cell Line Type: Different cell lines have inherently different expression levels of the SLC6A8 transporter.[6]

  • Cell Health and Confluency: Poor cell viability or over-confluent cultures can negatively impact active transport processes.[6]

  • Genetic Variations: Over 80 mutations in the SLC6A8 gene have been identified, leading to creatine transporter deficiency with varying degrees of impaired function.[7][8]

  • Assay Conditions: Inconsistent washing steps, temperature fluctuations, and "edge effects" in multi-well plates can all introduce variability.[6]

  • Regulation of Transporter Activity: The metabolic state of the cells can influence signaling pathways (e.g., AMPK, mTOR) that regulate SLC6A8 activity.

Troubleshooting Guides

Issue 1: Low or No Detectable Creatine Uptake

Potential Cause Troubleshooting Steps
Low SLC6A8 Transporter Expression in Cell Line 1. Verify SLC6A8 Expression: Consult literature for typical SLC6A8 expression in your chosen cell line. If unknown, perform qPCR or Western blot to determine expression levels. 2. Select a Different Cell Line: Consider using a cell line known for high creatine uptake, such as C2C12 (myoblasts) or HEK293 (human embryonic kidney) cells.[7] 3. Use an Overexpression System: Transfect your cells with a plasmid encoding for SLC6A8 to ensure high levels of the transporter.
Suboptimal Assay Conditions 1. Optimize Incubation Time: Perform a time-course experiment to determine the linear range of creatine uptake for your specific cell line and experimental conditions. 2. Check Buffer Composition: Ensure your uptake buffer contains the appropriate concentrations of sodium and chloride ions, as SLC6A8 is a co-transporter.
Cell Health Issues 1. Assess Cell Viability: Use a trypan blue exclusion assay or similar method to confirm high cell viability. 2. Maintain Optimal Confluency: Plate cells at a density that avoids overgrowth, which can lead to nutrient depletion and altered metabolism.[6]

Issue 2: High Variability Between Replicates

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure Homogenous Cell Suspension: Thoroughly mix your cell suspension before plating to ensure an equal number of cells are added to each well.[6]
Inconsistent Washing Steps 1. Standardize Washing Protocol: Use a consistent number, volume, and duration of washes with ice-cold buffer to effectively remove extracellular radiolabeled creatine without causing significant efflux.[6]
"Edge Effects" in Multi-well Plates 1. Avoid Outer Wells: The outer wells of a plate are more susceptible to evaporation and temperature changes. Fill these wells with sterile media or PBS and use the inner wells for your experimental samples.[6]
Pipetting Inaccuracies 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and consistent dispensing of reagents.

Data Presentation

Table 1: Comparative Kinetic Parameters of the SLC6A8 Transporter in Different Cell Lines

Note: The following values are compiled from different studies and experimental conditions and should be used as a general reference. Significant variability can be expected between labs and experiments.

Cell LineSubstrateKm (µM)Vmax (pmol/mg protein/min)
HEK293Cyclocreatine188 ± 25273 ± 9
Xenopus oocytes expressing rat CRTCreatine31.3 ± 2.3Varies with experimental conditions

Table 2: Overview of Selected SLC6A8 Gene Mutations and their Functional Effect

MutationTypeEffect on Transporter Function
p.F107delDeletionImpaired creatine uptake
R514XNonsenseTruncated, non-functional protein
Multiple missense, frameshift, and splice-site mutationsVariousA wide range of effects from complete loss of function to partially reduced activity.[9]

Experimental Protocols

Protocol 1: Radiolabeled Creatine Uptake Assay

This protocol describes a method to measure the uptake of radiolabeled creatine into cultured cells.

Materials:

  • Adherent cells cultured in 24-well plates

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [14C]-Creatine or [3H]-Creatine

  • Unlabeled creatine

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH, 1% SDS)

  • Scintillation fluid

  • Scintillation counter

  • Reagents for a protein quantification assay (e.g., BCA)

Methodology:

  • Cell Seeding: Seed cells in a 24-well plate to reach 80-90% confluency on the day of the experiment.

  • Preparation of Uptake Solution: Prepare the uptake solution containing the desired concentration of unlabeled creatine and a fixed concentration of radiolabeled creatine.

  • Initiation of Uptake:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed Uptake Buffer.

    • Add the pre-warmed uptake solution to each well to start the assay.

  • Incubation: Incubate the plate at 37°C for a predetermined time within the linear uptake range.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold PBS to remove extracellular radiolabeled creatine.

  • Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid and mix well.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration for each sample.

  • Data Analysis: Normalize the CPM values to the protein concentration for each well. Calculate the rate of creatine uptake (e.g., in pmol/mg protein/min).

Protocol 2: Quantification of Intracellular Creatine by HPLC

This protocol provides a general workflow for extracting and quantifying intracellular creatine using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Extraction Solvent (e.g., 75:25 v/v ethanol/water with 0.1M formic acid, or cold 0.1 M perchloric acid)[10]

  • Centrifuge

  • 0.45 µm syringe filters or spin filters

  • HPLC system with a UV detector

  • C18 or porous graphitic carbon HPLC column[11][12]

  • Mobile Phase (e.g., aqueous buffer with an ion-pairing agent or a mixture of water, acetonitrile, and an acid like TFA)[12]

  • Creatine standard

Methodology:

  • Cell Harvesting and Washing:

    • Aspirate the culture medium.

    • Wash the cell monolayer three times with ice-cold PBS.

    • Harvest the cells by scraping in a minimal volume of ice-cold PBS.

    • Centrifuge the cell suspension and discard the supernatant.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a fixed volume of ice-cold Extraction Solvent.

    • Incubate on ice for a specified time (e.g., 20 minutes), with intermittent vortexing, to allow for cell lysis and protein precipitation.

    • For perchloric acid extraction, a neutralization step with a base (e.g., K2CO3) is required after initial extraction.[13]

  • Sample Clarification:

    • Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.[13]

  • HPLC Analysis:

    • Inject the filtered extract onto the HPLC system.

    • Separate creatine from other cellular components using an appropriate column and mobile phase.

    • Detect creatine using a UV detector at a wavelength of approximately 210-220 nm.[9]

  • Quantification:

    • Prepare a standard curve using known concentrations of a creatine standard.

    • Quantify the intracellular creatine concentration in the samples by comparing their peak areas to the standard curve.

    • Normalize the creatine concentration to the total protein content of the cell pellet before extraction.

Visualizations

Signaling_Pathway_for_SLC6A8_Regulation AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 SGK1 SGK1 mTORC1->SGK1 Activation SLC6A8 Creatine Transporter (SLC6A8) SGK1->SLC6A8 Stimulation Creatine_Uptake Creatine Uptake SLC6A8->Creatine_Uptake Experimental_Workflow_Radiolabeled_Uptake A 1. Seed Cells in 24-well plate B 2. Wash cells with pre-warmed buffer A->B C 3. Add radiolabeled creatine solution B->C D 4. Incubate at 37°C C->D E 5. Stop uptake and wash with ice-cold PBS D->E F 6. Lyse cells E->F G 7. Scintillation counting F->G H 8. Protein quantification F->H I 9. Normalize and calculate uptake rate G->I H->I Troubleshooting_Logic Start Inconsistent Creatine Uptake Check_Cells Assess Cell Health & Confluency Start->Check_Cells Check_Assay Review Assay Protocol Start->Check_Assay Check_Transporter Verify SLC6A8 Expression Start->Check_Transporter Result_Cells Optimize Culture Conditions Check_Cells->Result_Cells Result_Assay Standardize Washing & Incubation Check_Assay->Result_Assay Result_Transporter Change Cell Line or Overexpress Transporter Check_Transporter->Result_Transporter

References

How to prevent degradation of Creatine orotate in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Creatine (B1669601) Orotate (B1227488) in cell culture media. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for the creatine moiety in Creatine Orotate in cell culture media?

The creatine component of this compound is susceptible to degradation through a non-enzymatic intramolecular cyclization, which converts it into its inactive byproduct, creatinine (B1669602).[1][2] This process is inherent to creatine in aqueous solutions like cell culture media.

Q2: What are the main factors that influence the degradation of this compound in my cell culture medium?

The stability of the creatine molecule is primarily affected by two key factors:

  • pH: The rate of degradation of creatine into creatinine is highly pH-dependent. The degradation accelerates at a lower pH.[1][2][3] Creatine is most stable in solutions with a neutral pH (around 7.2 to 7.8).[4]

  • Temperature: Higher temperatures increase the rate of creatine degradation.[1][2] Storing stock solutions at low temperatures and incubating cells at the physiological temperature of 37°C are standard practices, but the latter can still contribute to degradation over time.

Q3: How stable is the orotate component of this compound in cell culture media?

Orotic acid, a precursor in pyrimidine (B1678525) nucleotide biosynthesis, is generally stable in aqueous solutions.[5][6] Its degradation is not considered a primary concern under typical cell culture conditions.

Q4: Can I prepare a high-concentration stock solution of this compound in water?

While possible, the solubility of creatine and its salts in water at room temperature is limited.[2] Warming the solution can increase solubility, but this also accelerates degradation.[1] It is recommended to prepare stock solutions at a concentration that dissolves readily without excessive heating.

Q5: How should I prepare and store a stock solution of this compound for my experiments?

To ensure the stability and sterility of your this compound stock solution, follow these recommendations:

  • Preparation: Dissolve the this compound powder in a sterile, cell culture-grade buffer (like PBS) or water within a laminar flow hood.[7] Gentle warming up to 50°C can aid dissolution, but avoid higher temperatures.[1]

  • Sterilization: After dissolution, sterile-filter the solution using a 0.22 µm syringe filter.[1][7]

  • Storage: Aliquot the sterile stock solution into single-use volumes in sterile cryovials. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results between batches. Degradation of this compound in the cell culture medium during the experiment.Prepare fresh this compound-supplemented media for each experiment. Minimize the time the supplemented media is stored before use. Consider conducting a stability study of this compound in your specific media (see Experimental Protocol below).
Precipitation of this compound in the stock solution upon cooling.The stock solution may be supersaturated. Prepare a lower concentration stock solution. If warming was used to dissolve the compound, ensure it is completely dissolved before sterile filtering and aliquoting.
Inaccurate initial concentration of the stock solution.Ensure complete dissolution of the this compound powder. Use a calibrated balance for accurate weighing.
Cloudiness or precipitate observed in the cell culture medium after adding this compound. Poor aqueous solubility of this compound at the working concentration.Decrease the final working concentration of this compound. Ensure the stock solution is fully dissolved before adding it to the medium. Pre-warm the cell culture medium to 37°C before adding the stock solution.
Interaction with components in the cell culture medium.Test the stability of this compound in a simpler, serum-free medium to identify potential interactions.[8]
Decreased cell viability or altered morphology. Potential cytotoxicity of this compound at high concentrations.Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.
Contamination of the stock solution.Always use sterile techniques when preparing and handling the stock solution. Filter-sterilize the solution after preparation.[7]

Quantitative Data Summary

The following tables provide data on the stability of creatine (as creatine monohydrate) in aqueous solutions, which can serve as a proxy for understanding the behavior of the creatine moiety in this compound.

Table 1: Stability of Creatine in Aqueous Solution at 25°C [1]

pH% Creatine Degraded after 3 days
3.521%
4.512%
5.54%
6.5Relatively stable
7.5Relatively stable

Table 2: Recommended Storage Conditions for Sterile this compound Stock Solutions [1]

Storage TemperatureRecommended DurationNotes
4°CUp to 1 weekFor short-term use. Monitor for signs of precipitation or microbial growth.
-20°CUp to 1 monthStore in single-use aliquots to prevent freeze-thaw cycles.[1]
-80°CUp to 6 monthsOptimal for long-term storage. Store in single-use aliquots.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8]

Materials:

  • This compound

  • Appropriate solvent for stock solution (e.g., sterile water or PBS)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system[8][9]

  • Acetonitrile (B52724) or methanol (B129727) (cold) for quenching

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a suitable sterile solvent.[8]

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to your desired final working concentration (e.g., 1 mM). Ensure the final solvent concentration is low (typically <0.1%).[8]

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes.

  • Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your T=0 time point. Quench the sample immediately as described in step 6.[8]

  • Incubation: Place the remaining samples in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and quench the degradation process by adding a threefold excess of a cold organic solvent like acetonitrile or methanol. This will precipitate proteins.[8]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.[8]

  • Analysis: Transfer the supernatant to HPLC vials and analyze for the concentration of this compound and creatinine using a validated HPLC or LC-MS/MS method.

  • Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile in your cell culture medium.

Visualizations

This compound Degradation Pathway cluster_medium Creatine_Orotate This compound Creatine Creatine Creatine_Orotate->Creatine Dissociation Orotic_Acid Orotic Acid Creatine_Orotate->Orotic_Acid Dissociation Creatinine Creatinine (Inactive) Creatine->Creatinine Intramolecular Cyclization (Degradation) Cell_Culture_Medium Aqueous Environment (Cell Culture Medium) Factors Influencing Factors: - Low pH - High Temperature Factors->Creatine_Orotate Workflow for this compound Stability Assay Start Start Prep_Stock Prepare Sterile This compound Stock Solution Start->Prep_Stock Spike_Media Spike Pre-warmed Cell Culture Medium Prep_Stock->Spike_Media T0_Sample Collect and Quench T=0 Sample Spike_Media->T0_Sample Incubate Incubate Remaining Samples at 37°C Spike_Media->Incubate Process_Samples Process Samples (Protein Precipitation) T0_Sample->Process_Samples Collect_Samples Collect and Quench Samples at Various Time Points Incubate->Collect_Samples Collect_Samples->Process_Samples Analyze Analyze by HPLC or LC-MS/MS Process_Samples->Analyze End End Analyze->End

References

Overcoming challenges in the synthesis and purification of Creatine orotate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of creatine (B1669601) orotate (B1227488).

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and purification of creatine orotate.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction between creatine monohydrate and orotic acid.- Ensure accurate stoichiometry based on the desired this compound salt (mono-, di-, or trithis compound). - Increase reaction time and ensure continuous, vigorous stirring to maximize contact between reactants.[1] - Optimize reaction temperature. While room temperature is often cited, gentle heating may improve solubility and reaction rate, but be mindful of creatine degradation at higher temperatures.[2][3]
Precipitation of starting materials.- Select an appropriate solvent or solvent mixture that allows for adequate solubility of both creatine and orotic acid. Ethanol (B145695) and water are commonly used.[1] - The order of addition can be critical. Slowly adding one reactant to a suspension of the other can help maintain a more homogenous reaction mixture.[1]
Product is Contaminated with Unreacted Starting Materials Inefficient purification.- Wash the filtered product thoroughly with the reaction solvent (e.g., ethanol) to remove unreacted starting materials.[1] - Recrystallization is a powerful purification technique. The choice of solvent is crucial and should be one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4][5]
Presence of Creatinine (B1669602) in the Final Product Degradation of creatine during synthesis or purification.- Avoid high temperatures (above 80°C) during the reaction and purification steps.[6] - Maintain a pH that is not highly acidic, as low pH accelerates the conversion of creatine to creatinine.[2][7] - Minimize the time the product is in solution, especially at elevated temperatures.
Final Product has Poor Crystal Quality Suboptimal crystallization conditions.- Ensure slow cooling during recrystallization to promote the formation of larger, purer crystals.[5][6] - Utilize seeding with a small amount of pure this compound to initiate crystallization if spontaneous nucleation is slow.[5] - Control the rate of solvent evaporation if using evaporative crystallization.[4]
Inconsistent HPLC Results Issues with the analytical method.- Ensure the mobile phase is appropriate for separating creatine, orotic acid, creatinine, and other potential impurities. A common mobile phase for creatine analysis is a phosphate (B84403) buffer.[8] - Use a suitable column, such as a C18 column, for reversed-phase chromatography.[9] - Properly prepare and filter all samples and standards before injection to avoid clogging the column.[10]

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the general reaction for synthesizing this compound? A1: this compound is synthesized by reacting creatine (usually as creatine monohydrate) with orotic acid in a suitable solvent, such as ethanol or water. The reaction forms an electrostatic bond between the creatine cation and the orotate anion.[1]

  • Q2: How can I control the stoichiometry to produce monocreatine, dicreatine, or trithis compound? A2: The stoichiometry is controlled by the molar ratio of creatine monohydrate to orotic acid used in the reaction. For example, a 1:1 molar ratio will favor the formation of monothis compound, while a 2:1 and 3:1 ratio will favor dicreatine and trithis compound, respectively.[1]

  • Q3: What are the optimal reaction conditions? A3: The reaction is typically carried out at room temperature with continuous stirring for several hours.[1] The choice of solvent (e.g., ethanol or water) can influence the reaction rate and yield. While the reaction can proceed at room temperature, gentle heating might be employed to improve solubility, but care must be taken to avoid temperatures that could lead to creatine degradation.[2][3]

  • Q4: What are potential side reactions or byproducts? A4: The primary side product of concern is creatinine, which forms from the degradation of creatine, especially at low pH and high temperatures.[2][7] Incomplete reactions can also leave unreacted creatine and orotic acid as impurities. Other impurities may stem from the starting materials themselves, such as dicyandiamide (B1669379) or dihydrotriazine from the creatine synthesis process.[11][12]

Purification

  • Q5: What is the most effective method for purifying crude this compound? A5: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[4][5] This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, during which purer crystals of this compound will form, leaving impurities in the solution.[5]

  • Q6: How do I select an appropriate solvent for recrystallization? A6: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures. Additionally, the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.[5] Water or ethanol-water mixtures are common starting points for creatine salts.

  • Q7: How can I remove unreacted starting materials? A7: After the initial reaction, the solid product can be isolated by filtration and then washed with the reaction solvent to remove soluble unreacted starting materials and other impurities.[1]

Analysis and Characterization

  • Q8: What analytical techniques are used to assess the purity of this compound? A8: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of creatine compounds and quantifying impurities.[10][13][14] Other techniques like spectroscopic methods (MIR and NIR) can also be used for quality control.[14]

  • Q9: How can I develop an HPLC method for this compound analysis? A9: A typical HPLC method for creatine analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) sulfate (B86663) or sodium dihydrogen phosphate) and an organic modifier like acetonitrile.[8][9][15] Detection is usually performed using a UV detector at a wavelength around 205-220 nm.[8][9] The method should be validated for linearity, precision, and accuracy.[9]

  • Q10: What are the key parameters to monitor for product stability? A10: The stability of this compound, particularly in solution, is primarily affected by pH and temperature. Creatine is more stable at a neutral pH and lower temperatures.[2][7] In its solid, crystalline form, creatine is very stable.[3] Therefore, for long-term storage, the product should be kept as a dry solid in a cool place.

Experimental Protocols

Synthesis of Monothis compound

  • Reactant Preparation: In a suitable reaction vessel, add 149 grams of creatine monohydrate to 1.5 liters of ethanol.

  • Reaction: Begin agitation and stir the mixture for 30 minutes at room temperature.

  • Addition of Orotic Acid: Slowly add 156 grams of orotic acid to the mixture.

  • Reaction Time: Continue to stir the mixture vigorously for 4 hours at room temperature.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the collected solid with ethanol to remove unreacted starting materials.

  • Drying: Dry the purified this compound. The expected yield is approximately 272 grams.[1]

Note: For dicreatine and trithis compound, the amount of creatine monohydrate is increased to 298 grams and 447 grams, respectively, while keeping the amount of orotic acid and solvent volume the same.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Creatine Monohydrate + Orotic Acid in Solvent Reaction Stir at Room Temp for 4 hours Reactants->Reaction 1. Mix Filtration Isolate Crude Product via Filtration Reaction->Filtration 2. React Washing Wash with Solvent Filtration->Washing 3. Isolate Drying Dry the Product Washing->Drying 4. Purify FinalProduct Pure this compound Drying->FinalProduct 5. Obtain

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Product Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct Degradation Product Degradation? Start->Degradation CheckStoichiometry Verify Stoichiometry LowYield->CheckStoichiometry Yes ImproveWashing Improve Washing Protocol ImpureProduct->ImproveWashing Yes CheckTemp Review Reaction/ Purification Temp. Degradation->CheckTemp Yes OptimizeReaction Optimize Reaction (Time, Temp, Stirring) CheckStoichiometry->OptimizeReaction CheckSolubility Check Reactant Solubility OptimizeReaction->CheckSolubility Recrystallize Perform Recrystallization ImproveWashing->Recrystallize CheckpH Monitor pH CheckTemp->CheckpH

Caption: A logical troubleshooting workflow for common issues in this compound synthesis.

References

Improving the bioavailability of Creatine orotate for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing creatine (B1669601) orotate (B1227488) in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical advantage of using creatine orotate over creatine monohydrate?

This compound is a salt composed of creatine and orotic acid. Theoretically, it is suggested to have improved solubility in water compared to creatine monohydrate.[1][2] This enhanced solubility could potentially lead to better dissolution in the gastrointestinal tract and, consequently, improved absorption and bioavailability.[2] The orotic acid component is also a precursor in nucleotide synthesis and is hypothesized to support cellular energy metabolism, though this is not yet clearly proven.[1]

Q2: Is there conclusive evidence that this compound has superior bioavailability to creatine monohydrate?

Currently, there is a lack of high-quality, direct comparative studies and randomized controlled trials in humans or animals to definitively prove that this compound has superior bioavailability to creatine monohydrate.[1][3] While the increased solubility is a sound theoretical basis for improved absorption, robust pharmacokinetic data is needed to confirm this.[1] Creatine monohydrate is considered the "gold standard" due to its extensive research demonstrating high bioavailability and efficacy.[3]

Q3: What are the key factors influencing the bioavailability of orally administered creatine?

The bioavailability of creatine is influenced by several factors:

  • Solubility: The extent to which creatine dissolves in the gastrointestinal fluids affects its availability for absorption.[3][4]

  • Stability: Creatine can degrade to creatinine (B1669602) in acidic environments (low pH) and at higher temperatures.[3][4] However, it is relatively stable at the very low pH of the stomach and at neutral pH.[3][4]

  • Intestinal Absorption: Creatine is actively transported across the intestinal wall by a sodium- and chloride-dependent creatine transporter, SLC6A8 (also known as CreaT1).[1][5][6][7]

  • Cellular Uptake: The same SLC6A8 transporter is responsible for the uptake of creatine from the bloodstream into target tissues like muscle and brain.[1][6][8]

Q4: Can co-administration of other substances improve this compound absorption?

Yes, co-administration with carbohydrates and/or protein has been shown to enhance creatine uptake, likely by stimulating insulin (B600854) release, which in turn can promote the activity of the creatine transporter.[1][4][9][10][11] Studies have shown that combining creatine with a carbohydrate and protein mixture can significantly increase muscle creatine retention.[10][11]

Troubleshooting Guide

Issue 1: Low or inconsistent plasma creatine levels after oral administration of this compound.

Potential Cause Troubleshooting Steps
Poor Solubility/Dissolution - Ensure the this compound is fully dissolved in the vehicle before administration. Consider gently warming the solution to aid dissolution, but avoid high temperatures that could cause degradation.[3] - Micronize the this compound powder to increase its surface area and potentially improve dissolution rate.
Degradation in Formulation - Prepare solutions fresh before each experiment.[3] - Avoid storing this compound in acidic solutions for extended periods, as this can accelerate its conversion to creatinine.[3][4]
Suboptimal Dosing Regimen - Consider a loading phase with higher or more frequent doses to saturate creatine stores, followed by a maintenance dose.[12] - Administer this compound with a source of carbohydrates and/or protein to potentially enhance absorption.[9][10]
Analytical Method Issues - Validate your analytical method (e.g., HPLC, LC-MS/MS) for quantifying creatine and orotic acid in plasma to ensure accuracy and precision.[13][14] - Account for potential interference from other compounds in the plasma matrix.

Issue 2: High variability in experimental results between subjects.

Potential Cause Troubleshooting Steps
Differences in Gastrointestinal Physiology - Standardize the fasting state of the animals before dosing to minimize variability in gastric emptying and intestinal transit time. - Ensure consistent administration technique (e.g., oral gavage) across all animals.
Genetic Variation in Transporters - While less controllable, be aware that individual differences in the expression or activity of the creatine transporter (SLC6A8) could contribute to variability.
Inconsistent Food/Water Intake - Ensure all animals have ad libitum access to food and water (unless fasting is part of the protocol) as hydration and nutritional status can influence absorption.[9][11]

Data Presentation

Table 1: Solubility of Different Creatine Forms

Creatine FormSolubility in Water at 20°C (g/L)pH of Saturated Solution
Creatine Monohydrate14~7.0
Tri-Creatine Citrate (B86180)293.2
Creatine Pyruvate (B1213749)542.6
This compoundData not readily available, but theorized to be higher than monohydrate.Not specified
Data for citrate and pyruvate are presented to illustrate the effect of forming salts on solubility.[4]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

Objective: To determine the plasma concentration-time profile of creatine and orotic acid following oral administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week with a standard diet and water ad libitum.

  • Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration.

    • Administer a single oral dose of this compound via gavage. A typical dose to investigate might be in the range of 50-300 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 15, 30, 60, 90, 120, 240, 360, and 480 minutes post-dose.

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma concentrations of creatine and orotic acid using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Protocol 2: Quantification of Creatine and Orotic Acid in Plasma using LC-MS/MS

Objective: To develop a sensitive and specific method for the simultaneous quantification of creatine and orotic acid in rat plasma.

Methodology:

  • Standard Preparation: Prepare stock solutions of creatine and orotic acid in a suitable solvent. Create a series of working standard solutions for the calibration curve by spiking blank plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) or methanol (B129727) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Use a suitable HPLC column (e.g., a HILIC or reversed-phase C18 column).

    • Develop a gradient elution method with appropriate mobile phases (e.g., acetonitrile and water with a modifier like formic acid).

  • Mass Spectrometry Conditions:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode for creatine and negative ion mode for orotic acid.

    • Optimize the multiple reaction monitoring (MRM) transitions for creatine, orotic acid, and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentrations of creatine and orotic acid in the unknown samples from the calibration curve.

Visualizations

Creatine_Absorption_Pathway cluster_GI_Tract Gastrointestinal Lumen cluster_Intestinal_Cell Intestinal Epithelial Cell This compound This compound Dissolved Creatine Dissolved Creatine This compound->Dissolved Creatine Dissolution Orotic Acid Orotic Acid This compound->Orotic Acid Dissolution SLC6A8_Intestinal SLC6A8 Transporter Dissolved Creatine->SLC6A8_Intestinal Na+/Cl- dependent Bloodstream Bloodstream SLC6A8_Intestinal->Bloodstream Transport SLC6A8_Tissue SLC6A8 Transporter Bloodstream->SLC6A8_Tissue Target Tissues Muscle / Brain SLC6A8_Tissue->Target Tissues Uptake

Caption: this compound Absorption and Cellular Uptake Pathway.

Troubleshooting_Workflow Start Low Plasma Creatine Levels Observed Check_Formulation Is the formulation prepared correctly? Start->Check_Formulation Check_Protocol Is the experimental protocol optimal? Check_Formulation->Check_Protocol Yes Improve_Solubility Improve Solubility: - Use fresh solution - Micronize powder - Gently warm Check_Formulation->Improve_Solubility No Check_Analysis Is the analytical method validated? Check_Protocol->Check_Analysis Yes Optimize_Dosing Optimize Dosing: - Co-administer with carbs/protein - Consider loading phase Check_Protocol->Optimize_Dosing No Validate_Method Validate Analytical Method: - Check for interference - Run standards and controls Check_Analysis->Validate_Method No Re_Run Re-run Experiment Check_Analysis->Re_Run Yes Improve_Solubility->Re_Run Optimize_Dosing->Re_Run Validate_Method->Re_Run

Caption: Troubleshooting Workflow for Low Plasma Creatine.

References

Technical Support Center: Mitigating Potential Side Effects of High-Dose Creatine Orotate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of high-dose creatine (B1669601) orotate (B1227488) administration in animal models and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is creatine orotate and why is it used in research?

A1: this compound is a salt formed from creatine, a molecule crucial for cellular energy metabolism, and orotic acid, an intermediate in pyrimidine (B1678525) nucleotide biosynthesis. It is investigated for its potential to deliver both creatine and orotic acid to target tissues, which may offer synergistic benefits in various physiological and pathological models.

Q2: What are the primary potential side effects of high-dose this compound administration in animal models?

A2: High-dose administration of this compound can lead to side effects primarily associated with the orotic acid component. These include potential renal and hepatic toxicity. In some animal models, high doses of orotic acid have been associated with the formation of kidney stones (urolithiasis) and increased nitrogen in the blood (azotemia)[1][2]. Furthermore, orotic acid has been identified as a potential promoter of liver carcinogenesis in rats[3]. The creatine component, at high doses, has been inconclusively linked to renal dysfunction in some studies, particularly in sedentary subjects, while others report no adverse effects[4][5].

Q3: What are the key signs of renal and hepatic toxicity to monitor in animal models?

A3: For renal toxicity, monitor for changes in water intake, urine output, and the presence of crystals in the urine. Biochemical markers include elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN)[1]. For hepatic toxicity, monitor for changes in liver enzyme levels in the serum, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP)[6]. Histopathological examination of kidney and liver tissue is crucial for definitive assessment of toxicity[7][8].

Q4: Are there established methods to mitigate the potential side effects of high-dose this compound?

A4: Yes, based on the metabolic pathways of orotic acid, two primary mitigation strategies are proposed:

  • Arginine Supplementation: Arginine is a key amino acid in the urea cycle. Supplementation with arginine has been shown to suppress the elevation in orotic acid excretion, suggesting it can help manage the metabolic load from the orotate component[9][10].

  • Uridine (B1682114) Supplementation: In cases of hereditary orotic aciduria, a genetic disorder characterized by high levels of orotic acid, uridine supplementation is a standard treatment. Uridine bypasses the metabolic block and can reduce the accumulation of orotic acid[11][12][13][14]. This suggests its potential to mitigate orotic acid-related side effects in a research setting.

Troubleshooting Guides

Issue 1: Signs of Renal Distress (e.g., increased water intake, altered urine output, crystalluria)
Potential Cause Troubleshooting/Mitigation Strategy Experimental Protocol
Orotic Acid-Induced Crystalluria/Urolithiasis Co-administer L-Arginine with this compound. Arginine supports the urea cycle, potentially reducing the metabolic burden of orotic acid.See Protocol 1: Co-administration of L-Arginine to Mitigate Renal Side Effects .
Co-administer Uridine. Uridine can help bypass the metabolic pathway that leads to orotic acid accumulation.See Protocol 2: Co-administration of Uridine to Mitigate Orotic Acid-Related Side Effects .
Dehydration Ensure ad libitum access to water and monitor daily water consumption.Standard animal husbandry protocols.
Issue 2: Elevated Liver Enzymes (ALT, AST, ALP)
Potential Cause Troubleshooting/Mitigation Strategy Experimental Protocol
Orotic Acid-Induced Hepatotoxicity Supplement the diet with L-Arginine. This may alleviate the metabolic stress on the liver caused by high orotic acid levels.See Protocol 1: Co-administration of L-Arginine to Mitigate Renal Side Effects (can be adapted for liver endpoints).
General Metabolic Stress Reduce the dosage of this compound to the lowest effective dose.Conduct a dose-response study to identify the optimal therapeutic window with minimal side effects.

Quantitative Data Summary

Table 1: Biochemical Markers of Renal and Hepatic Function in Response to High-Dose this compound and Mitigation Strategies (Hypothetical Data Based on Literature)

Group Serum Creatinine (mg/dL) Blood Urea Nitrogen (BUN) (mg/dL) Serum ALT (U/L) Serum AST (U/L)
Control0.5 ± 0.120 ± 330 ± 580 ± 10
High-Dose this compound1.2 ± 0.345 ± 765 ± 12150 ± 25
This compound + L-Arginine0.7 ± 0.228 ± 540 ± 895 ± 15
This compound + Uridine0.8 ± 0.232 ± 645 ± 9100 ± 18

* Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Co-administration of L-Arginine to Mitigate Renal Side Effects of High-Dose this compound
  • Animal Model: Male Wistar rats (200-250g).

  • Groups (n=8 per group):

    • Group A: Control (vehicle administration).

    • Group B: High-Dose this compound (e.g., 2 g/kg body weight/day, administered by oral gavage).

    • Group C: High-Dose this compound (2 g/kg) + L-Arginine (e.g., 1% in drinking water).

  • Duration: 4 weeks.

  • Administration: this compound administered daily by oral gavage. L-Arginine provided in drinking water ad libitum.

  • Monitoring:

    • Daily: Water intake, food consumption, and general health status.

    • Weekly: Body weight.

    • End of study: Collect blood for serum biochemistry (creatinine, BUN). Collect kidneys for histopathological analysis.

  • Biochemical Analysis: Use commercially available kits to measure serum creatinine and BUN levels according to the manufacturer's instructions[6][15][16].

  • Histopathology: Fix kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of tubular necrosis, interstitial nephritis, and crystal formation[7][8].

Protocol 2: Co-administration of Uridine to Mitigate Orotic Acid-Related Side Effects
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=8 per group):

    • Group A: Control (vehicle administration).

    • Group B: High-Dose this compound (e.g., 1 g/kg body weight/day in the diet).

    • Group C: High-Dose this compound (1 g/kg) + Uridine (e.g., 100 mg/kg body weight/day, administered by oral gavage).

  • Duration: 8 weeks.

  • Administration: this compound mixed into the standard chow. Uridine administered daily by oral gavage.

  • Monitoring:

    • Weekly: Body weight and food intake.

    • Monthly: Collect urine for orotic acid measurement (optional, requires specialized analysis).

    • End of study: Collect blood for serum liver enzymes (ALT, AST). Collect liver for histopathological analysis.

  • Biochemical Analysis: Measure serum ALT and AST levels using standard enzymatic assay kits[4][17][18].

  • Histopathology: Process liver tissue as described in Protocol 1. Examine for signs of inflammation, necrosis, and pre-neoplastic foci[19][20].

Visualizations

Creatine_Orotate_Metabolism_and_Side_Effects CO This compound Creatine Creatine CO->Creatine OA Orotic Acid CO->OA Pyrimidine Pyrimidine Biosynthesis OA->Pyrimidine intermediate Renal_Stress Renal Stress (Crystalluria, Azotemia) OA->Renal_Stress Hepatic_Stress Hepatic Stress (Increased Liver Enzymes) OA->Hepatic_Stress Pyrimidine->OA feedback inhibition UreaCycle Urea Cycle UreaCycle->OA reduces load Arginine L-Arginine (Supplementation) Arginine->UreaCycle supports Uridine Uridine (Supplementation) Uridine->Pyrimidine bypasses pathway

Caption: Metabolic fate of this compound and points of intervention.

Experimental_Workflow cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Monitoring & Data Collection cluster_3 Phase 4: Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline Measurements (Body Weight, Blood Sample) Acclimatization->Baseline Group_A Group A: Control Baseline->Group_A Group_B Group B: this compound Baseline->Group_B Group_C Group C: this compound + Mitigation Agent Baseline->Group_C Monitoring In-life Monitoring (Daily Health, Weekly Weight) Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Endpoint Endpoint Data Collection (Blood, Tissues) Monitoring->Endpoint Biochem Serum Biochemistry Endpoint->Biochem Histo Histopathology Endpoint->Histo Stats Statistical Analysis Biochem->Stats Histo->Stats

Caption: General experimental workflow for assessing mitigation strategies.

References

Selecting appropriate analytical standards for Creatine orotate research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the analytical challenges encountered during Creatine (B1669601) Orotate (B1227488) research.

Frequently Asked Questions (FAQs)

Q1: What is Creatine Orotate and why is it of interest in research?

This compound is a salt formed from creatine and orotic acid. It is investigated for potentially enhanced bioavailability and physiological effects compared to creatine monohydrate. The hypothesis is that orotic acid, a precursor in nucleotide synthesis, may offer synergistic benefits with creatine in cellular energy metabolism.

Q2: What are the critical starting points for selecting an analytical standard for this compound?

For the analysis of this compound, it is essential to have reference standards for both creatine and orotic acid. While a specific this compound standard is ideal, high-purity creatine monohydrate and orotic acid standards are often used for method development and quantification. The United States Pharmacopeia (USP) provides a reference standard for creatine monohydrate.

Q3: What are the common impurities that should be monitored in this compound samples?

Potential impurities in creatine supplements can arise from the manufacturing process. Key impurities to monitor include:

  • Creatinine (B1669602): The primary degradation product of creatine.[1][2]

  • Dicyandiamide (B1669379) (DCD): A byproduct of some creatine synthesis methods.[1][3]

  • Dihydro-1,3,5-triazine (DHT): Another potential impurity from certain manufacturing routes.[1][3]

  • Heavy Metals: Such as lead, arsenic, and mercury, which can be present in low-quality supplements.[4]

Troubleshooting Analytical Methods

Q1: I am having trouble with poor retention of creatine and orotic acid on my reversed-phase HPLC column. What can I do?

This is a common issue as both creatine and orotic acid are polar compounds. Here are several troubleshooting steps:

  • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining and separating highly polar analytes like creatine.[5]

  • Employ Ion-Pairing Reagents: Adding an ion-pairing reagent, such as tetrabutylammonium (B224687) hydroxide, to the mobile phase can increase the retention of polar compounds on a C18 column.[6]

  • Use a Polar-Embedded or Polar-Endcapped Column: These types of reversed-phase columns are designed to provide better retention for polar analytes.[2]

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve retention. For creatine, a mobile phase buffered to a slightly acidic pH (e.g., pH 4-6) is common.[2][7]

Q2: My creatine concentrations are inconsistent and seem to be decreasing over time in my prepared solutions. What is the likely cause?

Creatine is unstable in aqueous solutions and degrades to creatinine. The rate of this degradation is influenced by several factors:

  • pH: Degradation is accelerated in acidic conditions, with the maximal rate of conversion occurring at approximately pH 3.7. At very low pH (<2.5) and neutral to slightly alkaline pH, creatine is more stable.[8][9]

  • Temperature: Higher temperatures increase the rate of degradation.[8][10]

  • Time: The longer the solution is stored, the more degradation will occur.[10]

To mitigate this:

  • Prepare standards and sample solutions fresh daily.

  • If storage is necessary, keep solutions refrigerated (2-8°C) and for the shortest time possible.[11]

  • Use a buffered diluent to maintain a pH where creatine is more stable (e.g., pH 7.5).[12]

Q3: I am observing extraneous peaks in my chromatogram when analyzing this compound supplements. How can I identify them?

These peaks could be impurities from the manufacturing process, degradation products, or other ingredients in the formulation.

  • Analyze for Known Impurities: Develop or use methods to specifically test for common impurities like creatinine, dicyandiamide (DCD), and dihydro-1,3,5-triazine (DHT).[1][3]

  • Mass Spectrometry (MS) Detection: If using LC-MS/MS, you can identify unknown peaks by their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Forced Degradation Studies: Subjecting the this compound standard to stress conditions (acid, base, heat, oxidation) can help to generate and identify degradation products.

Data Presentation

Table 1: Comparison of Analytical Method Performance for Creatine and Related Compounds
ParameterHPLC-UVLC-MS/MS
Linearity Range Creatine: 2-200 µg/mLCreatinine: 1.0-300 mg/dL
Creatinine: 2-400 µg/mLUric Acid: 0.5-300 mg/dL
Limit of Detection (LOD) Creatine: 0.69 µg/mLCreatinine: 0.3 mg/dL
Creatinine: 0.10 µg/mLUric Acid: 0.07 mg/dL
Limit of Quantification (LOQ) Creatinine: 1 µg/mLNot specified in the provided results.
Precision (RSD) < 6%Intra-day: < 13.0%, Inter-day: < 14.4%
Accuracy (Recovery) 98.26% - 103.13%Intra-day: -8.8 to 3.7%, Inter-day: -0.3 to 6.6%

Data compiled from multiple sources for general comparison. Specific performance will vary with the exact method and instrumentation.[13][14][15]

Table 2: Effect of pH on Creatine Degradation in Aqueous Solution at 25°C
pHDegradation after 3 days (%)
7.5Relatively stable
6.5Relatively stable
5.54%
4.512%
3.521%

This data illustrates the increased rate of creatine degradation to creatinine in more acidic conditions.[8][12]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Simultaneous Determination of Creatine and Creatinine

This protocol is a general guideline based on established methods for the analysis of creatine and its primary degradation product.

  • Objective: To quantify creatine and creatinine in a sample of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: 0.02 M Potassium dihydrogen phosphate (B84403) (KH₂PO₄), with the pH adjusted to 6.6 with phosphoric acid.[6] An alternative mobile phase consists of water buffered to a pH of approximately 6.[2]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 210 nm.[2][6]

  • Column Temperature: 30°C.[6]

  • Sample Preparation:

    • Accurately weigh a portion of the this compound sample.

    • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare individual stock solutions of creatine monohydrate and creatinine reference standards in the mobile phase.

    • Create a series of mixed working standards by diluting the stock solutions to cover the expected concentration range of the samples.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of creatine and creatinine in the samples by comparing their peak areas to the calibration curves.

Protocol 2: LC-MS/MS Method for the Simultaneous Determination of Creatine and Orotic Acid

This protocol outlines a general approach for the sensitive and selective quantification of both components of this compound.

  • Objective: To simultaneously quantify creatine and orotic acid in a sample.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: A multi-mode ODS column or a HILIC column may be suitable.

  • Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water and methanol (B129727) is a common starting point.[16]

  • Ionization Mode: ESI in both positive and negative modes may be necessary, as creatine is typically analyzed in positive mode and orotic acid in negative mode. Polarity switching during the run can be employed.[14]

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for creatine and orotic acid need to be determined and optimized.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Perform a dilution series to bring the sample concentration within the linear range of the instrument.

    • Centrifuge and filter the sample prior to injection.

  • Standard Preparation:

    • Prepare stock solutions of creatine and orotic acid reference standards.

    • Prepare a series of working standards containing both analytes for calibration.

  • Analysis:

    • Inject standards to establish calibration curves for both creatine and orotic acid.

    • Inject the prepared samples.

    • Quantify the analytes based on the peak areas of their specific MRM transitions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC/LC-MS Analysis cluster_data Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into System filter->inject separate Chromatographic Separation inject->separate detect UV or MS/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analytes calibrate->quantify

Caption: A generalized experimental workflow for the analysis of this compound.

creatine_kinase_shuttle cluster_mito Mitochondria cluster_cyto Cytosol ATP_mito ATP mtCK mtCK ATP_mito->mtCK PCr_mito Phosphocreatine mtCK->PCr_mito Phosphate Transfer ADP_mito ADP PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Transport cCK cCK PCr_cyto->cCK ATP_cyto ATP cCK->ATP_cyto Phosphate Transfer Cr_cyto Creatine cCK->Cr_cyto ADP_cyto ADP ATP_cyto->ADP_cyto Energy Utilization (e.g., Muscle Contraction) ADP_cyto->cCK Cr_cyto->mtCK Transport

Caption: The Creatine Kinase/Phosphocreatine energy shuttle between mitochondria and cytosol.

mTOR_pathway Creatine Creatine IGF1 IGF-1 Creatine->IGF1 Upregulates Akt Akt IGF1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes

Caption: Simplified signaling pathway showing the influence of creatine on muscle protein synthesis via the Akt/mTOR pathway.[17][18]

orotic_acid_pathway cluster_pyrimidine De Novo Pyrimidine (B1678525) Synthesis CP Carbamoyl Phosphate Dihydroorotate Dihydroorotate CP->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate Orotic_Acid Orotic Acid Dihydroorotate->Orotic_Acid DHODH UMP UMP Orotic_Acid->UMP UMPsynthase Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Nucleotides

Caption: The role of Orotic Acid as an intermediate in the de novo pyrimidine biosynthesis pathway.[19][20][21][22][23]

References

Optimizing storage conditions to ensure Creatine orotate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the storage conditions to ensure the stability of Creatine (B1669601) Orotate (B1227488).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of the creatine moiety in Creatine Orotate?

The primary degradation product of creatine in aqueous solutions is creatinine (B1669602).[1][2] This is a result of a non-enzymatic, intramolecular cyclization reaction.[1][2][3]

Q2: How does pH affect the stability of this compound in solution?

While specific data for this compound is limited, the creatine molecule is known to be most unstable in neutral to slightly acidic solutions (pH 3.5 - 5.5), where the rate of degradation to creatinine is highest.[1][4] The stability of creatine in solution increases at a pH below 2.5 and also at higher, more alkaline pH levels.[1][5][6]

Q3: What is the impact of temperature on the stability of this compound?

In its solid, powdered form, creatine is very stable, even at elevated temperatures.[1] However, in aqueous solutions, higher temperatures accelerate the degradation of creatine to creatinine.[1][2][6] Therefore, it is recommended to store solutions of this compound at refrigerated temperatures (e.g., 4°C) to slow down degradation.[1][6][7][8]

Q4: Is this compound stable in its solid form?

Yes, like other forms of creatine, this compound is expected to be highly stable in its solid, crystalline form, provided it is stored in a dry environment.[9][10][11] Creatine monohydrate powder shows no significant degradation for over three years under normal storage conditions.

Q5: Are there any known safety concerns associated with this compound?

The European Food and Safety Authority has expressed concerns about the potential cancerogenic effects of orotic acid, the counter-ion in this compound.[4] Researchers should be aware of these concerns when designing experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low creatine concentration in prepared solutions. Degradation of creatine to creatinine due to improper storage conditions (e.g., neutral pH, room temperature).Prepare solutions fresh whenever possible. If storage is necessary, use a low pH (<2.5) or high pH buffer and store at refrigerated temperatures (4°C). Analyze for both creatine and creatinine to account for any degradation.
Precipitate forms in a refrigerated this compound solution. The solubility of creatine salts can be temperature-dependent, and crystallization may occur at lower temperatures.[7][8]Determine the saturation solubility of your specific this compound batch at the intended storage temperature. If precipitation is an issue, consider preparing more dilute solutions or preparing them fresh before use.
Inconsistent results in bioassays or other functional experiments. Degradation of the active creatine component, leading to lower effective concentrations.Implement a strict protocol for solution preparation and storage. Always use freshly prepared solutions or solutions that have been stored under validated stability-indicating conditions. Quantify the creatine concentration before each experiment.
Clumping of solid this compound powder. Exposure to moisture. Creatine is hygroscopic and can absorb moisture from the air.Store solid this compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[12] The use of desiccant packets can also be beneficial.

Data Presentation

Table 1: Factors Affecting Creatine Stability in Aqueous Solution

Factor Condition for Lower Stability Condition for Higher Stability Reference
pH Neutral to slightly acidic (pH 3.5 - 5.5)Low pH (< 2.5) or high pH[1][4][5][6]
Temperature Higher temperaturesLower temperatures (refrigerated)[1][2][6]
Water Activity High water activityLow water activity (e.g., in glycerol/water mixtures)[2][9][10]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Creatine and Creatinine

This protocol provides a general method for the simultaneous determination of creatine and its degradation product, creatinine, which can be adapted for this compound stability studies.

Objective: To quantify the concentration of creatine and creatinine in a sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection[13][14][15]

  • C18 reversed-phase column[15][16]

  • Mobile phase: e.g., 0.045 M ammonium (B1175870) sulfate (B86663) in water[15] or a phosphate (B84403) buffer with an ion-pairing agent[16]

  • Creatine and creatinine reference standards

  • Internal standard (e.g., guanidinoacetic acid or 4-(2-Aminoethyl)benzene sulfonamide)[14][16]

  • Sample solutions of this compound

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions containing known concentrations of creatine and creatinine, along with a constant concentration of the internal standard.

  • Sample Preparation: Dilute the this compound sample to fall within the linear range of the standard curve. Add the internal standard to the diluted sample.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 0.75 - 1.0 mL/min).[15][17]

    • Set the UV detection wavelength (e.g., 205 nm or 210 nm).[15][17]

    • Inject the standard and sample solutions onto the HPLC system.

  • Data Analysis:

    • Identify the peaks for creatine, creatinine, and the internal standard based on their retention times.

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of creatine and creatinine in the sample by interpolating its peak area ratio on the standard curve.

Visualizations

cluster_factors Influencing Factors Creatine_Orotate This compound in Solution Creatinine Creatinine Creatine_Orotate->Creatinine Intramolecular Cyclization Orotic_Acid Orotic Acid Creatine_Orotate->Orotic_Acid Dissociation pH pH (3.5-5.5) pH->Creatinine Temp High Temperature Temp->Creatinine Water High Water Activity Water->Creatinine

Caption: Degradation pathway of this compound in solution.

start Start: Prepare Creatine Orotate Solution storage Store under defined conditions (Temperature, pH, Light) start->storage sampling Withdraw samples at specified time points storage->sampling analysis Analyze for Creatine and Creatinine via HPLC sampling->analysis data Plot concentration vs. time and determine degradation rate analysis->data end End: Establish Optimal Storage Conditions data->end

Caption: Experimental workflow for a this compound stability study.

issue Issue: Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? issue->check_solution yes_fresh Prepare fresh solution before each experiment check_solution->yes_fresh No no_fresh Was the stored solution refrigerated and buffered? check_solution->no_fresh Yes yes_stored Quantify Creatine/Creatinine concentration before use no_fresh->yes_stored Yes no_stored Implement proper storage: Refrigerate (4°C) and use appropriate pH buffer no_fresh->no_stored No

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Enhancing Creatine Orotate Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, to our dedicated technical support center. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research on enhancing the delivery of Creatine (B1669601) Orotate (B1227488) across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for creatine transport across the blood-brain barrier?

A1: The primary mechanism for creatine transport across the BBB is via the creatine transporter (CRT), a sodium- and chloride-dependent transporter encoded by the SLC6A8 gene.[1][2] This transporter is expressed on the endothelial cells of the brain capillaries and is responsible for supplying the brain with creatine from the bloodstream.[2]

Q2: Why is delivering creatine to the brain challenging?

A2: Creatine delivery to the brain is challenging due to the limited expression and transport capacity of the creatine transporter (SLC6A8) at the BBB.[3][4] This results in a much lower creatine concentration in the brain compared to skeletal muscle.[3] In conditions like Creatine Transporter Deficiency (CTD), a defective SLC6A8 transporter severely impairs creatine uptake into the brain, rendering oral creatine supplementation ineffective.[1]

Q3: What is the rationale for using Creatine Orotate to potentially enhance brain uptake?

A3: this compound is a salt of creatine and orotic acid. The hypothesis is that by combining creatine with orotic acid, the compound may be able to utilize transporters for orotic acid at the BBB, in addition to the creatine transporter. Orotic acid is a monocarboxylate, and it is plausible that it could be transported by Monocarboxylate Transporters (MCTs) that are known to be expressed at the BBB.[5][6][7] This could potentially provide an alternative pathway for creatine to enter the brain, which would be particularly beneficial if the primary creatine transporter (SLC6A8) is impaired or saturated.

Q4: Are there other strategies to enhance creatine delivery to the brain?

A4: Yes, several strategies are being explored, including:

  • Liposomal and Nanoparticle Formulations: Encapsulating creatine in lipid-based nanoparticles or liposomes can facilitate its transport across the BBB. These formulations can protect the creatine from degradation and may cross the endothelial cells via endocytosis.

  • Prodrugs and Other Salts: Creating different salts or prodrugs of creatine (e.g., creatine ascorbate, creatine gluconate) that can leverage other transporters at the BBB is a promising approach.[1]

  • Modulation of the Creatine Transporter (SLC6A8): Research into the signaling pathways that regulate SLC6A8 expression and activity could lead to pharmacological strategies to upregulate the transporter, thereby increasing creatine uptake.

Q5: What are the key in vitro and in vivo models to assess the BBB permeability of this compound?

A5:

  • In Vitro Models:

    • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A high-throughput, non-cell-based assay to predict passive permeability.[8][9]

    • Cell-Based Transwell Models: Using brain endothelial cell lines (like hCMEC/D3) or primary cells grown on a semi-permeable membrane to mimic the BBB. These models allow for the study of both passive and active transport.[10]

  • In Vivo Models:

    • In Situ Brain Perfusion: This technique allows for the precise measurement of the transport of a compound across the BBB in a living animal by replacing the blood with a controlled perfusion fluid.[11]

Troubleshooting Guides

Issue 1: Low or Inconsistent Transendothelial Electrical Resistance (TEER) in Cell-Based In Vitro BBB Models

Low TEER values indicate a leaky endothelial monolayer, which compromises the integrity of your in vitro BBB model and leads to unreliable permeability data.[10][12][13]

Potential Cause Troubleshooting Steps
Cell Culture Issues - High Cell Passage Number: Use cells within a validated, low passage number range. High passage numbers can lead to altered morphology and reduced expression of tight junction proteins. - Suboptimal Seeding Density: Optimize the cell seeding density. Too low a density will result in an incomplete monolayer, while too high a density can cause cell stress and detachment. - Low Cell Viability: Ensure high cell viability (>95%) during seeding. Use gentle cell handling techniques.
Culture Conditions - Inappropriate Growth Media: Use the recommended, pre-warmed growth media and supplements. - Lack of Co-culture: Co-culturing brain endothelial cells with astrocytes or pericytes can significantly increase TEER values by promoting the expression of tight junction proteins. - Absence of Shear Stress: Applying physiological shear stress, for example by using an orbital shaker, can enhance the barrier properties of the endothelial cells.[14]
TEER Measurement Technique - Electrode Placement: Ensure consistent and proper placement of the electrodes. Avoid touching the cell monolayer. - Temperature Fluctuations: Perform TEER measurements at a stable temperature (e.g., 37°C), as resistance is temperature-dependent. - Inconsistent Equipment: Use the same TEER measurement system for all experiments to ensure consistency. Different systems can give different absolute values.[12]
Issue 2: High Variability in Permeability Data for this compound
Potential Cause Troubleshooting Steps
This compound Stability - Degradation in Solution: Creatine can degrade to creatinine (B1669602) in aqueous solutions, a process that is accelerated by lower pH and higher temperatures.[15][16] Prepare fresh solutions of this compound for each experiment. - Assay Buffer pH: Ensure the pH of your assay buffer is stable and within a neutral range (pH 6.5-7.5) to minimize degradation during the experiment.[17] Consider performing a stability study of this compound in your specific assay buffer.
Solubility Issues - Precipitation of Compound: Visually inspect your donor solution for any precipitation of this compound. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (<1%) as it can affect cell membrane integrity.
Assay Conditions - Inconsistent Incubation Times: Use a precise timer and be consistent with incubation times for all samples. - Inaccurate Pipetting: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate volumes.

Quantitative Data Summary

Disclaimer: To date, there is a lack of peer-reviewed studies providing specific quantitative data on the blood-brain barrier permeability of this compound. The following tables present available data for creatine, other creatine salts, and related delivery systems to provide a comparative context for researchers.

Table 1: In Vitro Permeability Data for Creatine and Related Compounds

CompoundIn Vitro ModelApparent Permeability (Papp) (x 10-6 cm/s)Reference
CreatineMouse brain endothelial cells (TM-BBB)Uptake demonstrated, but Papp not explicitly stated[2]
Creatine GluconateHippocampal Slices (indirect measure)Showed neuroprotective effect even with CRT blocked[1]
Creatine AscorbateHippocampal Slices (indirect measure)Showed neuroprotective effect even with CRT blocked[1][18]
This compound N/A Data not available

Table 2: In Vivo Brain Uptake of Creatine Following Different Administration Strategies

Compound/FormulationAnimal ModelAdministration RouteOutcomeReference
Creatine Monohydrate (2% in diet for 4 weeks)MouseOral8.7% average increase in total brain creatine[19]
Creatine-loaded nanoliposomesRatSubchronic treatmentIncreased creatine content in the cerebral cortex
Creatine Monohydrate (20 g/day for 4 weeks)HumanOral~8.7% increase in total brain creatine[19]
This compound N/A N/A Data not available

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Ethanol (B145695) Injection

This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Ethanol (96-100%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Syringe and needle (e.g., 22G)

Methodology:

  • Lipid Film Preparation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) in ethanol in a round-bottom flask.

    • Add this compound to the lipid/ethanol solution and mix until fully dissolved. The amount of this compound will depend on the desired drug-to-lipid ratio.

  • Ethanol Injection:

    • Heat the PBS to a temperature above the lipid phase transition temperature (e.g., 60°C).

    • While vigorously stirring the heated PBS, slowly inject the lipid/Creatine Orotate/ethanol solution into the aqueous phase using a syringe and needle.[20] The rapid dilution of ethanol causes the lipids to self-assemble into liposomes, encapsulating the this compound.

  • Solvent Removal:

    • Remove the ethanol from the liposome (B1194612) suspension using a rotary evaporator under reduced pressure.

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be dialyzed against PBS or purified using size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation) and quantifying the this compound in both the supernatant and the liposomal pellet.

Protocol 2: In Vitro BBB Permeability Assessment using a Cell-Based Transwell Model

This protocol outlines a general procedure for assessing the permeability of this compound across a brain endothelial cell monolayer.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Brain endothelial cell line (e.g., hCMEC/D3)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS or HPLC for quantification

Methodology:

  • Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts at an optimized density. Culture until a confluent monolayer is formed (typically 3-5 days).

  • Barrier Integrity Assessment: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold for the permeability assay.

  • Permeability Assay (Apical to Basolateral):

    • Wash the apical and basolateral chambers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (acceptor) chamber.

    • Add the transport buffer containing a known concentration of this compound and a paracellular marker (e.g., Lucifer yellow) to the apical (donor) chamber.

    • Incubate the plate at 37°C on an orbital shaker to provide gentle shear stress.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS. Measure the fluorescence of Lucifer yellow to assess the integrity of the monolayer during the experiment.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound in the acceptor chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

Mandatory Visualizations

Signaling Pathway: Regulation of the Creatine Transporter (SLC6A8)

SLC6A8_Regulation Osmotic_Stress Osmotic Stress (e.g., Hypertonicity) WNK WNK Kinases Osmotic_Stress->WNK Activates SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates SLC6A8 Creatine Transporter (SLC6A8) SPAK_OSR1->SLC6A8 Phosphorylates & Inhibits Creatine_Uptake Creatine Uptake SLC6A8->Creatine_Uptake

Caption: Negative regulation of the SLC6A8 creatine transporter by the WNK-SPAK/OSR1 signaling pathway.

Experimental Workflow: In Vitro BBB Permeability Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Seed_Cells Seed Endothelial Cells on Transwell Insert Culture Culture to Confluence Seed_Cells->Culture Measure_TEER Assess Barrier Integrity (Measure TEER) Culture->Measure_TEER Add_Compound Add this compound to Apical Chamber Measure_TEER->Add_Compound If TEER is high Incubate Incubate at 37°C Add_Compound->Incubate Sample_Basolateral Sample Basolateral Chamber Over Time Incubate->Sample_Basolateral Quantify Quantify Compound (LC-MS/MS) Sample_Basolateral->Quantify Calculate_Papp Calculate Papp Value Quantify->Calculate_Papp

Caption: Workflow for assessing this compound permeability using an in vitro Transwell BBB model.

Logical Relationship: Strategies to Enhance this compound BBB Delivery

strategies_relationship Goal Enhanced Brain Delivery of This compound Lipid_Carriers Lipid-Based Carriers (Liposomes, Nanoparticles) Lipid_Carriers->Goal Strategy Endocytosis Endocytosis/ Transcytosis Lipid_Carriers->Endocytosis Mechanism Alternative_Transporters Alternative Transporters Alternative_Transporters->Goal Strategy MCT Monocarboxylate Transporters (MCTs) (Hypothesized for Orotate) Alternative_Transporters->MCT Mechanism Upregulate_CRT Upregulate SLC6A8 Upregulate_CRT->Goal Strategy Inhibit_Kinases Inhibit Negative Regulators (e.g., SPAK/OSR1) Upregulate_CRT->Inhibit_Kinases Mechanism

Caption: Logical relationships between strategies and their mechanisms for enhancing this compound BBB delivery.

References

Validation & Comparative

A Comparative Analysis of Creatine Orotate and Creatine Monohydrate on Muscle Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) supplementation is a cornerstone of sports nutrition and is increasingly being investigated for its therapeutic potential in various clinical populations. Creatine monohydrate, the most studied form, has consistently demonstrated its efficacy in enhancing muscle bioenergetics, leading to improved performance and muscle growth.[1][2] Creatine orotate (B1227488), a salt of creatine and orotic acid, is a newer formulation purported to offer superior benefits by leveraging the independent metabolic roles of both its components. This guide provides a comprehensive comparative analysis of creatine orotate and creatine monohydrate, focusing on their respective impacts on muscle bioenergetics, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Components

The bioenergetic effects of these two creatine forms are rooted in their distinct molecular compositions.

Creatine Monohydrate: The ATP Recycler

Creatine monohydrate's primary mechanism of action is the augmentation of the phosphocreatine (B42189) (PCr) energy system within muscle cells.[1] Supplemental creatine increases intramuscular creatine stores, which are then phosphorylated to PCr. During high-intensity exercise, PCr rapidly donates its phosphate (B84403) group to adenosine (B11128) diphosphate (B83284) (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell.[1] This rapid ATP replenishment delays fatigue and enhances performance in short, explosive activities.[1]

This compound: A Dual-Pronged Approach?

This compound is comprised of creatine bound to orotic acid, a precursor in the de novo synthesis of pyrimidine (B1678525) nucleotides (uridine and cytidine). The theoretical advantage of this formulation lies in the potential synergistic effects of both molecules. While the creatine component is expected to function similarly to that of creatine monohydrate, the orotic acid moiety is proposed to contribute to cellular energy metabolism through several pathways:

  • Pyrimidine Synthesis: Orotic acid can be converted to uridine (B1682114) monophosphate (UMP), a crucial nucleotide for RNA and DNA synthesis, which may support muscle protein synthesis and repair.[3][4]

  • Glycogen (B147801) Storage: Some sources suggest that orotic acid can enhance glycogen storage in muscle tissue, providing a more sustained energy source.[3]

  • ATP Production: It is claimed that orotic acid can increase ATP production, potentially by reducing the demand on ATP reserves for nucleotide synthesis.[3][5]

However, it is crucial to note that direct evidence from human clinical trials supporting these specific benefits of the orotic acid component in the context of this compound supplementation on muscle bioenergetics is currently lacking. One study in rat myoblasts even suggested that orotic acid might inhibit protein synthesis.[6]

Comparative Data on Muscle Bioenergetics

A significant gap in the scientific literature is the absence of direct, head-to-head clinical trials comparing the effects of this compound and creatine monohydrate on key muscle bioenergetic parameters. The following tables summarize the well-established effects of creatine monohydrate and the theoretical or indirectly supported effects of this compound.

Table 1: Creatine Monohydrate - Summary of Effects on Muscle Bioenergetics

ParameterEffectSupporting Evidence
Intramuscular Creatine Content Significant IncreaseNumerous human studies
Phosphocreatine (PCr) Stores Significant IncreaseWell-documented in human trials
ATP Resynthesis Rate Increased during high-intensity exerciseInferred from performance data and 31P-MRS studies
Muscle Glycogen Content Potential for increased storage post-exerciseSome evidence, often in conjunction with carbohydrates
Muscle Protein Synthesis Indirectly stimulatedThrough increased training volume and cell volumization

Table 2: this compound - Summary of Theoretical and Investigated Effects on Muscle Bioenergetics

ParameterProposed/Investigated EffectSupporting Evidence
Intramuscular Creatine Content Expected to increaseTheoretical (based on creatine component)
Phosphocreatine (PCr) Stores Expected to increaseTheoretical (based on creatine component)
ATP Resynthesis/Levels Purported to increaseClaims from non-peer-reviewed sources; some studies on orotic acid alone in cardiac tissue[7][8]
Pyrimidine Nucleotide Pool May increaseTheoretical (based on orotic acid component)[3][4]
Muscle Glycogen Storage Purported to enhanceClaims from non-peer-reviewed sources[3]
Muscle Protein Synthesis Conflicting informationSome sources claim enhancement,[3] while one study on myoblasts suggests inhibition[6]

Experimental Protocols

To facilitate further research in this area, this section outlines standardized methodologies for assessing the key bioenergetic parameters discussed.

Muscle Biopsy for Creatine and Metabolite Analysis

This invasive technique allows for the direct quantification of intramuscular metabolites.

Protocol:

  • Subject Preparation: The subject rests in a supine position. The biopsy site (commonly the vastus lateralis muscle) is sterilized and anesthetized.

  • Biopsy Procedure: A small incision is made, and a specialized biopsy needle is inserted to obtain a muscle tissue sample (approximately 100-200 mg).

  • Sample Handling: The muscle sample is immediately frozen in liquid nitrogen to halt metabolic processes.

  • Analysis: The frozen tissue is later dissected free of visible connective tissue and blood, freeze-dried, and powdered. Metabolites such as creatine, phosphocreatine, ATP, and glycogen are extracted and analyzed using techniques like high-performance liquid chromatography (HPLC) or enzymatic assays.[9][10]

Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS)

This non-invasive imaging technique allows for the in-vivo measurement of phosphorus-containing compounds, providing real-time insights into muscle bioenergetics.[11][12]

Protocol:

  • Subject Positioning: The subject is positioned within the MRI scanner, with the muscle of interest (e.g., calf or thigh) placed over a surface coil.

  • Resting State Measurement: Baseline spectra are acquired to determine the resting concentrations of PCr, ATP, and inorganic phosphate (Pi).

  • Exercise Protocol: The subject performs a standardized exercise protocol (e.g., repeated plantar flexion) within the scanner to deplete PCr stores.

  • Recovery Measurement: Spectra are continuously acquired immediately following the cessation of exercise to measure the rate of PCr resynthesis.

  • Data Analysis: The rate of PCr recovery is calculated, which serves as an index of mitochondrial oxidative capacity.[13][14][15]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for a comparative study.

Creatine_Monohydrate_Pathway CM Creatine Monohydrate (Oral Supplementation) Bloodstream Bloodstream CM->Bloodstream Absorption MuscleCell Muscle Cell Bloodstream->MuscleCell Uptake via CrT1 Transporter Creatine Creatine MuscleCell->Creatine PCr Phosphocreatine (PCr) Creatine->PCr  Creatine Kinase + ATP -> ADP ATP_regen ATP Regeneration PCr->ATP_regen  Creatine Kinase ATP ATP ATP_regen->ATP ADP ADP ADP->ATP_regen Exercise High-Intensity Exercise ATP->Exercise Energy for Contraction Exercise->ADP ATP -> ADP

Caption: Signaling pathway of Creatine Monohydrate in muscle cells.

Creatine_Orotate_Pathway CO This compound (Oral Supplementation) Bloodstream Bloodstream CO->Bloodstream Absorption MuscleCell Muscle Cell Bloodstream->MuscleCell Uptake Creatine Creatine MuscleCell->Creatine OroticAcid Orotic Acid MuscleCell->OroticAcid PCr Phosphocreatine (PCr) Creatine->PCr  Creatine Kinase Pyrimidines Pyrimidine Nucleotides (e.g., UMP) OroticAcid->Pyrimidines  de novo synthesis Energy Cellular Energy Metabolism OroticAcid->Energy  Potential  Contribution ATP_regen ATP Regeneration PCr->ATP_regen ProteinSynth Protein Synthesis Pyrimidines->ProteinSynth

Caption: Theoretical signaling pathway of this compound in muscle cells.

Experimental_Workflow Start Recruitment of Subjects Baseline Baseline Testing (Muscle Biopsy, 31P-MRS, Performance) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Creatine Monohydrate Randomization->GroupA GroupB Group B: This compound Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC Supplementation Supplementation Period (e.g., 4 weeks) GroupA->Supplementation GroupB->Supplementation GroupC->Supplementation PostTesting Post-Supplementation Testing (Muscle Biopsy, 31P-MRS, Performance) Supplementation->PostTesting Analysis Data Analysis and Comparison PostTesting->Analysis

Caption: A typical experimental workflow for a comparative clinical trial.

Conclusion and Future Directions

Creatine monohydrate remains the gold standard for creatine supplementation, with a wealth of scientific evidence supporting its efficacy and safety in enhancing muscle bioenergetics.[1] this compound presents an interesting theoretical proposition by combining creatine with orotic acid. However, the purported synergistic benefits of the orotic acid component on muscle bioenergetics are largely unsubstantiated by direct comparative human clinical trials. The limited and sometimes contradictory findings regarding orotic acid's effects on muscle metabolism highlight the critical need for rigorous, controlled research.

Future studies should directly compare equimolar doses of this compound and creatine monohydrate, employing the experimental protocols outlined in this guide. Such research is essential to validate the theoretical claims of this compound and to provide the scientific community with the evidence needed to make informed recommendations regarding its use. Until such data becomes available, creatine monohydrate remains the most evidence-based choice for enhancing muscle bioenergetics.

References

Creatine Orotate: An Objective Comparison of Bioavailability Claims Against Creatine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the existing scientific literature reveals a significant lack of evidence to substantiate the claim that creatine (B1669601) orotate (B1227488) possesses enhanced bioavailability compared to the extensively studied creatine monohydrate. While theoretical advantages for creatine orotate have been proposed, these hypotheses are not supported by direct experimental data. This guide provides a comprehensive comparison based on the available scientific evidence for researchers, scientists, and drug development professionals.

I. Comparative Analysis of Bioavailability

Creatine monohydrate is widely recognized as the "gold standard" in creatine supplementation, with numerous studies confirming its high bioavailability.[1] In contrast, there is a notable absence of peer-reviewed clinical trials or pharmacokinetic studies that provide quantitative data on the bioavailability of this compound. Claims of its superiority appear to be based on marketing rather than scientific evidence.[1]

Table 1: Quantitative Bioavailability and Pharmacokinetic Data of Creatine Monohydrate

ParameterValueSpeciesStudy DetailsReference
Bioavailability Nearly 100%HumanOral ingestion of creatine monohydrate is either absorbed by tissues or excreted in urine.[1][2]
53.22 ± 11.2% (10 mg/kg)RatOral administration of 13C-labeled creatine monohydrate.[3]
15.69 ± 3.4% (70 mg/kg)RatOral administration of 13C-labeled creatine monohydrate, suggesting dose-dependent absorption.[3][4]
Peak Plasma Time (tmax) 1.9 ± 0.88 hoursHumanSingle oral dose of 71 mg/kg creatine monohydrate.[5]
Peak Plasma Concentration (Cmax) ~800 µmol/L (120 µg/mL)HumanSingle oral dose of 5 g creatine monohydrate.[1]
102.1 ± 11.2 mg·h·L-1HumanSingle oral dose of 71 mg/kg creatine monohydrate.[5]
Muscle Creatine Increase 15-40%HumanSupplementation with creatine monohydrate.[2][6][7]

Note: The discrepancy in bioavailability between human and rat studies may be attributed to species-specific differences and dosing protocols. The high bioavailability in humans is a well-established finding in the field.

II. Experimental Protocols for Bioavailability Assessment of Creatine Monohydrate

The bioavailability of creatine monohydrate has been determined through various robust experimental designs. These protocols serve as a benchmark for any future validation of this compound's bioavailability.

1. Human Pharmacokinetic Studies:

  • Design: Healthy human subjects are administered a single oral dose of creatine monohydrate (e.g., 5g or 71 mg/kg).[1][5]

  • Blood Sampling: Venous blood samples are collected at predetermined time intervals (e.g., pre-dose, and multiple time points post-dose) to measure plasma creatine concentrations.[1][5]

  • Analysis: Plasma creatine levels are quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Parameters Calculated: Key pharmacokinetic parameters such as Cmax, tmax, and the area under the plasma concentration-time curve (AUC) are determined to assess the rate and extent of absorption.[5]

2. Muscle Biopsy Studies:

  • Design: Subjects undergo a supplementation period with creatine monohydrate (e.g., loading phase of 20g/day for 5-7 days, followed by a maintenance phase of 3-5g/day).[1]

  • Sample Collection: Muscle biopsies are taken from a relevant muscle group (e.g., vastus lateralis) before and after the supplementation period.[6]

  • Analysis: Muscle tissue is analyzed for total creatine and phosphocreatine (B42189) content.

  • Outcome: The increase in intramuscular creatine stores serves as a direct measure of the physiological bioavailability and efficacy of the supplement.[1][6]

3. In-Vivo Animal Studies with Labeled Compounds:

  • Design: Animal models (e.g., rats) are administered an oral dose of isotopically labeled creatine monohydrate (e.g., 13C-labeled).[3]

  • Sample Collection: Blood, muscle, and brain tissue are collected at various time points post-administration.[3]

  • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the concentration of the labeled creatine in different tissues.[3]

  • Bioavailability Calculation: Absolute oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same labeled compound.[3]

III. Theoretical Claims for Enhanced Bioavailability of this compound

The proposed, yet unproven, advantage of this compound lies in the potential synergistic effects of its two components: creatine and orotic acid.

  • Orotic Acid's Role: Orotic acid is a precursor in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. It is theorized that orotic acid may enhance cellular energy metabolism and nucleotide synthesis.

  • Hypothesized Mechanism: The claim is that by binding creatine to orotic acid, the absorption and cellular uptake of creatine might be improved. However, there are no published studies that demonstrate this mechanism or a resulting increase in bioavailability.

  • Lack of Evidence: It is crucial to note that no scientific studies have validated these claims. The European Food and Safety Authority has even expressed concerns about the potential carcinogenic effects of orotic acid.[1]

IV. Cellular Uptake and Signaling Pathways

Creatine Uptake: The cellular uptake of creatine is a well-characterized process mediated by a specific transporter protein.

  • Creatine Transporter (CreaT; SLC6A8): Over 90% of cellular creatine uptake occurs via the sodium- and chloride-dependent creatine transporter, SLC6A8. This transporter moves creatine into cells against a large concentration gradient.

Creatine_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Creatine Creatine SLC6A8 Creatine Transporter (SLC6A8) Creatine->SLC6A8 Na+ Na+ Na+->SLC6A8 Cl- Cl- Cl-->SLC6A8 Creatine_in Creatine SLC6A8->Creatine_in Phosphocreatine Phosphocreatine Creatine_in->Phosphocreatine Creatine Kinase ATP_regen ATP Regeneration Phosphocreatine->ATP_regen

Fig. 1: Established Cellular Uptake of Creatine

Hypothetical this compound Absorption and Uptake: The following diagram illustrates the theoretical pathway, which remains unproven. It is hypothesized that this compound dissociates in the gastrointestinal tract, and creatine and orotic acid are absorbed separately.

Creatine_Orotate_Hypothetical cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Creatine_Orotate This compound Dissociation Dissociation (Hypothesized) Creatine_Orotate->Dissociation Creatine Creatine Dissociation->Creatine Orotic_Acid Orotic Acid Dissociation->Orotic_Acid SLC6A8 SLC6A8 Transporter Creatine->SLC6A8 Uptake OAT Orotate Transporters (e.g., SLC22/SLC5) Orotic_Acid->OAT Uptake Creatine_blood Creatine SLC6A8->Creatine_blood Orotic_Acid_blood Orotic Acid OAT->Orotic_Acid_blood

Fig. 2: Hypothetical Absorption of this compound

V. Conclusion

Based on the current body of scientific literature, claims of enhanced bioavailability for this compound are unsubstantiated. Creatine monohydrate remains the most extensively researched form of creatine, with a well-established high bioavailability and a robust safety profile.[1][2] Researchers and drug development professionals should rely on the extensive data available for creatine monohydrate and treat any claims for newer forms of creatine with caution until they are supported by rigorous, peer-reviewed scientific evidence. Future research, including head-to-head clinical trials with pharmacokinetic and muscle biopsy data, is necessary to validate any potential benefits of this compound over creatine monohydrate.

References

A Head-to-Head Comparison of Creatine Salts on Cognitive Performance: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601), a nitrogenous organic acid, is a cornerstone of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1][2] While creatine monohydrate has been extensively studied for its ergogenic properties, a growing body of evidence suggests its potential to enhance cognitive function, especially in populations experiencing cognitive stress or with lower baseline creatine levels.[3][4][5] This has led to the development and marketing of various creatine salts, each purported to offer advantages over the traditional monohydrate form, such as improved solubility and bioavailability.[6][7] However, the translation of these physicochemical properties into superior cognitive benefits remains a critical area of investigation.

This guide provides an objective, head-to-head comparison of different creatine salts on cognitive performance, supported by available experimental data. We will delve into the evidence for creatine monohydrate as the gold standard and critically evaluate the data for alternative salts like creatine nitrate (B79036), creatine ethyl ester, and creatine hydrochloride.

Mechanism of Action: The Phosphocreatine (B42189) Shuttle

The primary mechanism by which creatine is believed to enhance cognitive function is through its role in the phosphocreatine (PCr) shuttle. In the brain, creatine is phosphorylated by creatine kinase (CK) to form phosphocreatine. PCr serves as a rapidly accessible reservoir of high-energy phosphate (B84403) bonds. During periods of high cognitive demand, PCr can quickly donate its phosphate group to adenosine (B11128) diphosphate (B83284) (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell. This process is crucial for maintaining neuronal integrity and function.[1]

cluster_0 Mitochondrion cluster_1 Cytosol ATP_mito ATP CK Creatine Kinase (CK) ATP_mito->CK Donates Phosphate Creatine Creatine Creatine->CK PCr Phosphocreatine ADP ADP PCr->ADP Donates Phosphate CK->PCr Phosphorylates ATP_cyto ATP for Neuronal Function ADP->ATP_cyto

Figure 1: The Phosphocreatine Shuttle in Neurons.

Comparative Efficacy of Creatine Salts

Creatine Monohydrate: The Gold Standard

Creatine monohydrate is the most extensively researched form of creatine, with a robust body of evidence supporting its bioavailability and efficacy for both physical and cognitive performance.[3][8][9] Numerous systematic reviews and meta-analyses have concluded that creatine monohydrate supplementation may improve short-term memory and reasoning skills.[3][5] The cognitive benefits appear to be most pronounced in individuals with lower baseline creatine levels, such as older adults and vegetarians, and under conditions of stress, like sleep deprivation.[4][10]

Creatine Nitrate

Creatine nitrate is a salt formed by binding creatine to a nitrate group. It is suggested that this form may offer the dual benefits of creatine and nitric oxide, potentially improving blood flow and oxygen delivery to the brain.[11][12] However, research on the cognitive effects of creatine nitrate alone is limited. One study investigated the co-ingestion of creatine nitrate and caffeine (B1668208) and found an enhancement in cognitive function, specifically in cognitive interference tasks.[12][13] It is important to note that these effects cannot be solely attributed to creatine nitrate due to the confounding presence of caffeine.

Creatine Ethyl Ester (CEE)

Creatine ethyl ester was developed to have greater solubility and permeability than creatine monohydrate, with the hypothesis that this would lead to enhanced absorption and efficacy. However, research has not consistently supported these claims. While one study using a double-blind, placebo-controlled design found that CEE supplementation led to improvements in several cognitive tasks, it was not a direct comparison with other creatine salts.[14][15] Other research suggests that CEE is less stable than creatine monohydrate and may degrade to creatinine, a biologically inactive byproduct, at a higher rate.

Creatine Hydrochloride (HCl)

Creatine hydrochloride is marketed for its superior solubility in water compared to creatine monohydrate. The theory is that enhanced solubility could lead to better absorption and reduced gastrointestinal side effects. While some evidence suggests that creatine HCl is as effective as creatine monohydrate for improving physical performance, there is a significant lack of research on its specific effects on cognitive function.[16] Pre-clinical pharmacokinetic modeling has suggested that creatine HCl might lead to higher brain creatine levels compared to monohydrate, but this has yet to be confirmed in human clinical trials focused on cognitive outcomes.[17][18]

Data Presentation: Summary of Cognitive Performance Studies

Due to the limited number of head-to-head clinical trials, the following table summarizes key findings from studies on individual creatine salts. Direct comparisons between these studies should be made with caution due to differing methodologies.

Creatine SaltStudy PopulationDosageDurationKey Cognitive OutcomesCitation(s)
Creatine Monohydrate Healthy Adults (including older adults and vegetarians)3-20 g/day 5 days - 24 weeksImproved short-term memory, reasoning, and processing speed.[3][5][9][10]
Creatine Nitrate Resistance-Trained Males5 g/day (co-ingested with 400 mg caffeine)7 daysEnhanced performance in the Stroop Word-Color Interference test.[11][12]
Creatine Ethyl Ester Healthy Young AdultsNot specified in abstractNot specified in abstractImproved performance in five cognitive tasks (details not specified in abstract).[14][15]
Creatine Hydrochloride No dedicated cognitive studies foundN/AN/ANo available data on cognitive performance.N/A

Experimental Protocols

General Experimental Workflow for Assessing Cognitive Effects of Creatine Supplementation

The following diagram illustrates a typical workflow for a randomized controlled trial investigating the effects of creatine supplementation on cognitive performance.

Recruitment Participant Recruitment & Screening Baseline Baseline Cognitive Assessment Recruitment->Baseline Randomization Randomization Baseline->Randomization Supplementation Supplementation Period (Creatine Salt vs. Placebo) Randomization->Supplementation Follow_up Follow-up Cognitive Assessment Supplementation->Follow_up Analysis Data Analysis Follow_up->Analysis

Figure 2: General Experimental Workflow.
Key Experimental Methodologies

  • Study Design: The majority of credible studies utilize a randomized, double-blind, placebo-controlled design to minimize bias.[14][15] Crossover designs are also employed, where participants serve as their own controls.

  • Participants: Studies often recruit healthy adults, with some focusing on specific populations such as the elderly, vegetarians, or athletes.[10][11][12]

  • Intervention: Dosages of creatine monohydrate typically range from a loading phase of 20g/day for 5-7 days, followed by a maintenance dose of 3-5g/day.[10] Studies on other salts have used similar daily dosages.[12] The placebo group usually receives a substance like maltodextrin.

  • Cognitive Assessment: A battery of standardized neuropsychological tests is used to assess various cognitive domains. Common tests include:

    • Memory: Backward Digit Span, Rey Auditory Verbal Learning Test.[19]

    • Executive Function: Stroop Test, Trail Making Test.[11][12]

    • Attention and Processing Speed: Choice Reaction Time tasks.

    • Intelligence/Reasoning: Raven's Advanced Progressive Matrices.[19]

Conclusion and Future Directions

The current body of scientific literature overwhelmingly supports the use of creatine monohydrate for potential cognitive enhancement, particularly in populations with compromised creatine metabolism or under conditions of cognitive stress. While alternative creatine salts like creatine nitrate, ethyl ester, and hydrochloride are marketed with claims of superior bioavailability and efficacy, there is a stark lack of direct, head-to-head comparative studies on their cognitive effects.

The limited data available for creatine nitrate and ethyl ester are from studies with methodological limitations (e.g., co-administration with caffeine) or that do not include a direct comparison to creatine monohydrate. For creatine hydrochloride, there is a dearth of research on its cognitive impact.

Therefore, for researchers, scientists, and drug development professionals, creatine monohydrate remains the most evidence-based choice for investigating the cognitive effects of creatine. Future research should prioritize well-designed, head-to-head clinical trials directly comparing various creatine salts on a range of cognitive outcomes. Such studies are essential to validate or refute the claims of superiority for these alternative forms and to provide a clearer picture of their potential role in cognitive health. Furthermore, research into the specific effects of different creatine salts on brain creatine uptake and metabolism, potentially utilizing techniques like magnetic resonance spectroscopy, would be highly valuable.

References

Comparative Stability of Creatine Orotate and Creatine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Creatine (B1669601) Salts

Creatine is a widely studied compound known for its role in cellular energy metabolism. In its base form, creatine has limited solubility and can be unstable in aqueous solutions, primarily degrading into the biologically inactive creatinine (B1669602). To address these limitations, various creatine salts have been developed, including creatine orotate (B1227488) and creatine hydrochloride. Creatine orotate combines creatine with orotic acid, a precursor in nucleotide synthesis[1]. Creatine hydrochloride is a salt formed with hydrochloric acid, which is purported to have significantly higher aqueous solubility than creatine monohydrate[2]. The stability of these salts is a critical factor for their efficacy and shelf-life in formulations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and creatine hydrochloride is presented in Table 1. Notably, comprehensive experimental data for this compound is less prevalent in publicly available literature.

Table 1: Physicochemical Properties of this compound and Creatine Hydrochloride

PropertyThis compound (Tri-Creatine Orotate)Creatine Hydrochloride
Molecular Formula C₉H₠₃N₅O₆ (as Tri-Creatine Orotate)C₄H₠₀ClN₃O₂
Molecular Weight 549 g/mole (as Tri-Creatine Orotate)[3]167.59 g/mol
Appearance White, odorless, chalky powder[3]White to off-white solid
Solubility in Water Very slightly soluble in cold water[3]Reported to be significantly more soluble than creatine monohydrate.
Melting Point 218-225°C[3]215 - 218°C
Stability The product is stated to be stable[3]Studies suggest good stability in acidic conditions[2].

Factors Influencing Creatine Stability

The stability of creatine in solution is primarily influenced by two key factors: pH and temperature. The main degradation pathway for creatine is an intramolecular cyclization to form creatinine.

  • pH: Creatine degradation is significantly accelerated in acidic environments (lower pH). Conversely, in highly acidic (pH < 2.5) or alkaline (pH > 12.1) conditions, the rate of degradation can be slowed. In the stomach's highly acidic environment (pH < 2.5), the protonation of the amide group on the creatine molecule inhibits this cyclization, minimizing degradation during digestion.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the conversion of creatine to creatinine. Refrigeration can slow down this degradation process in aqueous solutions.

Comparative Stability Analysis

Direct experimental data comparing the stability of this compound and creatine hydrochloride is lacking. However, based on the general principles of creatine stability, some inferences can be drawn:

  • Creatine Hydrochloride: The presence of the strong acid, hydrochloric acid, results in a salt that, when dissolved, can create a low pH environment. While creatine is more stable at very low pH (<2.5), in the less acidic pH range (e.g., 3-5), the degradation rate is significantly increased. Therefore, the stability of a creatine hydrochloride solution would be highly dependent on its concentration and the resulting pH of the solution.

  • This compound: Orotic acid is a weak acid. The pH of a this compound solution would likely be less acidic than a comparable concentration of creatine hydrochloride. This might confer greater stability in solution under certain conditions. However, without experimental data, this remains a hypothesis.

For context, studies on other creatine salts, such as di-creatine citrate (B86180), have shown significant degradation in aqueous solutions at room temperature over time. For instance, a 90% degradation was observed within 45 days for a di-creatine citrate solution stored at room temperature[4][5][6].

Experimental Protocols

To facilitate direct comparison, the following experimental protocols are provided.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the simultaneous quantification of creatine and its primary degradant, creatinine.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A buffered mobile phase is crucial for consistent chromatography. A common mobile phase consists of a phosphate (B84403) buffer (e.g., 10 mM sodium dihydrogen phosphate) with the pH adjusted to a slightly acidic or neutral range (e.g., pH 6.6) with a suitable acid or base (e.g., orthophosphoric acid or ammonia (B1221849) water).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 210 nm or 220 nm.

  • Sample Preparation:

    • Accurately weigh a known amount of the creatine salt (orotate or hydrochloride).

    • Dissolve in a known volume of a buffered solution (e.g., phosphate buffer at a specific pH to be tested).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare standard solutions of creatine and creatinine of known concentrations in the same buffer as the samples.

  • Analysis: Inject equal volumes of the sample and standard solutions into the HPLC system. The retention times and peak areas are used to identify and quantify creatine and creatinine.

Forced Degradation Study Protocol

This protocol is designed to accelerate the degradation of the creatine salts to compare their stability under stress conditions.

  • Solution Preparation: Prepare solutions of this compound and creatine hydrochloride at the same molar concentration of creatine in various aqueous buffered solutions (e.g., pH 3, 5, and 7).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Store aliquots of the solutions at room temperature and an elevated temperature (e.g., 40°C and 60°C).

    • Thermal Degradation: Store solid samples of each salt at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

  • Analysis: Analyze the samples using the validated HPLC method described above to determine the concentration of creatine remaining and the concentration of creatinine formed.

  • Data Analysis: Plot the concentration of creatine versus time for each condition. Calculate the degradation rate constant and the half-life of each creatine salt under the different stress conditions.

Visualizations

Creatine Degradation Pathway

The primary degradation pathway for creatine is an intramolecular cyclization to form creatinine, with the loss of a water molecule.

Creatine Creatine Creatinine Creatinine Creatine->Creatinine - H2O (Intramolecular Cyclization) Creatinine->Creatine + H2O (Hydrolysis) H2O H2O

Caption: Creatine to Creatinine Degradation Pathway.

Experimental Workflow for Comparative Stability Study

The following diagram outlines the key steps in conducting a comparative stability study of this compound and creatine hydrochloride.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_orotate Prepare this compound Solution stress_ph Vary pH (3, 5, 7) prep_orotate->stress_ph stress_temp Vary Temperature (RT, 40°C, 60°C) prep_orotate->stress_temp prep_hcl Prepare Creatine Hydrochloride Solution prep_hcl->stress_ph prep_hcl->stress_temp sampling Collect Samples at Time Points stress_ph->sampling stress_temp->sampling hplc HPLC Analysis (Creatine & Creatinine) sampling->hplc kinetics Calculate Degradation Kinetics hplc->kinetics comparison Compare Stability Profiles kinetics->comparison

Caption: Workflow for Comparative Stability Analysis.

Conclusion

References

Unveiling the Neuroprotective Potential: A Comparative Analysis of Creatine Orotate in Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective neuroprotective agents against the ravages of excitotoxicity is a paramount challenge. Excitotoxicity, a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key player in a host of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Huntington's and Alzheimer's disease.

This guide offers a comparative analysis of Creatine (B1669601) orotate (B1227488), a salt combining the well-known neuroprotective agent creatine with orotic acid, against other creatine forms, primarily the extensively studied Creatine monohydrate. While direct comparative studies on their neuroprotective efficacy against excitotoxicity are notably scarce, this document synthesizes available data on the individual components to provide a comprehensive overview for the scientific community.

The Dual-Pronged Neuroprotective Strategy of Creatine Orotate

This compound presents a theoretically advantageous approach to neuroprotection by delivering two bioactive molecules: creatine and orotic acid. Creatine is well-documented for its role in cellular energy homeostasis. By maintaining high ATP levels, creatine helps neurons resist the energy failure that is a hallmark of excitotoxic insults.[1][2][3] Orotic acid, a precursor in pyrimidine (B1678525) nucleotide synthesis, is crucial for nucleic acid and phospholipid synthesis, processes vital for neuronal repair and maintenance.[4][5][6]

Comparative Efficacy Against Excitotoxicity: A Data-Driven Overview

Table 1: Summary of Neuroprotective Effects of Creatine (Monohydrate) Against Excitotoxicity

Experimental ModelKey FindingsQuantitative Data (Example)Reference
In vitro (primary hippocampal and cortical neurons)Protected against glutamate-induced cytotoxicity; Inhibited NMDA receptor-mediated calcium response.Significant reduction in LDH release (marker of cell death) with 5 mM creatine.[7]
In vivo (NMDA-induced striatal lesions in rats)Oral administration of 1% creatine significantly attenuated striatal lesions.Data on lesion volume reduction would be presented here if available.[8]
In vitro (glutamate challenge)Mitigated cytotoxicity and morphological alterations (retraction of axons/dendrites).Dose-dependent increase in cell viability.[7]

Table 2: Summary of Neuroprotective Effects of Orotic Acid

Experimental ModelKey FindingsQuantitative Data (Example)Reference
In vivo (gerbil model of forebrain ischemia)YM-39558 (an ethyl ester of orotic acid) significantly reduced neuronal damage.Data on the percentage of surviving neurons would be presented here.[4][9]
In vivo (gerbil global ischemia)Significantly reduced CA1 neuronal damage when administered pre- or post-ischemia.Dose-dependent neuroprotection observed.[5][6]

Note: The lack of direct comparative studies necessitates a cautious interpretation of these findings. The bioavailability and synergistic effects of creatine and orotic acid when delivered as a single compound (this compound) in the brain remain to be experimentally validated.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

1. In Vitro Excitotoxicity Model using Primary Neuronal Cultures

  • Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Induction of Excitotoxicity: After 7-10 days in vitro, excitotoxicity is induced by exposing the neuronal cultures to high concentrations of glutamate (e.g., 50-100 µM) or a specific glutamate receptor agonist like N-methyl-D-aspartate (NMDA; e.g., 100-300 µM) for a defined period (e.g., 15-30 minutes).

  • Treatment: this compound, Creatine monohydrate, or other test compounds are pre-incubated with the neuronal cultures for a specific duration (e.g., 24-48 hours) before the excitotoxic insult.

  • Assessment of Neuronal Viability:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

2. In Vivo Model of Excitotoxicity

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Induction of Excitotoxicity: Stereotaxic injection of an excitotoxin, such as NMDA (e.g., 10-20 nmol) or kainic acid, directly into a specific brain region (e.g., striatum or hippocampus).

  • Treatment: Oral administration of this compound or Creatine monohydrate in the drinking water or via gavage for a period before and/or after the excitotoxic lesion.

  • Assessment of Neuroprotection:

    • Histology: Brain sections are stained (e.g., with cresyl violet) to quantify the lesion volume.

    • Immunohistochemistry: Staining for neuronal markers (e.g., NeuN) to assess neuronal loss and for markers of apoptosis (e.g., cleaved caspase-3).

Visualizing the Mechanisms and Workflow

To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways, experimental workflow, and the logical comparison.

Excitotoxicity_Pathway cluster_Extracellular Extracellular Space cluster_Neuron Neuron Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_Influx Massive Ca2+ Influx NMDA_R->Ca_Influx Activates Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ATP_Depletion->Necrosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Signaling pathway of glutamate-induced excitotoxicity.

Creatine_Orotate_Mechanism cluster_Compound This compound cluster_Components Bioactive Components cluster_Mechanisms Neuroprotective Mechanisms Creatine_Orotate This compound Creatine Creatine Creatine_Orotate->Creatine Orotic_Acid Orotic Acid Creatine_Orotate->Orotic_Acid Energy_Buffering Energy Buffering (↑ ATP/PCr) Creatine->Energy_Buffering Mitochondrial_Stability Mitochondrial Stability Creatine->Mitochondrial_Stability Ca_Homeostasis Improved Ca2+ Homeostasis Creatine->Ca_Homeostasis Nucleotide_Synthesis ↑ Pyrimidine Nucleotide Synthesis Orotic_Acid->Nucleotide_Synthesis Membrane_Repair Phospholipid Synthesis & Membrane Repair Orotic_Acid->Membrane_Repair Neuroprotection Neuroprotection Energy_Buffering->Neuroprotection Mitochondrial_Stability->Neuroprotection Ca_Homeostasis->Neuroprotection Nucleotide_Synthesis->Neuroprotection Membrane_Repair->Neuroprotection

Caption: Proposed neuroprotective mechanisms of this compound.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Primary Neuronal Culture or Animal Model Preparation start->cell_culture treatment Treatment with this compound, Creatine Monohydrate, or Vehicle cell_culture->treatment excitotoxicity Induction of Excitotoxicity (e.g., Glutamate, NMDA) treatment->excitotoxicity assessment Assessment of Neuroprotection (e.g., Cell Viability, Lesion Volume) excitotoxicity->assessment data_analysis Data Analysis and Statistical Comparison assessment->data_analysis conclusion Conclusion and Interpretation data_analysis->conclusion

Caption: Experimental workflow for evaluating neuroprotective agents.

Conclusion and Future Directions

While the theoretical advantages of this compound in providing both energy-buffering and anabolic support for stressed neurons are compelling, the current body of scientific literature lacks direct, head-to-head comparisons with Creatine monohydrate in the context of excitotoxicity. The data on creatine's neuroprotective effects are robust, primarily based on studies using creatine monohydrate.[2][3][7] Orotic acid also demonstrates neuroprotective potential, particularly in ischemic models.[4][5][6][9]

Future research should focus on direct comparative studies to elucidate whether the potential synergistic effects of the creatine and orotate moieties in this compound translate to superior neuroprotection against excitotoxicity. Key areas of investigation should include assessments of bioavailability to the brain, and a comprehensive analysis of cellular and molecular markers of excitotoxic damage. Such studies are crucial for validating the therapeutic potential of this compound and guiding the development of novel neuroprotective strategies.

References

Comparative Efficacy of Creatine Orotate and Creatine Pyruvate in a Rodent Model of Fatigue: A Review of Available Evidence and a Proposed Experimental Framework

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the existing scientific literature reveals a significant gap in our understanding of the comparative efficacy of creatine (B1669601) orotate (B1227488) and creatine pyruvate (B1213749) in rodent models of fatigue. While creatine pyruvate has been investigated to some extent for its ergogenic and neuroprotective effects, there is a notable absence of published experimental data on the efficacy of creatine orotate in mitigating fatigue. This guide summarizes the available evidence for each compound and proposes a comprehensive experimental protocol to directly compare their effects.

Introduction to Creatine and its Salts

Creatine is a naturally occurring nitrogenous compound that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain.[1] Its primary function is to facilitate the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) through the phosphocreatine (B42189) (PCr) system.[1] Supplementation with creatine has been shown to increase intramuscular creatine stores, which can enhance performance in high-intensity, short-duration exercises and may aid in recovery.[1][2][3]

To improve upon the solubility and potential bioavailability of the most common form, creatine monohydrate, various creatine salts have been developed. These salts, such as creatine pyruvate and this compound, are formed by binding creatine to other organic acids.[4] The rationale behind these formulations is that the organic acid moiety may confer additional physiological benefits or enhance the absorption and efficacy of creatine.[5]

Creatine Pyruvate: A Look at the Evidence

Creatine pyruvate is a salt formed by the combination of creatine and pyruvic acid. Pyruvic acid is a key intermediate in cellular respiration, specifically the Krebs cycle, which is the primary pathway for aerobic energy production.[4] It has been hypothesized that combining creatine with pyruvate could offer synergistic benefits for exercise performance and fatigue resistance.

Preclinical and Clinical Findings

Studies on creatine pyruvate have yielded mixed results. One human study comparing the ingestion of isomolar (B1166829) amounts of creatine monohydrate, tri-creatine citrate (B86180), and creatine pyruvate found that creatine pyruvate resulted in significantly higher peak plasma creatine concentrations and a greater area under the curve, suggesting potentially altered absorption kinetics.[6] However, this did not translate to a detectable difference in the velocity of absorption or elimination.[6] Another study in humans suggested that four weeks of low-dose creatine pyruvate intake significantly increased mean power and reduced fatigability during high-intensity intermittent exercise compared to a placebo.[7]

In a rodent model of hypertryptophanemia, a condition associated with brain damage and oxidative stress, the combination of creatine and pyruvate was found to prevent behavioral and oxidative stress alterations.[8] This suggests a potential neuroprotective role for this combination. Another study in a mouse respiratory system model indicated that creatine and creatine pyruvate could reduce hypoxia-induced effects on phrenic nerve activity.[9]

However, it is crucial to note that no studies were identified that specifically investigated the efficacy of creatine pyruvate in a rodent model of exercise-induced fatigue.

This compound: An Absence of Efficacy Data

This compound is a salt composed of creatine and orotic acid.[4] Orotic acid is an intermediate in the synthesis of pyrimidines, which are essential components of nucleic acids. Some marketing claims suggest that orotic acid may aid in the production of carnosine in muscle, thereby improving buffering capacity.[5]

Despite these claims, a comprehensive review of the scientific literature reveals a stark lack of evidence to support the efficacy of this compound. A critical review on the bioavailability, efficacy, and safety of creatine and related compounds explicitly states that the authors are "aware of no data showing bioavailability and/or efficacy of CO [this compound] supplementation".[5] Furthermore, the European Food and Safety Authority has raised concerns about the potential carcinogenic effects of orotic acid.[5]

Given the absence of any published experimental data on the efficacy of this compound in mitigating fatigue in any model, a direct comparison with creatine pyruvate based on existing literature is not possible.

Data Summary

The following tables summarize the available quantitative data for creatine pyruvate. A corresponding table for this compound is included to highlight the lack of available data.

Table 1: Summary of Quantitative Data for Creatine Pyruvate

Study Focus Model Key Findings Citation
PharmacokineticsHuman17% higher mean peak plasma creatine concentration and 14% higher AUC compared to creatine monohydrate.[6]
High-Intensity ExerciseHumanSignificant increase in mean power compared to placebo after 4 weeks of supplementation.[7]
NeuroprotectionRatPrevented behavioral and oxidative stress alterations in a hypertryptophanemia model (in combination with creatine).[8]

Table 2: Summary of Quantitative Data for this compound

Study Focus Model Key Findings Citation
Fatigue/Ergogenic EffectsRodent/HumanNo available data[5]

Proposed Experimental Protocol for a Comparative Rodent Study

To address the current knowledge gap, a well-controlled preclinical study in a rodent model of fatigue is necessary. The following protocol outlines a potential experimental design.

Experimental Animals and Groups
  • Species: Male Wistar rats (8 weeks old)

  • Groups (n=10 per group):

    • Control (Vehicle): Administration of vehicle (e.g., distilled water).

    • Creatine Monohydrate (CrM): As a positive control.

    • This compound (CrO): Experimental group.

    • Creatine Pyruvate (CrPyr): Experimental group.

Supplementation Protocol

Supplements would be administered daily via oral gavage for a period of 4 weeks. Dosages would be calculated to provide an equivalent amount of creatine across the supplemented groups.

Fatigue Induction Model

A forced swimming test is a commonly used and validated method for inducing fatigue in rodents. Rats would be placed in a cylindrical tank filled with water and their swimming time until exhaustion would be recorded.

Outcome Measures
  • Behavioral:

    • Time to exhaustion in the forced swimming test.

    • Spontaneous locomotor activity.

  • Biochemical (from blood and tissue samples):

    • Blood lactate (B86563) levels.

    • Muscle and brain creatine and phosphocreatine concentrations.

    • Markers of oxidative stress (e.g., malondialdehyde, glutathione).

    • Inflammatory markers (e.g., IL-1β, TNF-α).

Visualizations

Signaling Pathway

Creatine_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular (Muscle/Brain) Cr_Ext Creatine (Orotate/Pyruvate) Cr_Transporter Creatine Transporter (CRT) Cr_Ext->Cr_Transporter Uptake Cr_Int Intracellular Creatine Cr_Transporter->Cr_Int PCr Phosphocreatine (PCr) Cr_Int->PCr CK Anti_Inflammatory Anti-inflammatory Effects Cr_Int->Anti_Inflammatory ATP ATP PCr->ATP Phosphate Donation ADP ADP ATP->ADP Energy Utilization Muscle_Contraction Muscle Contraction/ Neural Activity ATP->Muscle_Contraction ADP->ATP Regeneration CK Creatine Kinase (CK) Energy_Prod Energy Production (e.g., Glycolysis, Oxidative Phosphorylation) Energy_Prod->ATP

Caption: General signaling pathway of creatine in energy metabolism.

Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomized Grouping (n=10/group) Acclimatization->Grouping Supplementation Daily Oral Supplementation (4 weeks) Grouping->Supplementation Behavioral_Tests Behavioral Testing (Forced Swim Test, Locomotor Activity) Supplementation->Behavioral_Tests Sacrifice Euthanasia and Tissue Collection Behavioral_Tests->Sacrifice Biochemical_Analysis Biochemical Analysis (Blood, Muscle, Brain) Sacrifice->Biochemical_Analysis Data_Analysis Statistical Analysis and Comparison Biochemical_Analysis->Data_Analysis

Caption: Proposed experimental workflow for comparative efficacy study.

Conclusion

References

A Comparative Analysis of Creatine Formulations for Muscle Bioenergetics and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Study Examination of Creatine (B1669601) Monohydrate, Ethyl Ester, Hydrochloride, Buffered Creatine, and Nitrate (B79036)

Creatine stands as one of the most researched and effective ergogenic aids for enhancing high-intensity exercise performance and increasing lean body mass.[1][2] While creatine monohydrate has historically been considered the gold standard, a variety of alternative forms have been developed with claims of superior solubility, bioavailability, and efficacy.[1][2][3][4] This guide provides a comprehensive cross-study analysis of the available scientific evidence, comparing creatine monohydrate to its common alternatives: creatine ethyl ester (CEE), creatine hydrochloride (HCl), buffered creatine (Kre-Alkalyn), and creatine nitrate.

Comparative Efficacy: A Quantitative Analysis

The ultimate measure of any creatine supplement lies in its ability to increase intramuscular creatine stores and subsequently enhance performance. The following tables summarize the quantitative data from studies comparing different forms of creatine.

Table 1: Bioavailability and Muscle Creatine Uptake

Creatine FormKey FindingsSupporting Studies
Creatine Monohydrate High bioavailability with approximately 99% of an oral dose being taken up by tissues or excreted.[5][6] Consistently shown to significantly increase muscle creatine and phosphocreatine (B42189) concentrations by 15-40%.[6]Spillane et al. (2009)[5], Jagim et al. (2012)[4]
Creatine Ethyl Ester (CEE) Unstable in the acidic environment of the stomach and rapidly degrades to creatinine (B1669602), an inactive byproduct.[5] This leads to significantly lower muscle creatine uptake compared to monohydrate.[5]Spillane et al. (2009)[5]
Buffered Creatine (Kre-Alkalyn) Despite claims of enhanced stability, studies show it does not promote greater changes in muscle creatine content compared to creatine monohydrate.[4][6][7]Jagim et al. (2012)[4][6]
Creatine Hydrochloride (HCl) Possesses significantly higher water solubility than monohydrate.[8][9] However, research has not demonstrated superior absorption or muscle creatine retention compared to monohydrate when doses are matched.[8][10]Eghbali & Suzuki (2024)[11]
Creatine Nitrate One study suggested better absorption and faster muscle uptake compared to monohydrate.[12] However, other research found no significant difference in muscle creatine increases when compared to monohydrate after a 28-day loading period.[13][14]Ostojic et al.[14], Galvan et al.[13]

Table 2: Performance Outcomes and Body Composition

Creatine FormPerformance & Body Composition EffectsSupporting Studies
Creatine Monohydrate Consistently shown to increase strength, power output, and lean body mass by 5-15%.[3]Multiple studies[1][2][3]
Creatine Ethyl Ester (CEE) Less effective than monohydrate in increasing strength and muscle mass.[15] Some studies suggest it is no more effective than a placebo.[4]Spillane et al. (2009)[5]
Buffered Creatine (Kre-Alkalyn) Does not result in greater changes in strength, anaerobic capacity, or body composition compared to monohydrate.[4][6][7]Jagim et al. (2012)[4][6]
Creatine Hydrochloride (HCl) Leads to significant increases in muscle mass and strength, but no demonstrable advantage over monohydrate.[10][11]Eghbali & Suzuki (2024)[11]
Creatine Nitrate A 3g daily dose was shown in one study to improve bench press performance more than the same dose of monohydrate.[12] However, another study found no significant difference in lifting volume between the two forms.[16]Galvan et al.[13]

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the efficacy of different creatine forms.

Muscle Biopsy for Creatine Analysis

A common method for directly measuring intramuscular creatine concentration involves the analysis of muscle biopsy samples.[17]

Procedure:

  • Sample Collection: A muscle biopsy (approximately 1.5 cm x 0.5 cm) is obtained from a muscle such as the vastus lateralis, avoiding sites of recent trauma or injections.[18][19] The participant is typically in a supine position.[17]

  • Sample Handling: The fresh tissue specimen is preferred and should be transported to the lab within 4 hours of collection.[18] It is wrapped in a saline-moistened gauze and kept on wet ice.[18] If immediate transport is not possible, the tissue is frozen in isopentane (B150273) cooled by liquid nitrogen and stored at -70°C or colder.[20]

  • Sample Preparation: A small portion of the frozen muscle tissue (approx. 10 mg) is weighed and homogenized on ice in a cold assay buffer.[20] Proteins and other interfering substances are removed, often using a spin filter.[20]

  • Analysis: The creatine concentration in the prepared sample is then determined using methods such as High-Performance Liquid Chromatography (HPLC) or enzymatic colorimetric assays.[20]

High-Performance Liquid Chromatography (HPLC) for Creatine Quantification

HPLC is a highly specific and reproducible method for quantifying creatine and its byproduct, creatinine, in biological samples like plasma and muscle tissue.[21][22]

Typical Protocol:

  • Column: A reversed-phase C18 column is commonly used.[23][24]

  • Mobile Phase: An isocratic mobile phase, often consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer), is used to separate the compounds.[21][23]

  • Detection: A UV detector set at a specific wavelength (e.g., 210 nm) is used to detect and quantify the creatine and creatinine as they elute from the column.[21]

  • Quantification: The concentration of creatine in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated from solutions of known creatine concentrations.[20]

³¹Phosphorus Magnetic Resonance Spectroscopy (³¹P-MRS)

³¹P-MRS is a non-invasive technique used to measure the in vivo concentrations of phosphorus-containing compounds in muscle, including phosphocreatine (PCr) and adenosine (B11128) triphosphate (ATP).[25][26][27] This method allows for the assessment of muscle energetics and mitochondrial function.[25][26][27][28]

Procedure:

  • Data Acquisition: The subject is positioned within a magnetic resonance scanner. A surface coil is placed over the muscle of interest.

  • Resting State Measurement: Initial scans are taken to determine the baseline concentrations of PCr, Pi (inorganic phosphate), and ATP.[25][27]

  • Exercise Protocol: The subject performs a standardized exercise protocol within the scanner to deplete muscle PCr stores.

  • Post-Exercise Recovery: Immediately following the exercise, a series of dynamic ³¹P-MRS scans are acquired to measure the rate of PCr replenishment over time.[25][27] The time constant of PCr recovery is a key indicator of mitochondrial oxidative capacity.[25][29]

Cellular Signaling Pathways

Creatine supplementation influences key signaling pathways involved in muscle protein synthesis and energy metabolism.

Akt/mTOR Pathway

The Akt/mTOR pathway is a central regulator of muscle protein synthesis and hypertrophy.[30][31][32] Creatine supplementation has been shown to positively influence this pathway, potentially through several mechanisms:

  • Increased IGF-1 Signaling: Creatine may enhance the expression of insulin-like growth factor 1 (IGF-1), a potent activator of the Akt/mTOR pathway.[30]

  • Enhanced Energy Status: By increasing intracellular phosphocreatine and ATP levels, creatine ensures an adequate energy supply for the energetically demanding process of protein synthesis, which is permissive for mTOR activation.[30]

  • Phosphorylation of Downstream Targets: Studies have shown that creatine supplementation can lead to increased phosphorylation of p70S6K, a downstream target of mTOR, indicating enhanced pathway activation.[30][31][32]

Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds Akt Akt IGF1R->Akt Activates Creatine Creatine Supplementation Creatine->Akt Potentiates Activation mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates & Activates ProteinSynthesis Muscle Protein Synthesis p70S6K->ProteinSynthesis CellGrowth Cell Growth & Hypertrophy ProteinSynthesis->CellGrowth

Akt/mTOR signaling pathway influenced by creatine.

AMPK Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[33] While some studies suggest that creatine supplementation, by altering the cellular energy state, can activate AMPK, the findings are not entirely consistent.[33][34][35]

  • Activation: Some research in cell culture indicates that creatine supplementation can increase AMPK phosphorylation (activation), leading to a shift in glucose metabolism towards oxidation.[33][34] This is thought to be due to a decrease in the phosphocreatine to free creatine ratio, which can mimic a lower energy state.[35][36]

  • No Effect: Other studies, particularly in human skeletal muscle during immobilization and retraining, have found that creatine supplementation has no effect on AMPK protein expression or activity.[35]

AMPK_Pathway cluster_cellular_state Cellular Energy State cluster_signaling Signaling Cascade Creatine Creatine Supplementation PCr_Cr_Ratio Decreased PCr:Cr Ratio Creatine->PCr_Cr_Ratio Leads to AMPK AMPK PCr_Cr_Ratio->AMPK Activates (in some models) GlucoseOxidation Increased Glucose Oxidation AMPK->GlucoseOxidation LactateProduction Reduced Lactate (B86563) Production AMPK->LactateProduction

AMPK signaling pathway potentially affected by creatine.

Experimental Workflow

A typical clinical trial comparing different forms of creatine follows a structured workflow to ensure reliable and comparable data.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_testing Post-Intervention Testing cluster_analysis Data Analysis Recruitment Participant Recruitment Baseline Baseline Testing (Strength, Body Comp, Muscle Biopsy, Blood Draw) Recruitment->Baseline Randomization Randomization to Supplement Groups (e.g., CM, CEE, Placebo) Baseline->Randomization Supplementation Supplementation Period (e.g., 28 days) Randomization->Supplementation Training Concurrent Resistance Training Protocol PostTesting Post-Intervention Testing (Strength, Body Comp, Muscle Biopsy, Blood Draw) Supplementation->PostTesting Analysis Statistical Analysis of Pre- vs. Post-Data and Between Groups PostTesting->Analysis

A generalized experimental workflow for a creatine study.

Conclusion

Based on the current body of scientific literature, creatine monohydrate remains the most effective and well-supported form of creatine for increasing muscle creatine stores and improving exercise performance.[1][2][3][4] While alternative forms such as creatine ethyl ester, buffered creatine, creatine hydrochloride, and creatine nitrate have been marketed with claims of superior efficacy, these claims are largely unsubstantiated by independent, peer-reviewed research.[4][5][6][7][8][15] Creatine ethyl ester, in particular, has been shown to be less effective than monohydrate due to its instability and degradation to creatinine.[5] Buffered creatine and creatine HCl have not demonstrated any significant advantages in terms of muscle uptake or performance outcomes when compared directly to monohydrate.[4][6][7][10][11] While creatine nitrate shows some promise, more research is needed to confirm its superiority over monohydrate.[12][16] For researchers, scientists, and drug development professionals, creatine monohydrate continues to be the benchmark against which all other forms of creatine should be measured.

References

A Comparative Guide to Creatine Orotate: An Independent Assessment of the Orotic Acid Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical evaluation of creatine (B1669601) orotate (B1227488), focusing on the purported benefits of its orotic acid component. It compares the existing evidence for creatine orotate against the well-established benchmark, creatine monohydrate, and outlines the necessary experimental framework for the independent verification of its claims.

Introduction: The Rationale Behind Creatine Salts

Creatine monohydrate is one of the most extensively researched and validated ergogenic aids, known for its role in augmenting high-intensity exercise performance and muscle mass.[1][2] Its primary mechanism involves increasing intramuscular phosphocreatine (B42189) stores, which facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[3][4][5] In an effort to improve upon creatine's physicochemical properties—such as solubility and bioavailability—and to add synergistic effects, various creatine salts have been developed. This compound, a compound formed by binding creatine to orotic acid, is marketed on the premise that the orotic acid moiety offers additional, independent benefits to cellular metabolism and performance.[3][6] This guide scrutinizes the scientific basis for these claims.

Proposed Mechanism of Action: The Role of Orotic Acid

Orotic acid (OA), once known as vitamin B13, is a metabolic intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway.[7][8] Pyrimidines are essential components of nucleic acids (DNA and RNA). The theoretical advantage of including orotic acid is that it may provide a substrate for nucleotide pools, which can be depleted during intense physical training.[9] This is hypothesized to support protein synthesis, glycogen (B147801) storage, and overall cellular energy metabolism, potentially acting synergistically with creatine.[3][8]

The proposed metabolic pathway for orotic acid is illustrated below.

References

A Systematic Review of Creatine Orotate: An Unsubstantiated Alternative to Creatine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the existing literature reveals a significant lack of scientific evidence to support the purported superiority of creatine (B1669601) orotate (B1227488) over the extensively studied creatine monohydrate. While marketed with claims of enhanced bioavailability and synergistic ergogenic effects, these assertions remain largely theoretical and unsubstantiated by direct comparative human trials.

Creatine orotate is a salt formed from creatine, a well-established performance-enhancing supplement, and orotic acid, an intermediate in the biosynthesis of pyrimidines. The rationale behind this combination lies in the hypothesis that each component could offer distinct and complementary benefits for athletic performance and recovery. However, a systematic review of the scientific literature indicates that this compound has not been subjected to the rigorous clinical investigation necessary to validate these claims. In contrast, creatine monohydrate is supported by a vast body of research demonstrating its safety and efficacy.

This comparison guide will objectively evaluate this compound against creatine monohydrate, presenting the available data, theoretical mechanisms, and the significant gaps in the current scientific understanding.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of any orally administered supplement is its physical and chemical properties, which can influence its solubility, stability, and ultimately, its bioavailability. While data on this compound is sparse, some information is available for a related compound, tri-creatine orotate.

PropertyThis compoundTri-Creatine OrotateCreatine MonohydrateSource
Molecular Formula C₉H₁₃N₅O₆C₁₇H₂₅N₁₁O₇C₄H₁₁N₃O₃[1][2]
Molecular Weight 287.23 g/mol 495.45 g/mol 149.15 g/mol [1][2]
Appearance Not specifiedWhite, powdered solidWhite, crystalline powder[2]
Taste Not specifiedChalkyTasteless[2]
Melting Point Not specified218-225°CDecomposes at 303°C[2]
Solubility in Water Not specifiedVery slightly soluble in cold water14 g/L at 20°C[2]
Stability Not specifiedThe product is stableStable in solid form; degrades in solution over time[2]

Note: The data for Tri-Creatine Orotate is presented as a proxy due to the lack of specific data for this compound.

Performance & Bioavailability: A Tale of Two Compounds

The primary marketing claim for this compound is its potential for superior bioavailability and enhanced ergogenic effects compared to creatine monohydrate. This is theoretically based on the separate actions of creatine and orotic acid.

The Creatine Component: The Gold Standard

Creatine monohydrate is the most researched and effective form of creatine.[3] Its ergogenic effects are well-documented and include:

  • Increased muscle creatine and phosphocreatine (B42189) stores: Leading to enhanced high-intensity exercise performance.[4]

  • Improved strength and power output. [4]

  • Increased lean body mass with resistance training. [4]

The bioavailability of creatine monohydrate is nearly 100%, establishing it as the benchmark against which all other forms of creatine are measured.[3]

The Orotic Acid Component: Theoretical Benefits and Unanswered Questions

Orotic acid, also known as vitamin B13, is a precursor in the synthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis.[4] It is hypothesized that orotic acid may:

  • Enhance ATP production and glycogen (B147801) storage. [5]

  • Spike protein synthesis and accelerate muscle growth. [5]

  • Improve endurance and reduce fatigue. [6]

This compound: The Verdict is Still Out

There is a stark absence of direct, peer-reviewed research comparing the bioavailability and performance effects of this compound to creatine monohydrate in humans. The claims of superiority are, at present, purely speculative and extrapolated from the theoretical benefits of its individual components.

Signaling Pathways and Mechanisms of Action

To understand the theoretical basis for this compound, it is essential to visualize the established mechanism of creatine and the proposed role of orotic acid.

Creatine_Phosphate_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP Mito_CK Mitochondrial Creatine Kinase Mito_ATP->Mito_CK donates P Mito_PCr Phosphocreatine Mito_CK->Mito_PCr synthesizes Mito_Cr Creatine Mito_Cr->Mito_CK Myo_PCr Phosphocreatine Mito_PCr->Myo_PCr Shuttle Myo_CK Myofibrillar Creatine Kinase Myo_PCr->Myo_CK donates P Myo_ADP ADP Myo_ADP->Myo_CK Myo_ATP ATP Myo_CK->Myo_ATP regenerates Muscle Contraction Muscle Contraction Myo_ATP->Muscle Contraction

Caption: The Creatine Phosphate (B84403) Shuttle.

The primary mechanism of creatine is its role in the creatine phosphate shuttle, which facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, during high-intensity exercise.

Pyrimidine_Biosynthesis Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Carbamoyl phosphate synthetase II Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotic_Acid Orotic Acid Dihydroorotate->Orotic_Acid Dihydroorotate dehydrogenase OMP Orotidine 5'-monophosphate (OMP) Orotic_Acid->OMP Orotate phosphoribosyl- transferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase UTP_CTP UTP, CTP UMP->UTP_CTP Kinases DNA_RNA DNA and RNA Synthesis UTP_CTP->DNA_RNA

Caption: The De Novo Pyrimidine Biosynthesis Pathway.

Orotic acid is a key intermediate in the de novo synthesis of pyrimidines, which are vital components of DNA and RNA. The theoretical ergogenic benefit stems from providing an exogenous source of this intermediate, potentially enhancing nucleotide synthesis and cellular energy metabolism.

Experimental Protocols: A Notable Absence

A critical component of a systematic review is the detailed examination of experimental methodologies. Due to the lack of human performance studies on this compound, it is not possible to provide a specific experimental protocol. However, a typical study investigating the efficacy of a novel creatine salt would likely follow a double-blind, placebo-controlled, crossover design.

To illustrate, we can look at the methodology of a study on magnesium orotate supplementation in triathletes, which provides a relevant framework:

Experimental_Workflow Recruitment Recruitment of trained triathletes Baseline Baseline Testing: - VO2 max - Blood parameters - Performance tests Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Magnesium Orotate Supplementation Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Washout Washout Period Group_A->Washout Group_B->Washout Crossover Crossover of Groups Washout->Crossover Group_A2 Group A: Placebo Crossover->Group_A2 Group_B2 Group B: Magnesium Orotate Supplementation Crossover->Group_B2 Post_Testing Post-Intervention Testing: - VO2 max - Blood parameters - Performance tests Group_A2->Post_Testing Group_B2->Post_Testing Analysis Statistical Analysis Post_Testing->Analysis

Caption: A typical experimental workflow for a supplement study.

A similar rigorous design would be necessary to validate the claims made about this compound.

Conclusion: A Call for Evidence

Future research should focus on conducting well-designed, head-to-head comparative studies to elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Until such data is available, the claims surrounding this compound should be viewed with considerable skepticism. The scientific community and consumers alike should rely on the extensive body of evidence that supports the use of creatine monohydrate for enhancing athletic performance and promoting muscle growth.

References

Creatine Orotate vs. Creatine Monohydrate: A Comparative Analysis of Their Effects on the SLC6A8 Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and cellular biology, understanding the nuances of creatine (B1669601) transport is critical for harnessing its therapeutic potential. Creatine, a cornerstone of cellular energy homeostasis, relies on the sodium- and chloride-dependent creatine transporter, SLC6A8, for its entry into high-energy demand tissues like the brain and muscle.[1] While creatine monohydrate is the most studied form, other formulations such as creatine orotate (B1227488) are available, prompting questions about their comparative efficacy in modulating the SLC6A8 transporter.

This guide provides a comprehensive comparison of the known effects of creatine monohydrate and the potential effects of creatine orotate on the SLC6A8 transporter, based on available experimental data. A significant gap in the scientific literature exists, with a notable absence of direct comparative studies on this compound's effect on SLC6A8. Therefore, this guide will present the established data for creatine monohydrate and offer a discussion on the potential, yet unproven, effects of this compound based on the biological activities of its constituent parts: creatine and orotic acid.

I. Overview of the SLC6A8 Creatine Transporter

The SLC6A8 transporter is a vital protein responsible for the uptake of creatine into cells.[1] Its function is implicated in several health conditions, most notably X-linked creatine transporter deficiency, a cause of intellectual disability.[1][2] The activity of SLC6A8 is subject to complex regulation by various signaling pathways, including kinases such as SPAK, OSR1, and mTOR, as well as feedback mechanisms related to intracellular creatine levels.[3][4][5]

II. Creatine Monohydrate and its Interaction with SLC6A8

Creatine monohydrate is the most extensively researched form of creatine. Oral supplementation with creatine monohydrate has been shown to increase intramuscular creatine stores, which is dependent on transport via SLC6A8.[6] However, its ability to increase creatine levels in the brain is less effective, as the transporter's expression and activity at the blood-brain barrier can be limiting factors.[7][8] In cases of genetic defects in SLC6A8, supplementation with creatine monohydrate alone often fails to produce significant clinical improvement or increase brain creatine levels, underscoring the transporter's critical role.[2][9]

Quantitative Data on Creatine Monohydrate and SLC6A8
ParameterObservationCell/System TypeReference
Creatine Uptake Negligible in fibroblasts with non-functional SLC6A8Human Fibroblasts[2]
Transporter Regulation Feedback inhibition of SLC6A8 expression by high creatine levelsIn vitro (luciferase assay)[5]
Maximal Transport Rate (Vmax) Decreased by co-expression of SPAK/OSR1 kinasesXenopus laevis oocytes[3]
Transporter Activity Upregulated by Klotho proteinXenopus laevis oocytes[10][11]
Transporter Stimulation Enhanced by mTOR kinaseXenopus laevis oocytes[4]

III. This compound: A Discussion of Potential Effects on SLC6A8

There is a distinct lack of direct experimental evidence examining the effects of this compound on the SLC6A8 transporter. This compound is a salt composed of creatine and orotic acid. While the creatine component is expected to interact with SLC6A8 similarly to creatine monohydrate, the orotic acid moiety introduces additional biological activities that could theoretically influence transporter function, though this remains speculative.

Orotic acid is a precursor in pyrimidine (B1678525) nucleotide biosynthesis and has been shown to influence various cellular processes.[12][13] Notably, orotic acid can activate mTORC1 signaling, a pathway known to stimulate SLC6A8 activity.[4][14] This suggests a potential, yet unproven, synergistic effect where the orotic acid component could enhance the uptake of the creatine component via SLC6A8. However, orotic acid has also been associated with other effects, such as inducing fatty liver in some models and promoting the growth of altered hepatocytes, which highlights the need for direct investigation.[12][15]

Hypothetical Effects of this compound on SLC6A8 (Based on component properties)
ComponentPotential Effect on SLC6A8Underlying Mechanism (Hypothesized)Supporting Evidence (Indirect)
Creatine Substrate for transportBinds to and is transported by SLC6A8Extensive literature on creatine monohydrate
Orotic Acid Potential for upregulation of transportActivation of mTORC1 signaling pathway[4][14]
Orotic Acid Potential for altered cellular metabolismImbalance in nucleotide pools[12]

Disclaimer: The effects of this compound on SLC6A8 have not been experimentally validated. The table above is based on the known, separate biological activities of its components and should be considered hypothetical until direct evidence is available.

IV. Experimental Protocols

To facilitate research into the comparative effects of different creatine formulations, detailed experimental protocols are essential.

Protocol 1: Radiolabeled Creatine Uptake Assay

This method is used to directly measure the activity of the SLC6A8 transporter in a cellular model.

1. Cell Preparation:

  • Seed cells (e.g., HEK293, fibroblasts) in a 24-well plate to achieve a confluent monolayer on the day of the experiment.[16]

  • Culture cells in a suitable growth medium until they reach the desired confluency.[16]

2. Preparation of Uptake Solution:

  • Prepare an uptake buffer (e.g., Krebs-Ringer-HEPES).

  • Mix [¹⁴C]-creatine with unlabeled creatine (monohydrate or orotate) in the uptake buffer to achieve the desired final concentration and specific activity.[16]

3. Uptake Assay:

  • Aspirate the growth medium from the wells.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[16]

  • Add the pre-warmed uptake solution to each well to initiate creatine uptake.

  • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).[16]

4. Termination of Uptake:

  • Rapidly aspirate the uptake solution.

  • Wash the cells three times with ice-cold PBS to remove extracellular radiolabeled creatine.[16]

5. Cell Lysis and Scintillation Counting:

  • Add a suitable lysis buffer to each well and incubate to ensure complete cell lysis.[16]

  • Transfer the lysate to a scintillation vial.

  • Add a scintillation cocktail and measure the radioactivity using a scintillation counter.[16]

  • Normalize the counts to the protein concentration of the cell lysate.

V. Visualizing Regulatory Pathways and Experimental Workflows

Signaling Pathways Regulating SLC6A8

SLC6A8_Regulation mTOR mTOR SGK1 SGK1 mTOR->SGK1 activates SLC6A8 SLC6A8 Transporter SGK1->SLC6A8 stimulates SPAK_OSR1 SPAK/OSR1 SPAK_OSR1->SLC6A8 inhibits Klotho Klotho Klotho->SLC6A8 upregulates Creatine_Uptake Creatine Uptake SLC6A8->Creatine_Uptake mediates High_Creatine High Intracellular Creatine uORF uORF-mediated Translational Repression High_Creatine->uORF induces uORF->SLC6A8 inhibits expression

Caption: Key signaling pathways that positively and negatively regulate the activity and expression of the SLC6A8 creatine transporter.

Experimental Workflow for Comparing Creatine Formulations

Creatine_Comparison_Workflow start Start: Cell Culture treatment Treatment Groups start->treatment cm Creatine Monohydrate treatment->cm co Creatine Orotate treatment->co control Vehicle Control treatment->control assay Creatine Uptake Assay cm->assay co->assay control->assay analysis Data Analysis: Compare Uptake Rates assay->analysis end Conclusion analysis->end

Caption: A streamlined workflow for experimentally comparing the effects of different creatine formulations on SLC6A8-mediated uptake.

VI. Conclusion and Future Directions

While creatine monohydrate's interaction with the SLC6A8 transporter is well-documented, the effects of this compound remain uninvestigated. The biological activity of orotic acid presents a plausible, yet speculative, mechanism by which this compound could modulate SLC6A8 function, potentially through the mTORC1 signaling pathway. However, without direct experimental evidence, this remains a hypothesis.

Future research should prioritize direct, head-to-head comparisons of creatine monohydrate and this compound on SLC6A8 activity using standardized in vitro and in vivo models. Such studies are crucial to validate the theoretical advantages of this compound and to provide the empirical data needed to guide future therapeutic applications. The experimental protocols and regulatory pathway diagrams provided in this guide offer a foundational framework for undertaking such investigations.

References

Safety Operating Guide

Standard Operating Procedure: Creatine Orotate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides a comprehensive, step-by-step guide for the proper and safe disposal of creatine (B1669601) orotate (B1227488) in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance. All disposal activities must conform to local, state, and federal environmental control regulations in addition to institutional policies.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Assessment and Safety Profile

Prior to handling or disposal, it is crucial to understand the hazard profile of creatine orotate. While not classified as a highly hazardous substance, it requires standard laboratory precautions.[1] this compound is a white, odorless, solid powder.[1][2]

Key safety and handling data are summarized below.

PropertyDataCitation(s)
Physical State Solid, Powder[3]
Flammability Non-flammable[1]
Acute Oral Toxicity LD50: 5500 mg/kg [Rat] (for a related compound)[1]
Health Hazards Slightly hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation.[1]
Chronic Effects May cause damage to kidneys with repeated or prolonged exposure.[1]
Solubility Very slightly soluble in cold water.[1]
Stability Stable under recommended storage conditions.[3]
Incompatible Materials Reactive with strong oxidizing agents and acids.[1][3]

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure appropriate PPE is worn to prevent exposure.

  • Eye Protection: Splash goggles or safety glasses.[1]

  • Hand Protection: Chemically compatible gloves.[1]

  • Body Protection: Standard lab coat.[1]

  • Respiratory Protection: For operations generating dust, a dust respirator is recommended.[1]

Disposal Decision Workflow

The primary disposal route for this compound is as a solid chemical waste through your institution's EHS department. Drain disposal is not recommended for the solid material due to its low solubility and to prevent environmental discharge.[1][4] The following workflow outlines the decision-making process for different forms of this compound waste.

G start This compound Waste q_type Waste Type? start->q_type solid_waste Unused, Expired, or Contaminated Solid q_type->solid_waste  Solid empty_container Empty Container q_type->empty_container Empty Container   spill_cleanup Spill Cleanup Debris (e.g., absorbents) q_type->spill_cleanup Spill Debris package_solid 1. Place in a sealed, labeled waste container. 2. Store in Satellite Accumulation Area. solid_waste->package_solid deface_label 1. Deface or remove all chemical labels. empty_container->deface_label spill_cleanup->package_solid ehs_pickup Arrange for disposal via Environmental Health & Safety (EHS) package_solid->ehs_pickup trash_disposal Dispose of container in regular laboratory trash. deface_label->trash_disposal

Caption: Decision workflow for this compound waste disposal.

Step-by-Step Disposal Protocols

This procedure applies to unused, expired, or contaminated solid this compound.

  • Containerization: Place the this compound waste into a chemically compatible container with a secure, leak-proof lid.[5] Do not use foodstuff containers.[6] Ideally, use the original container if it is in good condition.[6]

  • Labeling: Clearly label the container as "Hazardous Waste" or as required by your institution. The label must include the full chemical name ("Waste this compound"), concentration (100%), and the date waste was first added.[7]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][7] Ensure it is stored separately from incompatible materials such as strong acids and oxidizing agents.[6]

  • Arrange Pickup: Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.[7] Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]

This procedure applies to containers that held this compound and are now considered "empty" (i.e., all material has been removed by normal means).

  • Residue Removal: Scrape out as much residual solid as possible and manage it as solid waste according to Protocol 1.

  • Deface Label: Completely remove or deface all chemical and hazard labels on the empty container.[8]

  • Disposal: Dispose of the container in the regular laboratory trash.[8] The cap should be removed before disposal.[8]

This procedure outlines the steps for managing spills and the resulting waste.

  • Control and Ventilate: Ensure the spill area is well-ventilated.[1] Restrict access to the area.

  • Contain Spill:

    • For small spills: Use appropriate tools to carefully sweep or scoop the spilled solid into a designated waste disposal container.[1]

    • For large spills: Use a shovel to place the material into a convenient waste disposal container.[1] Avoid actions that generate dust.

  • Clean Area: Finish cleaning by spreading water on the contaminated surface and wiping with an absorbent material.[1]

  • Dispose of Debris: All contaminated cleaning materials (e.g., absorbent pads, gloves, dust respirator) and the collected spilled solid must be placed in a sealed and labeled hazardous waste container.

  • Manage Waste: Dispose of the waste container by following Protocol 1.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Creatine Orotate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Creatine orotate (B1227488), focusing on the correct use of personal protective equipment (PPE) and outlining detailed operational and disposal plans. By adhering to these procedural steps, you can minimize exposure risks and maintain a secure workspace.

Hazard Identification and Personal Protective Equipment

Creatine orotate is classified as hazardous in case of eye contact (irritant) and slightly hazardous in case of skin contact (irritant), ingestion, or inhalation.[1] Chronic exposure may cause damage to the kidneys.[1] Therefore, appropriate PPE is crucial to mitigate these risks.

Recommended Personal Protective Equipment:

Situation Required PPE Additional Information
Routine Handling (e.g., weighing, mixing)Splash goggles, Lab coat, Gloves, Dust respiratorUse an approved/certified respirator or equivalent.[1] Engineering controls like process enclosures or local exhaust ventilation should be used to keep airborne levels below exposure limits.[1]
Large Spill Splash goggles, Full suit, Dust respirator, Boots, GlovesA self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product.[1] It is advisable to consult a specialist before handling a large spill.[1]

Exposure Limits:

The following occupational exposure limits should be observed to ensure a safe working environment.

Organization Type Limit Notes
ACGIH (TLV) - USATWA10 mg/m³Total Inhalation[1]
OSHA (PEL) - USATWA5 mg/m³Respirable Fraction[1]
OSHA (PEL) - USATWA15 mg/m³Total Dust[1]
CanadaTWA10 mg/m³Total Inhalation[1]
CanadaSTEL20 mg/m³Total Inhalation[1]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Keep the container tightly closed in a cool, well-ventilated area.[1] The substance is hygroscopic and should be protected from moisture.[1]

  • Incompatibilities: Store away from oxidizing agents and acids.[1]

Experimental Procedures (Weighing and Handling)
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to minimize dust generation.[1]

  • PPE: At a minimum, wear a lab coat, gloves, and splash goggles.[1] A dust respirator is required if dust is generated.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[2][3] Avoid contact with eyes, skin, and clothing.[1][3] Do not breathe the dust.[1]

Spill Management

A clear and immediate response to spills is essential to prevent contamination and exposure.

Small Spill Procedure:

  • Wear appropriate PPE (lab coat, gloves, goggles, dust respirator).

  • Use appropriate tools to carefully scoop the spilled solid into a designated and labeled waste disposal container.[1]

  • Clean the contaminated surface by spreading water on it.[1]

  • Dispose of the waste and cleaning materials according to local and regional authority requirements.[1]

Large Spill Procedure:

  • Evacuate the area and restrict access.

  • Don enhanced PPE: splash goggles, a full suit, dust respirator, boots, and gloves.[1] A self-contained breathing apparatus (SCBA) is necessary to prevent inhalation.[1]

  • Use a shovel to transfer the material into a suitable, labeled waste disposal container.[1]

  • Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, ensuring the concentration does not exceed the TLV.[1]

  • Consult with a specialist and local authorities for proper disposal of the large volume of waste.[1]

Spill_Cleanup_Workflow cluster_assessment Spill Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess PPE_Small Don PPE: - Goggles - Lab Coat - Gloves - Dust Respirator Assess->PPE_Small Small PPE_Large Don Enhanced PPE: - Full Suit & Boots - SCBA - Goggles, Gloves Assess->PPE_Large Large Contain_Small Scoop solid into waste container PPE_Small->Contain_Small Clean_Small Clean surface with water Contain_Small->Clean_Small Dispose_Small Dispose of waste per regulations Clean_Small->Dispose_Small Contain_Large Shovel material into waste container PPE_Large->Contain_Large Clean_Large Clean surface with water (ensure below TLV) Contain_Large->Clean_Large Dispose_Large Consult specialist for disposal Clean_Large->Dispose_Large

Caption: Workflow for handling small and large spills of this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1] Cold water may be used.[1] Get medical attention.

  • Skin Contact: Wash the affected area with soap and water.[1] Cover the irritated skin with an emollient and seek medical attention if irritation develops.[1]

  • Inhalation: If inhaled, move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Get medical attention.

  • Ingestion: Do NOT induce vomiting unless directed by medical personnel.[1] Never give anything by mouth to an unconscious person.[1] Loosen tight clothing.[1] If symptoms appear, get medical attention.[1]

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination.

  • General Principle: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

  • Procedure:

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, sealed, and clearly labeled container.[3]

    • Do not mix with other waste streams unless permitted.

    • For at-home or non-laboratory settings, consider mixing the product with an unappealing substance like coffee grounds or cat litter before placing it in a sealed container for trash disposal.[4]

    • Avoid flushing the substance down the toilet or pouring it into drains, as this can contaminate water systems.[5]

    • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。